Product packaging for Drofenine hydrochloride(Cat. No.:CAS No. 548-66-3)

Drofenine hydrochloride

Cat. No.: B1670949
CAS No.: 548-66-3
M. Wt: 353.9 g/mol
InChI Key: WIELVDXKOYPANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Drofenine hydrochloride is a widely used anticholinergic drug. It acts on smooth muscle to inhibit muscle spasms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32ClNO2 B1670949 Drofenine hydrochloride CAS No. 548-66-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIELVDXKOYPANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1679-76-1 (Parent)
Record name Drofenine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3045859
Record name Drofenine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85273739
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

548-66-3, 3146-19-8, 3146-20-1, 1679-76-1
Record name Drofenine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Drofenine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Drofenine hydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Drofenine hydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Drofenine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclovegantine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42559
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Drofenine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Drofenine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DROFENINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVB31OPW05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DROFENINE HYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DHV447E9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DROFENINE HYDROCHLORIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT75TGU6AZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Drofenine Hydrochloride: A Multifaceted Modulator of Cellular Excitability and Smooth Muscle Tone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drofenine hydrochloride is a pharmacologically active compound recognized for its antispasmodic properties, exerting its effects through a complex and multifaceted mechanism of action. This technical guide provides a comprehensive overview of the core molecular targets of drofenine, detailing its interactions with key proteins involved in cellular signaling and excitability. The primary mechanisms elucidated to date include competitive inhibition of butyrylcholinesterase (BChE), antagonism of the M1 muscarinic acetylcholine receptor, agonism of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, and inhibition of the Kv2.1 potassium channel. This document synthesizes the available quantitative data, presents detailed experimental methodologies for key assays, and visualizes the intricate signaling pathways and experimental workflows. A thorough understanding of these diverse mechanisms is crucial for the continued exploration of drofenine's therapeutic potential and the development of novel, targeted antispasmodic agents.

Core Pharmacological Mechanisms

This compound's antispasmodic effects arise from its ability to modulate multiple signaling pathways that regulate smooth muscle contraction and neuronal excitability. The principal mechanisms of action are detailed below.

Anticholinergic Activity

Drofenine exhibits significant anticholinergic properties, primarily through two distinct actions:

  • Muscarinic Receptor Antagonism: Drofenine acts as an antagonist of muscarinic acetylcholine receptors (mAChRs), with a noted affinity for the M1 subtype.[1] By blocking the binding of the neurotransmitter acetylcholine to these G-protein coupled receptors on smooth muscle cells, drofenine inhibits the downstream signaling cascade that leads to muscle contraction.[1][2] The M1 receptor primarily couples through Gαq/11, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, a key event in the initiation of smooth muscle contraction.

  • Butyrylcholinesterase (BChE) Inhibition: Drofenine is a potent competitive inhibitor of butyrylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine.[1][3][4][5] By inhibiting BChE, drofenine effectively increases the local concentration and prolongs the action of acetylcholine in the synaptic cleft. While this may seem counterintuitive for an antispasmodic, the net effect in the context of its muscarinic antagonism is complex and may contribute to a modulation of cholinergic signaling.

Ion Channel Modulation

Drofenine directly interacts with and modulates the function of several key ion channels, influencing cellular excitability and calcium homeostasis.

  • Transient Receptor Potential Vanilloid 3 (TRPV3) Agonism: Drofenine has been identified as a selective agonist of the TRPV3 channel, a non-selective cation channel.[6][7][8] Activation of TRPV3 leads to an influx of cations, including calcium, which can modulate various cellular processes.[3][6][7] In the context of its antispasmodic activity, the role of TRPV3 agonism is still under investigation but may involve complex feedback mechanisms in sensory neurons or smooth muscle cells.

  • Kv2.1 Potassium Channel Inhibition: Drofenine acts as an inhibitor of the voltage-gated potassium channel Kv2.1.[4][9] Kv2.1 channels are crucial for regulating the resting membrane potential and repolarization of the action potential in neurons and muscle cells.[4][10] Inhibition of Kv2.1 by drofenine would be expected to lead to membrane depolarization, which could paradoxically enhance excitability. However, the overall effect on smooth muscle tone is likely dependent on the interplay with its other pharmacological actions.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with its molecular targets.

Table 1: Enzyme and Receptor Binding/Modulation

TargetParameterValueSpecies/SystemReference
Butyrylcholinesterase (BChE)Kᵢ (competitive inhibition)3 µMHuman serum[1][3][5]
M1 Muscarinic Acetylcholine ReceptorpA₂ (antagonism)8.15Guinea pig cortical slices[1]
Transient Receptor Potential Vanilloid 3 (TRPV3)EC₅₀ (agonism)207 µMHEK-293 cells[6]
Transient Receptor Potential Vanilloid 3 (TRPV3)EC₅₀ (agonism)605 µMHaCaT cells[6]

Signaling Pathways

The diverse molecular targets of this compound result in the modulation of multiple intracellular signaling pathways.

Anticholinergic Signaling Pathway

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Acetylcholine Acetylcholine M1_Receptor M1 Muscarinic Receptor Acetylcholine->M1_Receptor Binds Gq_alpha Gαq M1_Receptor->Gq_alpha Activates Drofenine Drofenine Drofenine->M1_Receptor Blocks PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Initiates

TRPV3 Agonism Signaling Pathway

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Drofenine Drofenine TRPV3 TRPV3 Channel Drofenine->TRPV3 Activates Ca2_influx Ca²⁺ Influx TRPV3->Ca2_influx Mediates Cellular_Responses Downstream Cellular Responses Ca2_influx->Cellular_Responses Triggers

Kv2.1 Inhibition and Neuronal Excitability

G Drofenine Drofenine Kv2_1 Kv2.1 Channel Drofenine->Kv2_1 Inhibits AP_duration Action Potential Duration Drofenine->AP_duration Prolongs K_efflux K⁺ Efflux Kv2_1->K_efflux Mediates Repolarization Membrane Repolarization K_efflux->Repolarization Contributes to Repolarization->AP_duration Shortens Excitability Neuronal/Muscle Excitability AP_duration->Excitability Modulates

Experimental Protocols

Butyrylcholinesterase (BChE) Inhibition Assay

The kinetic analysis of drofenine's inhibitory effect on human serum BChE is typically performed using a modification of the Ellman's method.

  • Materials: Human serum as a source of BChE, butyrylthiocholine (BTC) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), this compound, and a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a cuvette or microplate well, combine the buffer, DTNB, and a fixed concentration of BTC.

    • Add a specific volume of the drofenine dilution (or buffer for control).

    • Initiate the reaction by adding a standardized amount of human serum.

    • Monitor the change in absorbance at 412 nm over time using a spectrophotometer. The rate of the reaction is proportional to the rate of formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with the thiocholine released from the hydrolysis of BTC by BChE.

  • Data Analysis: The initial reaction rates are calculated for each drofenine concentration. The type of inhibition (e.g., competitive, non-competitive) can be determined by analyzing Lineweaver-Burk or Dixon plots. The inhibition constant (Kᵢ) is calculated from these plots.[3]

TRPV3 Activation Assay (Calcium Influx)

The agonistic activity of drofenine on TRPV3 channels is commonly assessed by measuring intracellular calcium influx in cells overexpressing the channel.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells or Human Keratinocyte (HaCaT) cells transiently or stably expressing human TRPV3.

  • Materials: The chosen cell line, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), this compound, a positive control agonist (e.g., 2-APB or carvacrol), and a suitable cell culture medium and buffer.

  • Procedure:

    • Plate the TRPV3-expressing cells in a multi-well plate.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Prepare a range of concentrations of this compound.

    • Measure the baseline fluorescence of the cells using a fluorescence plate reader or a fluorescence microscope.

    • Add the different concentrations of drofenine to the wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium concentration. The data is typically normalized to the baseline fluorescence. An EC₅₀ value, representing the concentration of drofenine that produces 50% of the maximal response, is calculated by fitting the concentration-response data to a sigmoidal curve.[6]

Discussion and Future Directions

This compound's complex pharmacology, involving at least four distinct molecular targets, underscores the challenges and opportunities in understanding its overall antispasmodic effect. The interplay between its anticholinergic actions and its modulation of ion channels likely results in a synergistic effect on smooth muscle relaxation.

The antagonism of M1 muscarinic receptors is a well-established mechanism for reducing smooth muscle contractility. The concurrent inhibition of BChE, however, introduces a layer of complexity that warrants further investigation to fully understand its contribution to the net cholinergic tone.

The agonism of TRPV3 channels and inhibition of Kv2.1 channels by drofenine are more recently discovered mechanisms. Their precise roles in smooth muscle physiology and how they integrate with the anticholinergic effects are key areas for future research. It is plausible that these ion channel-modulating activities contribute to the therapeutic efficacy of drofenine, potentially by affecting sensory nerve feedback or by directly influencing the membrane potential and calcium dynamics of smooth muscle cells.

Further research should focus on:

  • Elucidating the relative contributions of each molecular target to the overall antispasmodic effect of drofenine in different tissues.

  • Investigating the downstream signaling pathways of TRPV3 activation and Kv2.1 inhibition in smooth muscle cells in more detail.

  • Exploring the potential for developing more selective analogs of drofenine that target specific combinations of these proteins to optimize therapeutic efficacy and minimize off-target effects.

A comprehensive understanding of the multifaceted mechanism of action of this compound will not only refine its clinical application but also pave the way for the rational design of next-generation antispasmodic therapies.

References

Drofenine Hydrochloride: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drofenine hydrochloride is a pharmacologically active compound with a multifaceted biological profile. Primarily known for its antispasmodic properties, its mechanism of action extends beyond simple smooth muscle relaxation. This technical guide provides an in-depth exploration of the biological activities of this compound, focusing on its interactions with key molecular targets. Quantitative data from various studies are summarized, and detailed experimental methodologies are provided to facilitate further research. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear and comprehensive understanding of its complex pharmacology.

Core Biological Activities

This compound exerts its physiological effects through the modulation of several distinct protein targets. Its primary activities include:

  • Antimuscarinic Activity: Drofenine is an antagonist of muscarinic acetylcholine receptors, particularly the M1 subtype. This action is central to its role as an antispasmodic, as it inhibits acetylcholine-induced smooth muscle contraction.

  • Cholinesterase Inhibition: The compound is a competitive inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of choline esters. This activity can potentiate the effects of acetylcholine at certain synapses.

  • Ion Channel Modulation: Drofenine has been identified as a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a non-selective cation channel involved in thermosensation and other physiological processes. Additionally, it functions as an inhibitor of the Kv2.1 voltage-gated potassium channel, which plays a crucial role in neuronal excitability.

Quantitative Analysis of Biological Activity

The potency and affinity of this compound for its various targets have been quantified in several studies. The following tables summarize the key quantitative data available.

Table 1: Receptor and Enzyme Inhibition Data

TargetParameterValueSpeciesAssay SystemReference
M₁ Muscarinic ReceptorpA₂8.15Guinea PigCarbachol-induced inositol phosphate accumulation in cortical slices[1]
Butyrylcholinesterase (BChE)Kᵢ3.0 ± 0.0 µMHumanKinetic analysis with butyrylthiocholine as substrate[1]

Table 2: Ion Channel Modulation Data

TargetParameterValueCell LineAssay SystemReference
TRPV3EC₅₀207 µMHEK-293 (overexpressing human TRPV3)Calcium imaging[2][3]
TRPV3EC₅₀605 µMHaCaT (human keratinocytes)Calcium imaging[2]
Kv2.1 ChannelActivityInhibition-Electrophysiology[1]

Note: A specific IC₅₀ value for Kv2.1 inhibition by drofenine was not found in the reviewed literature.

Signaling Pathways

The interaction of this compound with its molecular targets initiates distinct downstream signaling cascades.

Antagonism of M1 Muscarinic Acetylcholine Receptor

Drofenine acts as an antagonist at the M1 muscarinic acetylcholine receptor, thereby blocking the canonical Gq/11 signaling pathway. This prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). The subsequent release of intracellular calcium from the endoplasmic reticulum is therefore attenuated, leading to smooth muscle relaxation.

M1_Antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol Drofenine Drofenine HCl M1R M1 Receptor Drofenine->M1R Inhibits ACh Acetylcholine ACh->M1R Activates Gq11 Gq/11 M1R->Gq11 Blocked Activation PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis Blocked IP3 IP3 ER Endoplasmic Reticulum IP3->ER Binding Blocked Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Inhibited

M1 Muscarinic Receptor Antagonism by Drofenine.
Agonism of TRPV3 Channel

Drofenine functions as an agonist for the TRPV3 channel, a non-selective cation channel. Activation of TRPV3 by drofenine leads to an influx of cations, primarily calcium (Ca²⁺), into the cell. This increase in intracellular calcium can trigger various downstream cellular responses depending on the cell type.

TRPV3_Agonism cluster_membrane Cell Membrane cluster_cytosol Cytosol Drofenine Drofenine HCl TRPV3 TRPV3 Channel Drofenine->TRPV3 Activates Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Mediates Cellular_Response Downstream Cellular Responses Ca_influx->Cellular_Response Triggers

TRPV3 Channel Agonism by Drofenine.
Inhibition of Kv2.1 Channel and Downstream Effects

Drofenine-mediated inhibition of the Kv2.1 potassium channel has been linked to therapeutic effects in preclinical models of diabetic peripheral neuropathy and Alzheimer's disease. By blocking Kv2.1, drofenine can modulate neuronal excitability and downstream signaling pathways implicated in these conditions.

Kv21_Inhibition cluster_dpn Diabetic Peripheral Neuropathy Model cluster_ad Alzheimer's Disease Model Drofenine Drofenine HCl Kv21 Kv2.1 Channel Drofenine->Kv21 Inhibits Neurite Promotes Neurite Outgrowth Kv21->Neurite Inhibition of Kv2.1 leads to Inflammation Suppresses Inflammation (via IκBα/NF-κB) Kv21->Inflammation Apoptosis Inhibits Apoptosis (via Bcl-2/Caspase-3) Kv21->Apoptosis Mitochondria Ameliorates Mitochondrial Dysfunction (via CaMKKβ/AMPK/PGC1α) Kv21->Mitochondria NLRP3 Inhibits Microglial NLRP3 Inflammasome (via JNK/NF-κB) Kv21->NLRP3 Tau Reduces Neuronal Tau Hyperphosphorylation NLRP3->Tau Reduces downstream effect

Downstream Effects of Kv2.1 Inhibition by Drofenine.

Experimental Protocols

Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is based on the Ellman method for measuring cholinesterase activity.

  • Principle: BChE hydrolyzes the substrate butyrylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the BChE activity.

  • Materials:

    • Human serum as a source of BChE

    • Butyrylthiocholine iodide (substrate)

    • DTNB

    • Phosphate buffer (e.g., 0.1 M, pH 7.4)

    • This compound (test inhibitor)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the this compound dilutions.

    • Add the human serum (BChE) to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the butyrylthiocholine substrate to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader in kinetic mode.

    • Calculate the rate of reaction (V) for each concentration of drofenine.

    • Determine the percentage of inhibition for each drofenine concentration relative to the control (no inhibitor).

    • The Ki value can be determined by constructing a Lineweaver-Burk plot or by using non-linear regression analysis of the reaction rates at different substrate and inhibitor concentrations.

M1 Muscarinic Receptor Functional Assay (Inositol Phosphate Accumulation)

This assay measures the functional consequence of M1 receptor activation, which is the production of inositol phosphates.

  • Principle: Activation of the Gq-coupled M1 receptor stimulates PLC, leading to the hydrolysis of PIP₂ and the generation of IP₃. The accumulation of total inositol phosphates can be measured as an index of receptor activation. Antagonists will inhibit this agonist-induced accumulation.

  • Materials:

    • Guinea pig cortical slices or a cell line endogenously or recombinantly expressing the M1 receptor.

    • Krebs-Henseleit buffer or other suitable physiological salt solution.

    • myo-[³H]inositol for radiolabeling.

    • Carbachol or another muscarinic agonist.

    • This compound.

    • LiCl (to inhibit inositol monophosphatase).

    • Dowex anion-exchange resin.

    • Scintillation cocktail and counter.

  • Procedure:

    • Label the tissue slices or cells by incubating them with myo-[³H]inositol in a physiological buffer.

    • Wash the labeled preparations to remove unincorporated radioactivity.

    • Pre-incubate the preparations with various concentrations of this compound in a buffer containing LiCl.

    • Stimulate the M1 receptors by adding a fixed concentration of carbachol and incubate for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding an acid (e.g., trichloroacetic acid).

    • Neutralize the samples and separate the total [³H]inositol phosphates from free [³H]inositol using Dowex anion-exchange chromatography.

    • Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.

    • Construct a concentration-response curve for drofenine's inhibition of carbachol-stimulated inositol phosphate accumulation.

    • The pA₂ value, a measure of antagonist potency, can be calculated from Schild regression analysis.

TRPV3 Agonist Activity Assay (Calcium Imaging)

This method directly visualizes the influx of calcium upon TRPV3 channel activation.

  • Principle: Cells expressing TRPV3 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of the TRPV3 channel by an agonist like drofenine leads to calcium influx, causing an increase in the fluorescence intensity of the dye, which can be monitored over time.

  • Materials:

    • HEK-293 cells stably overexpressing human TRPV3, or HaCaT cells.

    • Cell culture medium and supplements.

    • Fluo-4 AM or another suitable calcium indicator dye.

    • Pluronic F-127.

    • Hanks' Balanced Salt Solution (HBSS) or similar buffer.

    • This compound.

    • A fluorescence microscope or a plate reader with fluorescence detection capabilities.

  • Procedure:

    • Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

    • Load the cells with Fluo-4 AM (typically in the presence of Pluronic F-127 to aid dispersion) in HBSS for a specified time (e.g., 30-60 minutes) at 37°C.

    • Wash the cells with HBSS to remove excess dye.

    • Acquire a baseline fluorescence reading.

    • Add different concentrations of this compound to the wells.

    • Immediately begin recording the fluorescence intensity over time.

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF or the rate of fluorescence change against the concentration of drofenine to generate a dose-response curve and calculate the EC₅₀ value.

Kv2.1 Channel Inhibition Assay (Whole-Cell Patch-Clamp Electrophysiology)

This technique provides a direct measure of the ion current flowing through Kv2.1 channels and its modulation by drofenine.

  • Principle: The whole-cell patch-clamp technique allows for the control of the membrane potential of a single cell while measuring the ionic currents flowing across the cell membrane. The effect of drofenine on Kv2.1 currents can be assessed by applying the compound and observing the change in current amplitude.

  • Materials:

    • A cell line expressing Kv2.1 channels (e.g., CHO or HEK-293 cells).

    • Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

    • Borosilicate glass capillaries for pulling patch pipettes.

    • Extracellular (bath) solution containing physiological ion concentrations.

    • Intracellular (pipette) solution containing a high concentration of potassium.

    • This compound.

  • Procedure:

    • Prepare cells for recording on coverslips.

    • Pull patch pipettes and fill them with the intracellular solution.

    • Establish a giga-ohm seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-step protocol to elicit Kv2.1 currents (e.g., holding potential of -80 mV, followed by depolarizing steps to various potentials, e.g., from -60 mV to +60 mV).

    • Record the baseline Kv2.1 currents.

    • Perfuse the cell with the extracellular solution containing a known concentration of this compound.

    • Record the Kv2.1 currents in the presence of drofenine.

    • The percentage of current inhibition can be calculated by comparing the current amplitude before and after drug application.

    • A concentration-response curve can be generated by applying multiple concentrations of drofenine to determine the IC₅₀ value.

Conclusion

This compound is a compound with a complex pharmacological profile, acting as an antimuscarinic agent, a butyrylcholinesterase inhibitor, a TRPV3 agonist, and a Kv2.1 channel inhibitor. This multiplicity of actions contributes to its therapeutic effects and suggests potential for further investigation in various pathological conditions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing molecule. Further studies are warranted to elucidate the precise contribution of each of these biological activities to its overall clinical effects.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Drofenine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing process for Drofenine hydrochloride, an anticholinergic and antispasmodic agent. The information presented is intended for researchers, scientists, and professionals involved in drug development and manufacturing. This document details the chemical reactions, experimental procedures, and quantitative data associated with the production of this pharmaceutical compound.

Overview of the Synthetic Pathway

The manufacturing of this compound is a multi-step process that begins with the synthesis of key precursors, followed by a catalytic hydrogenation reaction and the final salt formation. The overall synthesis can be conceptually divided into the following key stages:

  • Synthesis of Diphenylacetic Acid: This initial step involves the creation of the core diphenylacetic acid structure.

  • Formation of Diphenylacetyl Chloride: The carboxylic acid is converted into a more reactive acid chloride intermediate.

  • Esterification to form the Precursor: The acid chloride is reacted with 2-(diethylamino)ethanol to produce the direct precursor to Drofenine.

  • Catalytic Hydrogenation: The aromatic rings of the precursor are selectively hydrogenated to form the cyclohexyl rings of the Drofenine base.

  • Formation of this compound: The final step involves the conversion of the Drofenine base into its stable and pharmaceutically acceptable hydrochloride salt.

The following diagram illustrates the logical flow of the synthesis process:

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis A Diphenylacetic Acid Synthesis B Diphenylacetyl Chloride Formation A->B Thionyl Chloride C Esterification B->C 2-(diethylamino)ethanol D Catalytic Hydrogenation C->D H2, Pt Catalyst E Hydrochloride Salt Formation D->E HCl

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experimental stages in the synthesis of this compound.

Synthesis of Diphenylacetic Acid from Benzilic Acid

A common method for the preparation of diphenylacetic acid is the reduction of benzilic acid.

Experimental Protocol:

  • In a round-bottomed flask equipped with a reflux condenser, place 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine.

  • Allow the mixture to stand for 15-20 minutes until the iodine has reacted.

  • Add 5 mL of water and 100 g (0.44 moles) of benzilic acid to the flask.

  • Heat the mixture to a continuous boil and maintain reflux for a minimum of 2.5 hours.

  • After the reaction is complete, filter the hot mixture by suction to remove the excess red phosphorus.

  • Slowly pour the hot filtrate into a well-stirred, cold solution of 20-25 g of sodium bisulfite in 1 L of water. This will precipitate the diphenylacetic acid and remove excess iodine.

  • Filter the resulting white or slightly yellow powder by suction, wash with cold water, and dry thoroughly.

Synthesis of 2-(diethylamino)ethyl 2,2-diphenylacetate (Drofenine Precursor)

The synthesis of the direct precursor to Drofenine involves a two-step process starting from diphenylacetic acid.

Step 1: Preparation of Diphenylacetyl Chloride

  • React diphenylacetic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction is typically performed in an inert solvent under anhydrous conditions.

Step 2: Esterification

  • The resulting diphenylacetyl chloride is then reacted with 2-(diethylamino)ethanol in anhydrous conditions.[1]

  • A base, such as triethylamine, is often used to neutralize the hydrochloric acid that is formed during the reaction.[1]

Synthesis of this compound

The final stage of the synthesis involves the hydrogenation of the precursor followed by salt formation.

Experimental Protocol:

  • Dissolve 17.4 parts of 2-(diethylamino)ethyl 2,2-diphenylacetate in 200 parts of acetic acid.[1]

  • Add a platinum catalyst to the solution.

  • Hydrogenate the mixture until the calculated volume of hydrogen has been absorbed.[1] The specific pressure and temperature for this reaction are critical parameters that need to be optimized for industrial production.

  • After hydrogenation, filter off the catalyst.[1]

  • Remove the solvent (acetic acid) by evaporation to dryness.[1]

  • To the remaining oil, add ether, water, and a potassium carbonate solution and shake thoroughly.[1]

  • Separate the ether layer, wash it with water, and dry it over potassium carbonate.[1]

  • Remove the ether to yield the Drofenine base as an oil, which is 2-(diethylamino)ethyl α-phenylcyclohexaneacetate.[1]

  • The oil can be distilled in a vacuum at a boiling point of 150°-160°C/0.2 mm Hg.[1]

  • For pharmaceutical use, the base is converted to its hydrochloride salt by treatment with hydrochloric acid.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of this compound and its intermediates. It is important to note that specific yields and optimal conditions can vary depending on the scale of the reaction and the specific equipment used.

Table 1: Synthesis of Diphenylacetic Acid

ParameterValueReference
Starting MaterialBenzilic AcidOrganic Syntheses
Yield94-97%Organic Syntheses
Melting Point144-145°C (recrystallized)Organic Syntheses

Table 2: Synthesis of this compound

ParameterValueReference
Starting Material2-(diethylamino)ethyl 2,2-diphenylacetateChemicalBook
SolventAcetic Acid[1]
CatalystPlatinum[1]
Boiling Point (base)150°-160°C at 0.2 mm Hg[1]

Chemical Structures and Reaction Scheme

The overall chemical transformation in the synthesis of this compound is depicted in the following reaction scheme.

reaction_scheme Benzilic_Acid Benzilic Acid Diphenylacetic_Acid Diphenylacetic Acid Benzilic_Acid->Diphenylacetic_Acid Reduction (Red P, I₂ in Acetic Acid) SOCl2 SOCl₂ Diphenylacetyl_Chloride Diphenylacetyl Chloride Diphenylacetic_Acid->Diphenylacetyl_Chloride DEAE 2-(diethylamino)ethanol Precursor 2-(diethylamino)ethyl 2,2-diphenylacetate Diphenylacetyl_Chloride->Precursor H2_Pt H₂ / Pt catalyst in Acetic Acid Drofenine_Base Drofenine Base (2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate) Precursor->Drofenine_Base HCl HCl Drofenine_HCl This compound Drofenine_Base->Drofenine_HCl

Caption: Overall reaction scheme for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process involving several key chemical transformations. This guide has outlined the primary synthetic route, provided detailed experimental protocols where available, and summarized the quantitative data. For professionals in drug development and manufacturing, a thorough understanding of these steps, along with careful optimization of reaction conditions, is crucial for ensuring a high-yield and high-purity final product suitable for pharmaceutical applications. Further research into alternative catalysts and greener solvent systems could lead to more efficient and environmentally friendly manufacturing processes in the future.

References

An In-depth Technical Guide to Drofenine Hydrochloride (CAS: 548-66-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drofenine hydrochloride, with the CAS registry number 548-66-3, is a well-established antimuscarinic and antispasmodic agent.[1][2][3] It is recognized for its therapeutic effects in relaxing smooth muscle, making it a valuable compound in addressing conditions such as dysmenorrhea, as well as pain in the gastrointestinal tract, biliary passages, and urogenital tract.[1][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, multifaceted mechanism of action, detailed experimental protocols, and analytical methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. Key data are summarized in the table below.

PropertyValueReference
CAS Number 548-66-3[4][5][6][7][8][9]
Molecular Formula C20H32ClNO2[10][11]
Molecular Weight 353.93 g/mol [10][11]
IUPAC Name 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate;hydrochloride[11]
Synonyms Hexahydroadiphenine hydrochloride, Cycloadiphenine hydrochloride[4][11]
Appearance White to off-white solid/powder[10]
Solubility DMSO: ≥ 75 mg/mL (211.91 mM) Water: ≥ 33.3 mg/mL (94.09 mM) Ethanol: Soluble[10]

Mechanism of Action

This compound exerts its pharmacological effects through multiple mechanisms, primarily targeting the cholinergic system and ion channels.

Cholinergic System Modulation

The primary mechanism of action of this compound is its role as an anticholinergic agent.[7] It functions as a potent competitive inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of choline esters. The inhibition constant (Ki) for Drofenine against BChE has been determined to be 3 µM.[10] Additionally, this compound acts as an antagonist of M1 muscarinic acetylcholine receptors.

Ion Channel Modulation

Recent studies have revealed that this compound also interacts with specific transient receptor potential (TRP) channels and voltage-gated potassium channels.

  • TRPV3 Activation: Drofenine has been identified as an agonist of the transient receptor potential vanilloid 3 (TRPV3) channel. This interaction is thought to contribute to its effects on pain perception and muscle contraction.[1]

  • Kv2.1 Channel Inhibition: this compound has been shown to block the Kv2.1 potassium channel. This inhibition may play a role in its therapeutic effects, particularly in conditions such as diabetic peripheral neuropathy.[11]

Signaling Pathway of this compound's Anticholinergic Action

G Anticholinergic Signaling Pathway of this compound Drofenine Drofenine HCl BChE Butyrylcholinesterase (BChE) Drofenine->BChE Inhibits M1_Receptor M1 Muscarinic Receptor Drofenine->M1_Receptor Antagonizes ACh Acetylcholine ACh->BChE Hydrolyzed by ACh->M1_Receptor Activates Smooth_Muscle Smooth Muscle Cell M1_Receptor->Smooth_Muscle Contraction Signal Relaxation Relaxation Smooth_Muscle->Relaxation Leads to

Caption: Anticholinergic action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is based on the Ellman method for determining cholinesterase activity.

Materials:

  • This compound

  • Human serum (as a source of BChE)

  • Butyrylthiocholine iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the this compound stock solution to obtain a range of concentrations.

  • In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of human serum (appropriately diluted), and 20 µL of the this compound dilution (or vehicle control).

  • Add 20 µL of DTNB solution to each well.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of butyrylthiocholine iodide solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration. The Ki can be determined using Lineweaver-Burk plots.

Workflow for BChE Inhibition Assay

G Workflow for BChE Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Drofenine Prepare Drofenine HCl dilutions Mix Mix Drofenine HCl, BChE, and DTNB in a 96-well plate Prep_Drofenine->Mix Prep_Reagents Prepare BChE, DTNB, and substrate solutions Prep_Reagents->Mix Incubate Incubate at 37°C Mix->Incubate Add_Substrate Add butyrylthiocholine Incubate->Add_Substrate Measure Measure absorbance at 412 nm Add_Substrate->Measure Calculate_Rate Calculate reaction rates Measure->Calculate_Rate Plot Plot % inhibition vs. [Drofenine] Calculate_Rate->Plot Determine_IC50 Determine IC50 and Ki Plot->Determine_IC50

Caption: Experimental workflow for the BChE inhibition assay.

M1 Muscarinic Receptor Competitive Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of this compound for the M1 muscarinic receptor.

Materials:

  • This compound

  • Cell membranes expressing the M1 muscarinic receptor (e.g., from CHO or HEK293 cells)

  • [3H]-Pirenzepine or [3H]-N-methylscopolamine (radioligand)

  • Atropine (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a stock solution of this compound and serially dilute it.

  • In tubes, combine the cell membrane preparation, binding buffer, and varying concentrations of this compound or vehicle.

  • For non-specific binding, add a high concentration of atropine.

  • Add the radioligand ([3H]-Pirenzepine) to each tube at a concentration close to its Kd.

  • Incubate the tubes at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound.

  • Determine the IC50 and Ki values by non-linear regression analysis.

Kv2.1 Channel Inhibition Assay (Whole-Cell Patch-Clamp)

This protocol outlines the electrophysiological assessment of this compound's effect on Kv2.1 channels.[3][12][13][14]

Materials:

  • This compound

  • Cells expressing Kv2.1 channels (e.g., HEK293 or CHO cells)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)

  • Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, pH 7.2)

Procedure:

  • Prepare cells expressing Kv2.1 channels on coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Record baseline Kv2.1 currents using a voltage-step protocol (e.g., holding potential of -80 mV, followed by depolarizing steps from -60 mV to +60 mV in 10 mV increments).

  • Perfuse the cell with the extracellular solution containing a known concentration of this compound.

  • Record Kv2.1 currents again in the presence of the compound using the same voltage-step protocol.

  • Wash out the compound with the extracellular solution and record the recovery of the current.

  • Analyze the data to determine the percentage of inhibition of the Kv2.1 current at different voltages and concentrations of this compound.

Synthesis

The synthesis of this compound typically involves a two-step process: esterification followed by salt formation.[5][15]

Step 1: Esterification A common method involves the Fischer esterification of 2-cyclohexyl-2-phenylacetic acid with 2-(diethylamino)ethanol in the presence of an acid catalyst (e.g., sulfuric acid) and heat. The reaction mixture is refluxed to drive the formation of the ester, 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate (Drofenine base).

Step 2: Hydrochloride Salt Formation The crude Drofenine base is then dissolved in a suitable organic solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid (e.g., HCl in isopropanol or ethereal HCl). The this compound salt precipitates out of the solution and can be collected by filtration, washed, and dried.

A previously described manufacturing process involves the hydrogenation of diphenylacetic acid 2-(diethylamino)ethyl ester over a platinum catalyst in acetic acid.[15] After the reaction, the catalyst is filtered off, and the solvent is removed. The resulting oil is then worked up with ether and a potassium carbonate solution. The ether layer is dried, and the solvent is removed. The final product is obtained by vacuum distillation.[15]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. While many published methods focus on the analysis of the related compound Drotaverine or Drofenine in combination with other drugs, a general reverse-phase HPLC method can be adapted for the quantification of this compound.[6][16][17][18]

Typical HPLC Parameters:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a suitable wavelength (e.g., ~220-230 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Conclusion

This compound is a pharmacologically active compound with a well-defined role as an antispasmodic agent. Its multifaceted mechanism of action, involving both the cholinergic system and specific ion channels, presents opportunities for further research and drug development. This technical guide provides a solid foundation of its physicochemical properties, biological activities, and analytical methodologies to support ongoing and future scientific investigations.

References

Drofenine Hydrochloride: A Potent Butyrylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Drofenine hydrochloride, an anticholinergic agent, has been identified as a potent and competitive inhibitor of butyrylcholinesterase (BChE), a key enzyme in cholinergic neurotransmission. This technical guide provides a comprehensive overview of the inhibitory effects of this compound on BChE, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. Furthermore, this guide explores the implications of BChE inhibition by drofenine within the broader context of cholinergic signaling and its potential therapeutic applications.

Introduction to Butyrylcholinesterase (BChE)

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a significant role in the hydrolysis of choline esters.[1][2] While acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid degradation of the neurotransmitter acetylcholine (ACh) at synaptic clefts, BChE is also involved in cholinergic signaling, particularly in the central nervous system and plasma.[1][3][4] The physiological roles of BChE are diverse and include the metabolism of various xenobiotics and endogenous molecules.[5] In certain pathological conditions, such as Alzheimer's disease, BChE activity is elevated in the brain, making it a viable therapeutic target for cognitive enhancement.[6][7]

This compound as a BChE Inhibitor

This compound has been characterized as a potent, competitive inhibitor of human serum BChE.[8] Its inhibitory action prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.

Quantitative Inhibition Data

The inhibitory potency of this compound against BChE has been quantified, providing key parameters for its characterization. The data is summarized in the table below.

InhibitorTarget EnzymeInhibition Constant (Ki)IC50Type of InhibitionReference
This compoundHuman Serum BChE3 µM (0.003 mM)3 µMCompetitive[8][9]

Comparative Analysis with Other BChE Inhibitors

To provide a broader context for the potency of this compound, the following table presents the IC50 values of other known BChE inhibitors.

InhibitorBChE IC50Reference
Tacrine0.003 µM[10]
Rivastigmine-[10]
Neostigmine0.084 µM[11]
Compound 10.12 µM[9]
Compound 70.38 µM[9]
Pancuronium Bromide-[5]
NNC 756-[5]

Experimental Protocols

The determination of BChE inhibitory activity by this compound is typically performed using a modified Ellman's method. This colorimetric assay is a widely accepted standard for measuring cholinesterase activity.

Principle of the Ellman's Method

The assay is based on the hydrolysis of the substrate S-butyrylthiocholine chloride by BChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the BChE activity.

Materials and Reagents
  • Human Serum (as a source of BChE)

  • This compound (test inhibitor)

  • S-butyrylthiocholine chloride (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Assay Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of this compound by diluting the stock solution with the assay buffer. The final concentration of DMSO in the reaction mixture should not exceed 1%.

    • Prepare a solution of DTNB (10 mM) in the assay buffer.

    • Prepare a solution of S-butyrylthiocholine chloride (14 mM) in the assay buffer.

    • Prepare a solution of human serum BChE in the assay buffer. The final enzyme concentration should be optimized to provide a linear reaction rate.

  • Assay Protocol (96-well plate format):

    • To each well of the microplate, add 140 µL of 0.1 M sodium phosphate buffer (pH 8.0).

    • Add 20 µL of the test sample (this compound at various concentrations) or buffer (for control).

    • Add 20 µL of the BChE enzyme solution.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Add 10 µL of the 10 mM DTNB solution to each well.

    • Initiate the enzymatic reaction by adding 10 µL of the 14 mM S-butyrylthiocholine chloride solution.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings at regular intervals (e.g., every minute) for a specified duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • To determine the type of inhibition and the Ki value, perform kinetic studies by measuring the reaction rates at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

Signaling Pathway and Logical Relationships

The inhibition of BChE by this compound has direct consequences on cholinergic signaling. The following diagrams illustrate the experimental workflow and the impact of drofenine on the cholinergic pathway.

experimental_workflow cluster_preparation Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Drofenine Drofenine HCl Stock Plate_Setup 96-well Plate Setup: Buffer + Drofenine/Control Drofenine->Plate_Setup BChE_Enzyme BChE Enzyme Solution Enzyme_Addition Add BChE Enzyme BChE_Enzyme->Enzyme_Addition Substrate Substrate (S-butyrylthiocholine) Reaction_Start Initiate with Substrate Substrate->Reaction_Start DTNB DTNB Solution DTNB_Addition Add DTNB DTNB->DTNB_Addition Plate_Setup->Enzyme_Addition Incubation Incubation Enzyme_Addition->Incubation Incubation->DTNB_Addition DTNB_Addition->Reaction_Start Spectrophotometry Kinetic Reading at 412 nm Reaction_Start->Spectrophotometry Rate_Calculation Calculate Reaction Rates Spectrophotometry->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation Kinetic_Analysis Determine Ki & Inhibition Type Rate_Calculation->Kinetic_Analysis IC50_Determination Determine IC50 Inhibition_Calculation->IC50_Determination

Caption: Experimental workflow for determining BChE inhibition by this compound.

cholinergic_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_release ACh Release ACh_synthesis->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh BChE Butyrylcholinesterase (BChE) ACh->BChE Hydrolysis Cholinergic_Receptor Cholinergic Receptor ACh->Cholinergic_Receptor Binding Drofenine Drofenine HCl Drofenine->BChE Inhibition Downstream_Signaling Downstream Signaling Cholinergic_Receptor->Downstream_Signaling Neuronal_Response Neuronal Response Downstream_Signaling->Neuronal_Response

References

Drofenine Hydrochloride: An In-depth Technical Guide on Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drofenine hydrochloride is a pharmaceutical agent historically recognized for its antispasmodic and anticholinergic properties. While its clinical applications have centered on the relaxation of smooth muscle, a comprehensive understanding of its interaction with specific receptor systems is crucial for modern drug development and research. This technical guide provides a detailed examination of this compound's mechanism of action, with a primary focus on its antagonism of muscarinic acetylcholine receptors (mAChRs). Although quantitative data on its affinity for specific muscarinic receptor subtypes is not extensively available in current literature, this guide synthesizes existing knowledge on its functional effects and broader pharmacological profile. This includes its established inhibition of butyrylcholinesterase (BChE) and more recent findings on its modulation of other ion channels, providing a multifaceted view of its physiological effects. This document is intended to serve as a resource for researchers and professionals in pharmacology and drug development, offering detailed experimental protocols, data summaries, and visual representations of relevant signaling pathways.

Introduction

This compound is an antimuscarinic and antispasmodic drug that has been utilized for the relaxation of smooth muscle.[1] Its therapeutic applications have included the treatment of conditions such as dysmenorrhea and pain in the gastrointestinal and urogenital tracts.[1] The primary mechanism historically attributed to its spasmolytic effects is the antagonism of muscarinic acetylcholine receptors, which play a pivotal role in mediating smooth muscle contraction. However, the pharmacological profile of drofenine is more complex, with evidence of its interaction with other molecular targets.

This guide will delve into the core aspects of this compound's interaction with muscarinic receptors, present available quantitative data, detail relevant experimental methodologies, and visualize the associated signaling pathways.

Pharmacological Profile of this compound

This compound's primary pharmacological classification is as an anticholinergic agent that acts on smooth muscle to inhibit spasms.[2] Its mechanism of action, while centered on muscarinic receptor antagonism, also involves other molecular interactions.

Muscarinic Receptor Antagonism

Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are central to the parasympathetic nervous system and are involved in the regulation of smooth muscle tone, heart rate, and glandular secretions. There are five subtypes of muscarinic receptors, M1 through M5, each with distinct tissue distributions and signaling pathways.[3] The contraction of smooth muscle is primarily mediated by the M3 subtype, with the M2 subtype also playing a modulatory role.[4]

This compound functions as an antagonist at these receptors, competitively blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh). This inhibition of ACh-mediated signaling leads to the relaxation of smooth muscle. While drofenine is broadly classified as an antimuscarinic agent, specific binding affinities (Ki values) or functional antagonism potencies (pA2 values) for the individual M1-M5 receptor subtypes are not well-documented in publicly available literature.

Butyrylcholinesterase (BChE) Inhibition

In addition to its effects on muscarinic receptors, this compound is a potent competitive inhibitor of butyrylcholinesterase (BChE).[5] BChE is an enzyme that hydrolyzes acetylcholine and other choline esters. By inhibiting BChE, drofenine can indirectly modulate cholinergic neurotransmission.

Quantitative Data

The following table summarizes the available quantitative data for this compound's interaction with its known molecular targets. It is important to note the absence of specific binding affinities for muscarinic receptor subtypes in the current body of scientific literature.

TargetLigandAssay TypeValueUnitsSource
Butyrylcholinesterase (human serum)This compoundCompetitive Inhibition3.0 (Ki)µM[5]

Signaling Pathways in Muscarinic Receptor Antagonism

The antispasmodic effects of this compound on smooth muscle are primarily due to its antagonism of M2 and M3 muscarinic receptors. The signaling pathways of these receptors are detailed below.

M3 Muscarinic Receptor Signaling Pathway

The M3 receptor is coupled to the Gq/11 family of G proteins.[1] Activation by acetylcholine leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. Drofenine, as a competitive antagonist, blocks the initial binding of acetylcholine to the M3 receptor, thereby inhibiting this entire signaling cascade.

M3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds & Activates Drofenine Drofenine HCl Drofenine->M3R Blocks Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Potentiates

M3 Muscarinic Receptor Signaling Pathway
M2 Muscarinic Receptor Signaling Pathway

The M2 receptor is coupled to the Gi/o family of G proteins.[6] Upon activation by acetylcholine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] A reduction in cAMP leads to decreased activity of protein kinase A (PKA). In smooth muscle, this pathway can indirectly contribute to contraction by opposing the relaxing effects of agents that increase cAMP. Drofenine's antagonism at the M2 receptor would prevent this decrease in cAMP, thus favoring a state of relaxation.

M2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine M2R M2 Receptor ACh->M2R Binds & Activates Drofenine Drofenine HCl Drofenine->M2R Blocks Gi Gi/o M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

M2 Muscarinic Receptor Signaling Pathway

Experimental Protocols

The characterization of a muscarinic receptor antagonist like this compound typically involves both functional assays and radioligand binding studies.

Functional Antagonism Assay (Schild Analysis)

This in vitro assay determines the potency and nature of antagonism by measuring the ability of the antagonist to inhibit the functional response to an agonist. A classic preparation for studying antispasmodic effects is the isolated guinea pig ileum.[8]

Objective: To determine the pA2 value of this compound, which represents the negative logarithm of the molar concentration of the antagonist that necessitates doubling the agonist concentration to produce the same response.

Materials:

  • Isolated guinea pig ileum segments

  • Organ bath with Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2

  • Isotonic transducer and data acquisition system

  • Muscarinic agonist (e.g., carbachol or acetylcholine)

  • This compound solutions of varying concentrations

Procedure:

  • Mount a segment of the guinea pig ileum in the organ bath under a resting tension of approximately 1 g.

  • Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing.

  • Establish a cumulative concentration-response curve for the agonist (e.g., carbachol) by adding increasing concentrations to the organ bath and recording the contractile response.

  • Wash the tissue thoroughly to return to baseline.

  • Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).

  • Repeat the cumulative concentration-response curve for the agonist in the presence of this compound.

  • Repeat steps 4-6 with at least two other increasing concentrations of this compound.

  • Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each concentration of drofenine. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression of this plot provides the pA2 value.[9][10]

Schild_Analysis_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis prep_tissue Isolate Guinea Pig Ileum Segment mount_tissue Mount in Organ Bath (Tyrode's Solution, 37°C) prep_tissue->mount_tissue equilibrate Equilibrate (30-60 min) mount_tissue->equilibrate control_crc Generate Control Agonist CRC (e.g., Carbachol) equilibrate->control_crc wash1 Wash Tissue control_crc->wash1 incubate_ant Incubate with Drofenine HCl (Conc. 1) wash1->incubate_ant agonist_crc1 Generate Agonist CRC in presence of Antagonist incubate_ant->agonist_crc1 wash2 Wash Tissue agonist_crc1->wash2 repeat_exp Repeat with Increasing Concentrations of Drofenine HCl (Conc. 2, 3...) wash2->repeat_exp calc_dr Calculate Dose Ratios (EC50 with antag / EC50 control) repeat_exp->calc_dr schild_plot Construct Schild Plot log(DR-1) vs -log[Antagonist] calc_dr->schild_plot det_pa2 Determine pA2 Value (x-intercept) schild_plot->det_pa2

Schild Analysis Experimental Workflow
Radioligand Binding Assay

This in vitro assay directly measures the affinity of a drug for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for each muscarinic receptor subtype (M1-M5).

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), a non-subtype-selective muscarinic antagonist.[11][12]

  • This compound solutions of varying concentrations.

  • A non-labeled competing antagonist (e.g., atropine) to determine non-specific binding.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a series of tubes or a 96-well plate, combine the cell membrane preparation, the radioligand ([3H]-NMS) at a concentration near its Kd, and varying concentrations of this compound.

  • Include control tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled antagonist like atropine).

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.[13]

Broader Pharmacological Context and Future Directions

While the antimuscarinic activity of this compound is a cornerstone of its pharmacological profile, recent research has unveiled its interactions with other ion channels, which may also contribute to its therapeutic effects and potential side-effect profile. Notably, drofenine has been identified as a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and an inhibitor of the Kv2.1 potassium channel.[6][12] These findings suggest that the spasmolytic and other physiological effects of drofenine may be the result of a multi-target mechanism of action.

For a complete understanding of drofenine's pharmacology, future research should aim to:

  • Quantify Muscarinic Receptor Subtype Affinity: Conduct comprehensive radioligand binding and functional antagonism studies to determine the Ki and pA2 values of drofenine for each of the M1-M5 muscarinic receptor subtypes.

  • Elucidate In Vivo Mechanisms: Investigate the relative contributions of muscarinic receptor antagonism, BChE inhibition, and modulation of other ion channels to the overall in vivo effects of drofenine.

  • Structure-Activity Relationship Studies: Explore the structural determinants of drofenine's activity at its various molecular targets to guide the development of more selective and potent analogues.

Conclusion

This compound is a pharmacologically active compound with a history of use as an antispasmodic agent. Its primary mechanism of action is attributed to the antagonism of muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle. While specific quantitative data on its affinity for individual muscarinic receptor subtypes remains to be fully elucidated, its functional antagonism of cholinergic-induced contractions is well-established. Furthermore, its inhibitory effect on butyrylcholinesterase and its interactions with other ion channels highlight a complex pharmacological profile that warrants further investigation. This technical guide provides a foundational understanding of this compound's interaction with muscarinic receptors and serves as a resource for researchers and professionals in the field of pharmacology and drug development.

References

Technical Guide: Solubility and Mechanistic Profile of Drofenine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical overview of the solubility characteristics of drofenine hydrochloride in various solvents. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. This guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its primary mechanism of action.

Solubility of this compound

This compound exhibits varying solubility across different common laboratory solvents. The quantitative data gathered from multiple sources is summarized in the table below for ease of comparison. It is important to note that using fresh, anhydrous solvents is crucial, as hygroscopic solvents like DMSO can significantly impact solubility[1][2].

SolventSolubility (mg/mL)Molar Concentration (mM)Source
DMSO ≥ 75 mg/mL211.91 mM[1][3]
71 mg/mL200.6 mM[2]
≥ 10 mg/mL-[4]
15 mg/mL42.38 mM[5]
Water ≥ 33.3 mg/mL94.09 mM[1][3]
Ethanol ≥ 10 mg/mL-[4]

Note: The "≥" symbol indicates that the substance is soluble at that concentration, but the saturation point was not determined[1][3]. For techniques to enhance solubility, such as gentle heating (to 37°C) and sonication, refer to the protocols provided by suppliers[1][3].

Experimental Protocols for Solubility Determination

While specific experimental details for generating the above data on this compound are proprietary to the suppliers, a generalized and widely accepted methodology for determining thermodynamic equilibrium solubility is the shake-flask method[6][7][8].

Objective: To determine the saturation concentration of a compound in a specific solvent at a given temperature.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until the concentration of the dissolved solute in the solution reaches a constant value, indicating equilibrium between the dissolved and undissolved states[9].

Materials:

  • This compound powder

  • High-purity solvent (e.g., DMSO, deionized water)

  • Mechanical shaker or orbital agitator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 μm)

  • Analytical balance

  • Vials or flasks

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The excess solid should be clearly visible.

  • Equilibration: Place the sealed container in a mechanical shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached[7][8]. The time required can be determined in a preliminary experiment by taking measurements at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration plateaus[7].

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are carried over, the supernatant should be filtered using a chemically inert syringe filter (e.g., PVDF or PTFE).

  • Analysis: Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. This is typically achieved by comparing the analytical response to a standard calibration curve of known concentrations.

  • Reporting: The resulting concentration is reported as the equilibrium solubility of the compound in that solvent at the specified temperature.

Below is a graphical representation of a typical workflow for determining equilibrium solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Drofenine HCl to Solvent B Agitate at Constant Temp (24-72 hours) A->B C Centrifuge to Pellet Undissolved Solid B->C D Filter Supernatant (e.g., 0.22 µm filter) C->D E Quantify Concentration (e.g., HPLC, UV-Vis) D->E F Determine Solubility E->F

Caption: Workflow for Equilibrium Solubility Determination.

Mechanism of Action: BChE Inhibition

This compound is a potent, competitive inhibitor of butyrylcholinesterase (BChE), with a reported inhibitor constant (Ki) of 3 μM[1][3][4]. BChE is an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting BChE, drofenine prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and enhanced cholinergic signaling. This anticholinergic activity is central to its function as an antispasmodic agent, as it modulates smooth muscle contraction[3][10].

In addition to its primary role as a BChE inhibitor, drofenine has been shown to act as an antagonist at M1 muscarinic acetylcholine receptors and as an agonist for the transient receptor potential vanilloid 3 (TRPV3) channel[4][11][12].

The diagram below illustrates the inhibitory effect of drofenine on the BChE signaling pathway.

G cluster_cholinergic Cholinergic Synapse ACh Acetylcholine (ACh) BChE Butyrylcholinesterase (BChE) ACh->BChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding Products Choline + Acetate BChE->Products Response Cellular Response (e.g., Muscle Contraction) Receptor->Response Drofenine Drofenine HCl Drofenine->BChE Inhibition

References

Drofenine Hydrochloride: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

Abstract

Drofenine hydrochloride is a versatile pharmacological agent with a multi-target profile, making it a valuable tool for a range of research applications. Primarily known as an antimuscarinic and antispasmodic compound, recent studies have elucidated its activity as a competitive butyrylcholinesterase (BChE) inhibitor, a selective transient receptor potential vanilloid 3 (TRPV3) channel agonist, and a potent inhibitor of the voltage-gated potassium channel Kv2.1. This technical guide provides an in-depth overview of this compound's core pharmacology, detailed experimental protocols for its characterization, and a summary of its known effects on key signaling pathways, intended for researchers, scientists, and drug development professionals.

Core Pharmacology and Mechanism of Action

This compound's biological effects are attributed to its interaction with multiple molecular targets. Its classical antispasmodic effects are mediated by its antagonism of muscarinic acetylcholine receptors.[1] Additionally, it competitively inhibits butyrylcholinesterase, an enzyme involved in hydrolyzing choline esters.[1]

More recently, Drofenine has been identified as a selective agonist of the TRPV3 channel, a non-selective cation channel involved in thermosensation and pain perception.[2] It has demonstrated selectivity for TRPV3 over other TRP channels such as TRPA1, TRPM8, TRPV1, TRPV2, and TRPV4.[2]

Furthermore, research has highlighted Drofenine as an inhibitor of the Kv2.1 potassium channel.[3] This inhibition has been linked to downstream modulation of critical signaling pathways, including the NF-κB and AMPK pathways, suggesting its potential in investigating neuroinflammatory and metabolic processes.[3][4]

Physicochemical Properties & Data Presentation

PropertyValue
IUPAC Name 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate;hydrochloride
CAS Number 548-66-3
Molecular Formula C₂₀H₃₂ClNO₂
Molecular Weight 353.9 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (≥75 mg/mL) and Water (≥33.3 mg/mL)

Table 1: Pharmacological Data

TargetActionSpecies/Cell LineValue (µM)Assay Type
Muscarinic M1 ReceptorAntagonistGuinea Pig Cortical SlicespA2 = 8.15Inositol Phosphate Accumulation
Butyrylcholinesterase (BChE)Competitive InhibitorHuman SerumKi = 3Enzyme Inhibition Assay
TRPV3AgonistHEK293 (overexpressing)EC50 = 205Calcium Flux Assay
TRPV3AgonistHaCaT CellsEC50 = 605Calcium Flux Assay
TRPA1, M8, V1, V2, V4No ActivityHEK293 (overexpressing)Up to 1000Calcium Flux Assay
Kv2.1InhibitorN/AN/AElectrophysiology

Synthesis

A common synthetic route to this compound involves the hydrogenation of 2-(diethylamino)ethyl 2-phenylacetate. A general representation of this process is outlined below. For a more detailed, step-by-step procedure, researchers should refer to relevant synthetic chemistry literature.

G cluster_0 Synthesis of Drofenine Diphenylacetic acid 2-(diethylamino)ethyl ester Diphenylacetic acid 2-(diethylamino)ethyl ester Hydrogenation (H2, Pt catalyst) Hydrogenation (H2, Pt catalyst) Diphenylacetic acid 2-(diethylamino)ethyl ester->Hydrogenation (H2, Pt catalyst) Drofenine Drofenine Hydrogenation (H2, Pt catalyst)->Drofenine HCl HCl Drofenine->HCl This compound This compound HCl->this compound

A simplified workflow for the synthesis of this compound.

Experimental Protocols

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the well-established Ellman's method for measuring cholinesterase activity.

Materials:

  • This compound

  • Butyrylcholinesterase (BChE) from equine serum

  • S-Butyrylthiocholine chloride (BTCh)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of this compound in DMSO.

  • In a 96-well plate, add 140 µL of 0.1 M sodium phosphate buffer (pH 8.0) to each well.

  • Add 20 µL of the this compound solution (or DMSO for control) at various concentrations.

  • Add 20 µL of BChE solution (e.g., 0.09 units/mL).

  • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Add 10 µL of 10 mM DTNB to each well.

  • Initiate the reaction by adding 10 µL of 14 mM BTCh.

  • Immediately measure the absorbance at 412 nm at regular intervals for at least 5 minutes using a microplate reader.

  • Calculate the rate of reaction. The percent inhibition is determined by comparing the rates of Drofenine-treated wells to the control wells.

  • The Ki value can be determined by performing the assay with varying concentrations of both the substrate (BTCh) and the inhibitor (this compound) and fitting the data to the appropriate enzyme inhibition model.

G cluster_0 BChE Inhibition Assay Workflow Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Buffer, Drofenine, BChE Incubation Incubation Plate Setup->Incubation Add DTNB Reaction Initiation Reaction Initiation Incubation->Reaction Initiation Add BTCh Data Acquisition Data Acquisition Reaction Initiation->Data Acquisition Measure Absorbance @ 412nm Data Analysis Data Analysis Data Acquisition->Data Analysis Calculate % Inhibition, Ki

Workflow for the butyrylcholinesterase (BChE) inhibition assay.
TRPV3 Activation Assay (Calcium Flux)

This protocol describes a cell-based calcium flux assay to measure the agonist activity of this compound on TRPV3 channels.

Materials:

  • HEK293 cells stably overexpressing human TRPV3

  • HaCaT cells (endogenously express TRPV3)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound

  • Ionomycin (positive control)

  • 96- or 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Seed the TRPV3-expressing HEK293 cells or HaCaT cells in the microplates and grow to confluency.

  • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

  • Remove the culture medium and add the loading buffer to the cells.

  • Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.

  • Wash the cells with HBSS to remove excess dye.

  • Prepare serial dilutions of this compound in HBSS in a separate plate.

  • Place the cell plate in the fluorescence plate reader.

  • Establish a baseline fluorescence reading.

  • Use the automated liquid handling to add the this compound solutions to the cell plate.

  • Immediately begin recording the fluorescence intensity over time.

  • After the response to Drofenine has been measured, add a saturating concentration of Ionomycin to determine the maximum calcium response.

  • The change in fluorescence is proportional to the intracellular calcium concentration. Data can be normalized to the maximum response and used to generate a dose-response curve to calculate the EC50 value.

G cluster_0 TRPV3 Calcium Flux Assay Workflow Cell Seeding Cell Seeding Dye Loading Dye Loading Cell Seeding->Dye Loading TRPV3-expressing cells Compound Addition Compound Addition Dye Loading->Compound Addition Fluo-4 AM Fluorescence Reading Fluorescence Reading Compound Addition->Fluorescence Reading Drofenine Data Analysis Data Analysis Fluorescence Reading->Data Analysis Calculate EC50 G Drofenine Drofenine Kv2.1 Kv2.1 Drofenine->Kv2.1 inhibits IKK IKK Kv2.1->IKK activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα NFkB_translocation NF-κB Nuclear Translocation IkBa_NFkB->NFkB_translocation releases NF-κB Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_translocation->Pro_inflammatory_genes induces G Drofenine Drofenine Kv2.1 Kv2.1 Drofenine->Kv2.1 inhibits CaMKKb CaMKKβ Kv2.1->CaMKKb modulates Ca2+ AMPK AMPK CaMKKb->AMPK activates PGC1a PGC-1α AMPK->PGC1a activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis promotes

References

Methodological & Application

Drofenine Hydrochloride: Application Notes and Experimental Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drofenine hydrochloride is a compound with a multifaceted pharmacological profile, primarily recognized for its antispasmodic and anticholinergic properties. It exerts its effects through the modulation of various cellular targets, making it a subject of interest in drug discovery and development. These application notes provide a comprehensive overview of the experimental protocols to investigate the diverse mechanisms of action of this compound, including its effects on smooth muscle relaxation, cholinesterase activity, muscarinic receptors, and specific ion channels. The provided protocols are intended to guide researchers in the systematic evaluation of this compound's pharmacological characteristics.

Quantitative Data Summary

The following table summarizes the key quantitative pharmacological parameters of this compound based on available preclinical data.

Pharmacological TargetParameterValueCell/Tissue System
Butyrylcholinesterase (BChE)Kᵢ3 µM[1][2][3][4][5][6]Human Serum
Muscarinic Acetylcholine Receptor M₁pA₂8.15[1]Guinea Pig Cortical Slices
Transient Receptor Potential Vanilloid 3 (TRPV3)EC₅₀207 µM[1][7][8][9][10]TRPV3-overexpressing HEK-293 cells
Transient Receptor Potential Vanilloid 3 (TRPV3)EC₅₀605 µM[7]HaCaT cells
Voltage-gated potassium channel (Kv2.1)ActivityInhibitor[5][11]-
Smooth MuscleActivityRelaxation[5][12][13]-

Experimental Protocols

Butyrylcholinesterase (BChE) Inhibition Assay

Objective: To determine the inhibitory potential and kinetics of this compound on butyrylcholinesterase activity.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of human serum butyrylcholinesterase in phosphate buffer (pH 7.4).

    • Prepare a solution of the substrate, butyrylthiocholine iodide, in phosphate buffer.

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, the BChE solution, and varying concentrations of this compound.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the butyrylthiocholine iodide substrate and DTNB.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the BChE activity.

  • Data Analysis:

    • Calculate the percentage of BChE inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[2][4]

Workflow for BChE Inhibition Assay

BChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Drofenine Stock - BChE Solution - Substrate (BTCI) - DTNB Incubation Incubate BChE with varying concentrations of Drofenine Reagents->Incubation Add to 96-well plate Reaction Initiate reaction with Substrate and DTNB Incubation->Reaction Measurement Measure Absorbance at 412 nm Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50 Kinetics Kinetic Analysis (Lineweaver-Burk) IC50->Kinetics

Caption: Workflow for determining BChE inhibition.

Muscarinic M₁ Receptor Antagonist Assay (Radioligand Binding)

Objective: To determine the binding affinity of this compound for the muscarinic M₁ receptor.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the human muscarinic M₁ receptor (e.g., CHO-K1 cells).

  • Binding Assay:

    • In a 96-well filter plate, add the cell membranes, a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of this compound.

    • Incubate the plate with shaking for a sufficient time to reach binding equilibrium (e.g., 2 hours at room temperature).

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known muscarinic antagonist like atropine) from the total binding.

    • Calculate the percentage of inhibition of radioligand binding for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation. The pA₂ value can also be determined from functional antagonism studies.[1]

Signaling Pathway for Muscarinic M₁ Receptor Antagonism

M1_Antagonism cluster_receptor Muscarinic M1 Receptor Signaling cluster_inhibition Inhibition by Drofenine ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds Gq Gq/11 M1R->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Leads to Drofenine Drofenine HCl Drofenine->M1R Competitively Antagonizes

Caption: Drofenine's antagonism of M₁ receptor signaling.

TRPV3 Agonist Assay (Calcium Flux)

Objective: To determine the agonistic activity of this compound on the TRPV3 ion channel.

Methodology:

  • Cell Culture and Plating:

    • Culture HEK-293 cells stably overexpressing human TRPV3 in appropriate media.

    • Plate the cells in a 384-well plate and allow them to adhere.

  • Fluorescent Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with HEPES).

  • Calcium Flux Measurement:

    • Prepare a dilution series of this compound in the assay buffer.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the different concentrations of this compound to the wells and immediately start monitoring the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and channel activation.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each concentration.

    • Plot the change in fluorescence against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[7][9]

Experimental Workflow for TRPV3 Agonist Assay

TRPV3_Agonist_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture & Plate TRPV3-HEK-293 cells Dye_Loading Load cells with Fluo-4 AM Cell_Culture->Dye_Loading Baseline Measure Baseline Fluorescence Dye_Loading->Baseline Stimulation Add Drofenine HCl Baseline->Stimulation Measurement Monitor Fluorescence (Calcium Influx) Stimulation->Measurement Delta_F Calculate Change in Fluorescence (ΔF) Measurement->Delta_F EC50 Determine EC50 Delta_F->EC50

Caption: Workflow for assessing TRPV3 agonism.

Smooth Muscle Relaxation Assay (Isolated Organ Bath)

Objective: To evaluate the relaxant effect of this compound on pre-contracted smooth muscle tissue.

Methodology:

  • Tissue Preparation:

    • Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta) and mount it in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Allow the tissue to equilibrate under a resting tension.

  • Contraction and Relaxation:

    • Induce a sustained contraction of the smooth muscle using a contractile agent (e.g., carbachol for ileum, phenylephrine or KCl for aorta).

    • Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.

    • Record the changes in isometric tension using a force transducer.

  • Data Analysis:

    • Express the relaxation at each concentration of this compound as a percentage of the maximal contraction induced by the contractile agent.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for relaxation.

Kv2.1 Channel Inhibition Assay (Whole-Cell Patch Clamp)

Objective: To characterize the inhibitory effect of this compound on Kv2.1 voltage-gated potassium channels.

Methodology:

  • Cell Preparation:

    • Use a cell line stably expressing the human Kv2.1 channel (e.g., HEK-293 or CHO cells).

    • Culture the cells on coverslips suitable for patch-clamp recording.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

    • Use an appropriate intracellular (pipette) solution and extracellular (bath) solution.

    • Hold the cell at a negative membrane potential (e.g., -80 mV) and elicit Kv2.1 currents using depolarizing voltage steps (e.g., to +40 mV).

  • Drug Application and Measurement:

    • After obtaining a stable baseline recording of Kv2.1 currents, perfuse the cell with the extracellular solution containing varying concentrations of this compound.

    • Record the Kv2.1 currents in the presence of the drug.

  • Data Analysis:

    • Measure the peak outward current amplitude at each drug concentration.

    • Calculate the percentage of inhibition of the Kv2.1 current compared to the baseline.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.

Signaling Pathway for Kv2.1 Channel Inhibition

Kv2_1_Inhibition cluster_channel Kv2.1 Channel Function cluster_inhibition Inhibition by Drofenine Depolarization Membrane Depolarization Kv2_1_Open Kv2.1 Channel Opens Depolarization->Kv2_1_Open K_Efflux K⁺ Efflux Kv2_1_Open->K_Efflux Repolarization Membrane Repolarization K_Efflux->Repolarization Drofenine Drofenine HCl Drofenine->Kv2_1_Open Blocks

Caption: Drofenine's inhibitory action on Kv2.1 channels.

References

Drofenine Hydrochloride: In Vivo Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vivo use of drofenine hydrochloride, a compound with demonstrated efficacy in preclinical models of diabetic peripheral neuropathy and Alzheimer's disease. The information is compiled from recent studies, offering insights into dosing, administration, and mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for in vivo studies using this compound in established mouse models.

Table 1: this compound Dosing in a Mouse Model of Diabetic Peripheral Neuropathy

ParameterDetails
Animal Model Streptozotocin (STZ)-induced Type 1 or db/db Type 2 diabetic mice
Dosage 10 mg/kg and 20 mg/kg
Administration Route Intraperitoneal (IP) Injection
Frequency Daily (assumed based on standard practice)
Duration Not specified in the reviewed literature
Vehicle Normal Saline
Reported Effects Amelioration of diabetic peripheral neuropathy-like pathology

Table 2: this compound Dosing in a 5xFAD Mouse Model of Alzheimer's Disease

ParameterDetails
Animal Model 5xFAD transgenic mice
Dosage 10 mg/kg/day[1]
Administration Route Intraperitoneal (IP) Injection[1]
Frequency Daily[1]
Duration 8 weeks[1]
Vehicle Normal Saline[1]
Reported Effects Improvement in cognitive impairment; reduction of microglial NLRP3 inflammasome activation and neuronal Tau hyperphosphorylation[1]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Sterile, pyrogen-free normal saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and final volume. For a 10 mg/kg dose in a 25 g mouse, assuming an injection volume of 100 µL, the required concentration is 2.5 mg/mL.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of sterile normal saline to the tube.

  • Vortex the tube until the this compound is completely dissolved.[1]

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new sterile tube or directly into the dosing syringes. This step ensures the sterility of the final solution for injection.

  • The solution is now ready for intraperitoneal administration. It is recommended to prepare the solution fresh on the day of use.

Intraperitoneal (IP) Injection Protocol in Mice

This protocol outlines the standard procedure for administering this compound via intraperitoneal injection in mice.

Materials:

  • Prepared sterile this compound solution

  • Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

  • Animal restraint device (optional)

  • 70% ethanol

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the mouse or using a restraint device. Ensure the animal is held firmly but gently to prevent injury.

  • Injection Site Identification: The preferred site for IP injection is the lower right or left quadrant of the abdomen. This location avoids vital organs such as the bladder and cecum.

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Tilt the mouse's head slightly downwards.

    • Insert the needle at a 30-45 degree angle into the identified injection site. The bevel of the needle should be facing up.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe hub, withdraw the needle and re-insert at a different site.

    • Slowly and steadily inject the this compound solution.

  • Post-injection Monitoring:

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for a few minutes post-injection for any immediate adverse reactions.

    • Continue to monitor the animals according to the experimental protocol.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its therapeutic effects through the modulation of specific signaling pathways.

Diabetic Peripheral Neuropathy

In the context of diabetic peripheral neuropathy, drofenine acts as an inhibitor of the Kv2.1 potassium channel. This inhibition leads to a cascade of downstream effects that contribute to the amelioration of neuropathy.

G Drofenine This compound Kv21 Kv2.1 Channel Drofenine->Kv21 inhibits Inflammation Inflammation Kv21->Inflammation promotes Apoptosis Apoptosis Kv21->Apoptosis promotes Mitochondrial_Dysfunction Mitochondrial Dysfunction Kv21->Mitochondrial_Dysfunction promotes NFkB IκBα/NF-κB Signaling Inflammation->NFkB Bcl2 Bcl-2 Family Proteins Apoptosis->Bcl2 Caspase3 Caspase-3 Apoptosis->Caspase3 AMPK CaMKKβ/AMPK/PGC1α Pathway Mitochondrial_Dysfunction->AMPK Amelioration Amelioration of Diabetic Neuropathy NFkB->Amelioration Bcl2->Amelioration Caspase3->Amelioration AMPK->Amelioration

Caption: Drofenine's role in diabetic neuropathy.

Alzheimer's Disease

In a mouse model of Alzheimer's disease, drofenine's inhibition of the Kv2.1 channel has been shown to mitigate neuroinflammation and key pathological features of the disease.

G Drofenine Drofenine Kv21 Microglial Kv2.1 Drofenine->Kv21 inhibits JNK_NFkB JNK/NF-κB Pathway Kv21->JNK_NFkB activates NLRP3 NLRP3 Inflammasome Activation JNK_NFkB->NLRP3 leads to Tau Neuronal Tau Hyperphosphorylation NLRP3->Tau promotes Cognitive_Impairment Cognitive Impairment Tau->Cognitive_Impairment contributes to

Caption: Drofenine's mechanism in Alzheimer's disease.

References

Application Notes and Protocols for Cell-Based Assays Using Drofenine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drofenine hydrochloride is a versatile pharmacological agent with a multifaceted mechanism of action, making it a valuable tool in a variety of cell-based assays. Primarily known as an antispasmodic agent for its effects on smooth muscle, this compound also exhibits activity as a competitive inhibitor of butyrylcholinesterase (BChE), a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, and an inhibitor of the Kv2.1 potassium channel.[1][2][3][4] These diverse biological activities allow for its application in studying a range of cellular processes, from intracellular calcium signaling and cell viability to enzyme kinetics and ion channel function.

These application notes provide detailed protocols for key cell-based assays utilizing this compound, along with data presentation tables and diagrams of the relevant signaling pathways to facilitate experimental design and data interpretation.

Mechanism of Action

This compound's biological effects are mediated through at least four distinct molecular targets:

  • Muscarinic Acetylcholine Receptors (mAChRs): As an antimuscarinic agent, this compound antagonizes the action of acetylcholine at muscarinic receptors, leading to smooth muscle relaxation.[2] This is particularly relevant in assays studying smooth muscle physiology and pharmacology.

  • Butyrylcholinesterase (BChE): this compound is a potent competitive inhibitor of BChE, an enzyme involved in the hydrolysis of choline esters.[5] This inhibitory action can be explored in enzyme kinetic assays and studies on cholinergic signaling.

  • Transient Receptor Potential Vanilloid 3 (TRPV3): this compound acts as a selective agonist of the TRPV3 ion channel, a non-selective cation channel involved in thermosensation and calcium homeostasis.[2][6][7] This makes it a useful tool for investigating TRPV3 function and related signaling pathways.

  • Kv2.1 Potassium Channel: this compound has been shown to inhibit the Kv2.1 voltage-gated potassium channel, which plays a role in regulating neuronal excitability.[4] This activity can be studied using electrophysiological techniques.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Assay TypeCell Line/SystemTargetParameterValueReference(s)
Enzyme InhibitionHuman SerumButyrylcholinesterase (BChE)Ki3 µM[5][6]
Calcium FluxHEK-293 (overexpressing hTRPV3)TRPV3EC50~200 µM[2]
CytotoxicityHaCaT (Human Keratinocytes)-Cytotoxic EffectMore potent than 2-APB and carvacrol[6][7]
ElectrophysiologyHEK-293 (overexpressing hTRPV3)TRPV3Inward Current InductionSignificant at 500 µM and 1 mM[2]

Experimental Protocols

Calcium Flux Assay Using TRPV3-Expressing Cells

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound in cells overexpressing the TRPV3 channel.

Materials:

  • HEK-293 cells stably expressing human TRPV3 (hTRPV3)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution (in DMSO or water)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with settings for Fluo-4 (Excitation: ~490 nm, Emission: ~520 nm)

Protocol:

  • Cell Plating: Seed the hTRPV3-HEK-293 cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS from the stock solution.

    • Add the this compound solutions to the respective wells. Include a vehicle control (e.g., HBSS with the same concentration of DMSO as the highest this compound concentration).

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity over time, typically for 5-10 minutes, with readings taken every 5-10 seconds.

  • Data Analysis:

    • Normalize the fluorescence data to the baseline fluorescence before compound addition.

    • Plot the change in fluorescence (ΔF/F0) against time to visualize the calcium response.

    • For dose-response curves, plot the peak fluorescence intensity against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Cell Viability/Cytotoxicity Assay

This protocol is for assessing the effect of this compound on the viability of adherent cell lines, such as HaCaT human keratinocytes.

Materials:

  • HaCaT cells (or other cell line of interest)

  • Complete culture medium

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT, MTS)

  • 96-well clear microplate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere and grow overnight at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a range of concentrations of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Viability Measurement (using CCK-8):

    • Add 10 µL of the CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C until a color change is observed.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Express the cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Butyrylcholinesterase (BChE) Inhibition Assay

This is a general protocol for a colorimetric in vitro assay to determine the inhibitory activity of this compound on BChE.

Materials:

  • Purified human serum Butyrylcholinesterase (BChE)

  • Butyrylthiocholine iodide (substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • This compound stock solution

  • 96-well clear microplate

  • Microplate reader capable of reading absorbance at 412 nm

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of BChE in phosphate buffer.

    • Prepare a solution of butyrylthiocholine iodide in deionized water.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well in this order:

      • Phosphate buffer

      • This compound solution (or vehicle for control)

      • DTNB solution

      • BChE solution

    • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at room temperature.

    • Initiate the reaction by adding the butyrylthiocholine iodide solution to each well.

  • Measurement: Immediately start monitoring the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (product of substrate hydrolysis) with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • For determining the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

Drofenine_Signaling cluster_TRPV3 TRPV3 Agonism cluster_mAChR Muscarinic Receptor Antagonism cluster_BChE BChE Inhibition cluster_Kv Kv2.1 Inhibition Drofenine_TRPV3 Drofenine hydrochloride TRPV3 TRPV3 Channel Drofenine_TRPV3->TRPV3 activates Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Downstream_TRPV3 Downstream Signaling Ca_influx->Downstream_TRPV3 Drofenine_mAChR Drofenine hydrochloride mAChR Muscarinic Receptor Drofenine_mAChR->mAChR blocks Gq_PLC Gq/11 -> PLC Activation mAChR->Gq_PLC ACh Acetylcholine ACh->mAChR activates Smooth_Muscle_Contraction Smooth Muscle Contraction Gq_PLC->Smooth_Muscle_Contraction Drofenine_BChE Drofenine hydrochloride BChE Butyrylcholinesterase Drofenine_BChE->BChE inhibits Hydrolysis Hydrolysis BChE->Hydrolysis Substrate Choline Esters Substrate->BChE binds to Drofenine_Kv Drofenine hydrochloride Kv Kv2.1 Channel Drofenine_Kv->Kv blocks K_efflux K⁺ Efflux Kv->K_efflux Repolarization Membrane Repolarization K_efflux->Repolarization

Caption: Overview of this compound's main signaling pathways.

Experimental Workflow for Calcium Flux Assay

Calcium_Flux_Workflow start Start plate_cells Plate hTRPV3-HEK-293 cells in 96-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 load_dye Load cells with Fluo-4 AM incubate1->load_dye incubate2 Incubate 30-60 min load_dye->incubate2 wash Wash cells with HBSS incubate2->wash add_compound Add this compound or vehicle control wash->add_compound measure Measure fluorescence in plate reader add_compound->measure analyze Analyze data (ΔF/F0, EC50) measure->analyze end End analyze->end

Caption: Workflow for the this compound calcium flux assay.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhere Allow cells to adhere overnight seed_cells->incubate_adhere treat_cells Treat cells with Drofenine hydrochloride incubate_adhere->treat_cells incubate_expose Incubate for desired exposure time (24-72h) treat_cells->incubate_expose add_reagent Add CCK-8 reagent incubate_expose->add_reagent incubate_color Incubate for 1-4h add_reagent->incubate_color read_absorbance Measure absorbance at 450 nm incubate_color->read_absorbance calculate_viability Calculate % viability and IC50 read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the this compound cell viability assay.

References

Application Notes and Protocols for Preparing Drofenine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Drofenine hydrochloride is a potent antispasmodic and anticholinergic agent utilized in research for its ability to relax smooth muscle.[1][2][3] It functions as a competitive inhibitor of butyrylcholinesterase (BChE) and interacts with muscarinic receptors.[1][4][5] Recent studies have also highlighted its role as an inhibitor of the Kv2.1 potassium channel and its interaction with TRPV3, suggesting broader therapeutic potential.[1][6][7] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible experimental results. These application notes provide detailed protocols for preparing stock solutions for both in vitro and in vivo applications, along with relevant physicochemical data and workflow diagrams.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical Name 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate hydrochloride[3]
CAS Number 548-66-3[2][4][5]
Molecular Formula C₂₀H₃₂ClNO₂[1][2][4]
Molecular Weight 353.93 g/mol [1][4][5]
Appearance White to off-white solid[2][4]
Purity >98% (typical)[3]
Solubility Data

The solubility of this compound in common laboratory solvents is crucial for preparing appropriate stock solutions. It is highly soluble in DMSO and water. For in vivo studies, multi-solvent systems are often required to achieve the desired concentration and stability.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO ≥ 75 mg/mL211.91 mMUse fresh, non-hygroscopic DMSO for best results.[4]
Water ≥ 33.3 mg/mL94.09 mMFor aqueous stocks, sterile filter the final solution.[4]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 2.5 mg/mL7.06 mMA common formulation for in vivo experiments.[4]
10% DMSO / 90% Corn Oil ≥ 2.5 mg/mL7.06 mMAn alternative lipid-based formulation for in vivo use.[4]

Experimental Protocols

Protocol 1: High-Concentration Stock Solution in DMSO (For In Vitro Use)

This protocol describes the preparation of a concentrated stock solution in DMSO, suitable for further dilution in cell culture media or aqueous buffers for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous/fresh DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 75 mg/mL stock solution, weigh 75 mg of the compound.

  • Solubilization: Add the appropriate volume of fresh DMSO to the vial containing the powder.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if precipitation occurs.[4]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[4]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5]

G cluster_workflow General Stock Solution Workflow weigh 1. Weigh Drofenine HCl Powder add_solvent 2. Add Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot 4. Aliquot into Sterile Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

General workflow for preparing a stock solution.
Protocol 2: Working Solution for In Vivo Administration

This protocol details the preparation of a multi-solvent formulation suitable for animal studies, based on established methods.[4] The solvents are added sequentially to ensure complete dissolution.

Materials:

  • High-concentration this compound stock in DMSO (e.g., 25 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes

Procedure (to prepare 1 mL of 2.5 mg/mL working solution):

  • Initial Dilution: In a sterile tube, add 100 μL of a 25 mg/mL this compound DMSO stock solution.

  • Add PEG300: Add 400 μL of PEG300 to the tube and mix thoroughly until the solution is homogeneous.

  • Add Tween-80: Add 50 μL of Tween-80 and mix again until evenly distributed.

  • Final Dilution with Saline: Add 450 μL of sterile saline to bring the total volume to 1 mL. Mix well. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Usage: It is recommended to prepare this working solution fresh on the day of use.[4] If precipitation occurs, gentle heating or sonication can assist in re-dissolving the compound.

G cluster_invivo In Vivo Formulation Workflow (1 mL of 2.5 mg/mL) start Start with: 100 µL of 25 mg/mL Drofenine in DMSO add_peg Add: 400 µL PEG300 start->add_peg + Mix add_tween Add: 50 µL Tween-80 add_peg->add_tween + Mix add_saline Add: 450 µL Saline add_tween->add_saline + Mix end_node Final Solution: 2.5 mg/mL Drofenine HCl add_saline->end_node

Sequential solvent addition for in vivo formulation.

Mechanism of Action & Signaling Pathway

This compound is primarily known as an antimuscarinic agent and a competitive inhibitor of butyrylcholinesterase (BChE).[1][5] More recent research has shown it also inhibits the Kv2.1 potassium channel.[6] This inhibition triggers several downstream effects beneficial in models of diabetic peripheral neuropathy, including the suppression of inflammation via the NF-κB pathway, inhibition of apoptosis by regulating Bcl-2 family proteins, and amelioration of mitochondrial dysfunction through the AMPK/PGC1α pathway.[6]

G cluster_pathway Simplified Signaling Pathway of Drofenine HCl drofenine Drofenine HCl kv21 Kv2.1 Channel drofenine->kv21 Inhibits nfkb IκBα/NF-κB Pathway kv21->nfkb Regulates apoptosis Bcl-2 / Caspase-3 Pathway kv21->apoptosis Regulates mito CaMKKβ/AMPK/PGC1α Pathway kv21->mito Regulates inflammation Inflammation nfkb->inflammation Suppresses apop_outcome Apoptosis apoptosis->apop_outcome Inhibits mito_dys Mitochondrial Dysfunction mito->mito_dys Ameliorates

Drofenine HCl inhibits the Kv2.1 channel and downstream pathways.

References

Drofenine Hydrochloride in Hepatic Fibrosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure. The activation of hepatic stellate cells (HSCs) is a central event in this process. Research into pharmacological agents that can modulate fibrogenesis is a critical area of drug development.

Drofenine hydrochloride is an antimuscarinic, antispasmodic agent also identified as a selective agonist for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. Its role in hepatic fibrosis has been investigated not as a therapeutic agent, but as a pharmacological tool to probe the function of the TRPV3 channel in the progression of liver fibrosis. Notably, the available scientific literature indicates that activation of TRPV3 by this compound exacerbates liver fibrosis in a preclinical model, suggesting that TRPV3 is a pro-fibrotic mediator.

These notes provide detailed protocols and data from the key study investigating the effects of this compound on hepatic fibrosis, intended for researchers studying the TRPV3 pathway or related mechanisms in liver disease.

Proposed Mechanism of Action: Pro-Fibrotic Effect via TRPV3 Activation

Research indicates that the expression of the TRPV3 channel is significantly upregulated in cirrhotic human liver tissue. In a mouse model of carbon tetrachloride (CCl4)-induced liver fibrosis, administration of the TRPV3 agonist this compound worsened the progression of fibrosis.[1] The proposed mechanism involves the activation of TRPV3 channels on hepatic stellate cells, which promotes their proliferation and inflammatory responses. This is potentially mediated by the upregulation of the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), which is associated with inflammation and fibrotic tissue proliferation.[1][2] Conversely, inhibition of the TRPV3 channel was shown to attenuate liver fibrosis.[1]

G cluster_0 Hepatic Stellate Cell (HSC) TRPV3 TRPV3 Channel Proliferation HSC Proliferation (DNA Synthesis) TRPV3->Proliferation LOX1 LOX-1 Upregulation TRPV3->LOX1 leads to Fibrosis ECM Production (Collagen, α-SMA) Proliferation->Fibrosis Inflammation Inflammatory Response Inflammation->Fibrosis LOX1->Inflammation Drofenine Drofenine HCl (TRPV3 Agonist) Drofenine->TRPV3 Activates ForsythosideB Forsythoside B (TRPV3 Inhibitor) ForsythosideB->TRPV3 Inhibits

Caption: Proposed pro-fibrotic signaling pathway of Drofenine HCl via TRPV3 activation in HSCs.

Quantitative Data

The following table summarizes the pro-fibrotic effects of this compound in a CCl4-induced mouse model of liver fibrosis as reported by Yan L, et al. (2021). Treatment with the TRPV3 agonist exacerbated the expression of key fibrosis markers.

Treatment GroupFibrosis MarkerOutcome
CCl4 + Drofenine HCl α-SMAMarkedly higher expression compared to CCl4 alone[3]
CCl4 + Drofenine HCl Collagen IMarkedly higher expression compared to CCl4 alone[3]
CCl4 + Drofenine HCl Liver HistologyWorsened hepatic lobule disorganization[3]

Experimental Protocols

The following protocols are based on the methodology described in the study by Yan L, et al. (2021), which investigated TRPV3 modulation in a CCl4-induced fibrosis model.[1]

In Vivo Model of CCl4-Induced Hepatic Fibrosis

This protocol describes the induction of hepatic fibrosis in mice using carbon tetrachloride (CCl4) and subsequent treatment with a TRPV3 modulator like this compound.

  • Animal Model:

    • Species: Male BALB/c mice.[1] Other commonly used strains include C57BL/6.[3]

    • Age: 6-8 weeks.

    • Housing: Standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Materials:

    • Carbon tetrachloride (CCl4)

    • Vehicle (e.g., Olive oil or corn oil)

    • This compound

    • Sterile saline solution (0.9% NaCl)

    • Syringes and needles for intraperitoneal (IP) injection

  • Procedure:

    • Fibrosis Induction: Prepare a 10% solution of CCl4 in olive oil. Administer 1 µL of the CCl4 solution per gram of body weight via intraperitoneal injection twice a week for six weeks.[4]

    • Control Groups:

      • Vehicle Control: Administer an equivalent volume of olive oil only via IP injection on the same schedule.

      • CCl4 Control: Administer CCl4 as described in step 1 without any test article.

    • Treatment Group (Drofenine):

      • Starting from the first day of CCl4 administration, co-administer this compound at a dose of 5 mg/kg body weight.

      • Dissolve Drofenine HCl in sterile saline.

      • Administer via intraperitoneal injection twice per week for the six-week duration of the study.

    • Endpoint and Sample Collection:

      • At the end of the 6-week period, euthanize mice according to approved institutional protocols.

      • Collect blood samples via cardiac puncture for serum analysis (e.g., ALT, AST).

      • Perfuse the liver with cold PBS and collect liver tissue. Fix a portion in 10% neutral buffered formalin for histology and snap-freeze the remaining tissue in liquid nitrogen for protein (Western Blot) and RNA analysis.

Analysis of Fibrosis Markers
  • Histology:

    • Embed formalin-fixed liver tissue in paraffin.

    • Section the tissue at 4-5 µm thickness.

    • Perform Hematoxylin and Eosin (H&E) staining to assess liver architecture and injury.

    • Perform Masson's Trichrome or Sirius Red staining to visualize and quantify collagen deposition.

  • Western Blot for α-SMA and Collagen I:

    • Homogenize snap-frozen liver tissue in RIPA lysis buffer with protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against α-SMA and Collagen I overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and imaging system. Quantify band density using software like ImageJ.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vivo study investigating the effect of this compound on hepatic fibrosis.

G cluster_0 Experimental Phase cluster_1 Analysis Phase A Acclimatize BALB/c Mice B Induce Fibrosis: CCl4 IP Injection (2x / week, 6 weeks) A->B D Euthanasia & Sample Collection B->D C Treatment: Drofenine HCl IP Injection (5 mg/kg, 2x / week) E Serum Analysis (ALT, AST) D->E Blood F Histology (H&E, Sirius Red) D->F Liver Tissue (Formalin-fixed) G Western Blot (α-SMA, Collagen I) D->G Liver Tissue (Snap-frozen) H Data Analysis & Interpretation E->H F->H G->H

Caption: In vivo experimental workflow for Drofenine HCl in a CCl4-induced fibrosis model.

Conclusion

The available evidence demonstrates that this compound is not a therapeutic candidate for hepatic fibrosis. Instead, its use in research has been instrumental in elucidating the pro-fibrotic role of the TRPV3 channel.[1] As a selective TRPV3 agonist, drofenine serves as a valuable pharmacological tool for in vivo and in vitro studies aimed at understanding the molecular mechanisms of TRPV3 in hepatic stellate cell activation and inflammatory signaling. Researchers using drofenine in this context should anticipate an exacerbation of fibrotic markers, providing a model for studying the progression of liver fibrosis driven by this specific pathway.

References

Drofenine Hydrochloride: A Novel Avenue for Diabetic Peripheral Neuropathy Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to Diabetic Peripheral Neuropathy (DPN)

Diabetic peripheral neuropathy (DPN) is a prevalent and debilitating complication of diabetes mellitus, affecting a significant portion of individuals with both type 1 and type 2 diabetes.[1][2][3] It is characterized by progressive damage to peripheral nerves, leading to a range of debilitating symptoms including pain, numbness, tingling, and loss of sensation, particularly in the extremities.[1] These symptoms can significantly impair quality of life and increase the risk of complications such as foot ulcers and amputations. The pathogenesis of DPN is complex and multifactorial, involving hyperglycemia-induced metabolic and vascular changes that culminate in nerve damage.[4] Current therapeutic strategies for DPN primarily focus on glycemic control and symptomatic pain management, with limited options available to address the underlying nerve damage and promote regeneration.

Drofenine Hydrochloride: A Promising Therapeutic Candidate

This compound, a known antispasmodic agent, has emerged as a promising therapeutic candidate for DPN. Recent preclinical studies have demonstrated its potential to ameliorate the pathological features of DPN in animal models of both type 1 and type 2 diabetes.[1][2][3] The therapeutic effects of drofenine are attributed to its novel mechanism of action as an inhibitor of the voltage-gated potassium channel Kv2.1.[1][2][3]

Mechanism of Action of this compound in DPN

In the context of DPN, the expression of Kv2.1 is significantly upregulated in the dorsal root ganglion (DRG) neurons.[1][2][3] This overexpression contributes to the suppression of neurite outgrowth, a critical process for nerve regeneration. This compound effectively counteracts this by inhibiting the Kv2.1 channel.[1][2][3] This inhibition triggers a cascade of downstream signaling events that collectively promote neuronal survival, reduce inflammation, and mitigate mitochondrial dysfunction.[2][3]

Key signaling pathways modulated by this compound include:

  • Promotion of Neurite Outgrowth: By inhibiting Kv2.1, drofenine directly promotes the growth of new nerve fibers from damaged neurons.[1][2][3]

  • Suppression of Inflammation: Drofenine represses the IκBα/NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the inflammatory response in the peripheral nerves.[2][3]

  • Inhibition of Apoptosis: It regulates the expression of Bcl-2 family proteins and Caspase-3, crucial mediators of programmed cell death, thus protecting neurons from apoptosis.[2][3]

  • Amelioration of Mitochondrial Dysfunction: Drofenine modulates the Kv2.1/CaMKKβ/AMPK/PGC1α pathway, which plays a vital role in maintaining mitochondrial health and function.[2][3]

Below is a diagram illustrating the proposed signaling pathway of this compound in ameliorating diabetic peripheral neuropathy.

Drofenine_Signaling_Pathway Drofenine This compound Kv21 Kv2.1 Channel (Upregulated in DPN) Drofenine->Kv21 Inhibits NeuriteOutgrowth Neurite Outgrowth Drofenine->NeuriteOutgrowth Promotes Inflammation Inflammation Drofenine->Inflammation Suppresses Apoptosis Apoptosis Drofenine->Apoptosis Inhibits MitochondrialDysfunction Mitochondrial Dysfunction Drofenine->MitochondrialDysfunction Ameliorates Kv21->NeuriteOutgrowth Inhibits NFkB IκBα/NF-κB Pathway Inflammation->NFkB Bcl2 Bcl-2 Family / Caspase-3 Apoptosis->Bcl2 AMPK CaMKKβ/AMPK/PGC1α Pathway MitochondrialDysfunction->AMPK Experimental_Workflow AnimalModel Animal Model Induction (STZ or db/db mice) Treatment This compound Treatment AnimalModel->Treatment Behavioral Behavioral Testing (Hargreaves Test) Treatment->Behavioral Electrophysiology Electrophysiology (Nerve Conduction Velocity) Treatment->Electrophysiology Histology Histology & Molecular Analysis (DRG Tissue) Treatment->Histology NeuriteAssay Neurite Outgrowth Assay (DRG Neuron Culture) Treatment->NeuriteAssay DataAnalysis Data Analysis & Interpretation Behavioral->DataAnalysis Electrophysiology->DataAnalysis Histology->DataAnalysis NeuriteAssay->DataAnalysis

References

RP-HPLC method for Drofenine hydrochloride analysis

Author: BenchChem Technical Support Team. Date: November 2025

An RP-HPLC method has been developed for the analysis of Drofenine hydrochloride, an anticholinergic drug. This application note provides a detailed protocol for the quantitative determination of this compound in the presence of its degradation products.

Application Note

Introduction

This compound, 2-(diethylamino)ethyl α-phenylcyclohexaneacetate hydrochloride, is an antispasmodic and anticholinergic agent. Accurate and reliable analytical methods are essential for its quantification in pharmaceutical formulations and for quality control purposes. This application note describes a simple and efficient reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

Chromatographic Conditions

The method utilizes a phosphate buffer and acetonitrile as the mobile phase, providing good peak shape and resolution. The UV detection is performed at 215 nm.

Method Validation

While a comprehensive validation study for this compound as a single analyte is not extensively documented in publicly available literature, the following table summarizes typical validation parameters for a robust RP-HPLC method based on established guidelines.

Quantitative Data Summary

ParameterTypical Specification
Linearity (μg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0
Precision (% RSD) < 2.0
Limit of Detection (LOD) Analyte dependent
Limit of Quantitation (LOQ) Analyte dependent
Specificity No interference from blank/placebo

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade)

2. Instrumentation

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

3. Preparation of Mobile Phase

  • Prepare a 0.05 M solution of potassium dihydrogen phosphate in water.

  • Adjust the pH of the buffer to 3.5 with orthophosphoric acid.

  • The mobile phase consists of the 0.05 M phosphate buffer (pH 3.5) and acetonitrile in a 60:40 (v/v) ratio.[1]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

4. Preparation of Standard Solution

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for the calibration curve.

5. Chromatographic Procedure

  • Column: C18 reverse-phase column

  • Mobile Phase: 0.05 M Phosphate buffer (pH 3.5) : Acetonitrile (60:40, v/v)[1]

  • Flow Rate: 1.0 mL/min (typical, may require optimization)

  • Injection Volume: 20 µL (typical, may require optimization)

  • Detection: UV at 215 nm[1]

  • Column Temperature: Ambient

  • Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Plot a calibration curve of peak area versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Workflow Diagram

RP_HPLC_Workflow RP-HPLC Workflow for this compound Analysis cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reagents Reagents & Standards Drofenine HCl RS Acetonitrile Phosphate Buffer Water mobile_phase Mobile Phase Preparation 0.05M Phosphate Buffer (pH 3.5) Acetonitrile (60:40 v/v) Filter & Degas reagents->mobile_phase std_solution Standard Solution Prepare Stock Solution Dilute to working concentrations reagents->std_solution hplc_system HPLC System Setup Column: C18 Detector: UV @ 215 nm Flow Rate: 1.0 mL/min Injection Vol: 20 µL mobile_phase->hplc_system injection Inject Samples & Standards std_solution->injection sample_solution Sample Preparation Accurately weigh sample Dissolve in mobile phase Filter sample_solution->injection hplc_system->injection chromatogram Data Acquisition Record Chromatograms Measure Peak Areas injection->chromatogram calibration Calibration Curve Plot Peak Area vs. Concentration chromatogram->calibration quantification Quantification Determine Sample Concentration calibration->quantification report Generate Report quantification->report

Caption: Workflow for the RP-HPLC analysis of this compound.

References

Application Notes and Protocols for the Quantification of Drofenine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Drofenine hydrochloride is an antispasmodic drug used to relieve smooth muscle spasms. Accurate and precise quantification of this compound in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This document provides detailed application notes and protocols for various analytical methods employed for the quantification of this compound. The methods discussed include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the quantification of this compound due to its high resolution, sensitivity, and specificity.

Quantitative Data Summary
ParameterMethod 1 (Isocratic)Method 2 (Isocratic)Method 3 (Isocratic)
Linearity Range 4-20 µg/mL32-960 ng/mL (in plasma)[1]10-100 µg/ml
Limit of Detection (LOD) -11 ng/mL (in plasma)[1]1.5 µg/ml
Limit of Quantification (LOQ) -32 ng/mL (in plasma)[1]3.0 µg/ml
Recovery 98.81 ± 1.182%98.68% (from plasma)[1]99.97-100.0%
Retention Time 4.313 ± 0.0525 min8.21 min[1]-
Experimental Protocol: Isocratic RP-HPLC Method

This protocol is a representative example for the analysis of this compound in pharmaceutical formulations.

1. Instrumentation:

  • HPLC system with a UV/VIS detector.

  • C18 column (e.g., Hypersil GOLD C18, 250 x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

  • This compound reference standard.

  • This compound tablets.

3. Chromatographic Conditions:

  • Mobile Phase: Methanol: 10 mM Potassium dihydrogen phosphate buffer (80:20, v/v). The pH of the buffer can be adjusted as needed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 231 nm.

  • Injection Volume: 20 µL.

4. Preparation of Standard Solution:

  • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 4, 8, 12, 16, 20 µg/mL).

5. Preparation of Sample Solution:

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm membrane filter.

  • Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range.

6. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Record the peak areas and calculate the concentration of this compound in the sample.

7. System Suitability:

  • Perform system suitability tests by injecting the standard solution multiple times. The relative standard deviation (RSD) of the peak areas should be less than 2%.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Standard Weigh Drofenine HCl Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Sample Weigh & Powder Tablets Dissolve_Sample Dissolve in Mobile Phase & Sonicate Sample->Dissolve_Sample Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Filter_Sample Filter Sample Solution Dissolve_Sample->Filter_Sample Dilute_Sample Dilute Sample Solution Filter_Sample->Dilute_Sample Inject Inject into HPLC System Dilute_Standard->Inject Dilute_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: Workflow for HPLC analysis of this compound.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the separation and quantification of compounds. It offers the advantage of simultaneous analysis of multiple samples.

Quantitative Data Summary
ParameterMethod 1Method 2
Linearity Range 200-1200 ng/band[2]300-700 ng/spot
Limit of Detection (LOD) -70 ng/spot
Limit of Quantification (LOQ) -300 ng/spot
Recovery --
Rf Value -0.35 ± 0.02
Experimental Protocol: HPTLC Method

This protocol describes a stability-indicating HPTLC method for the estimation of this compound.

1. Instrumentation:

  • HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.

  • Pre-coated silica gel 60 F254 aluminum plates (20 x 10 cm).[2]

2. Reagents and Materials:

  • Toluene (AR grade).

  • Methanol (AR grade).[2]

  • This compound reference standard.

  • This compound pharmaceutical dosage form.

3. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: Toluene: Methanol (7:3, v/v).[2]

  • Chamber Saturation: Saturate the twin-trough glass chamber with the mobile phase for a sufficient time before development.[2]

  • Development: Linear ascending development to a distance of about 8 cm.[2]

  • Drying: Air dry the plates after development.

  • Detection: Densitometric scanning at a suitable wavelength.

4. Preparation of Standard Solution:

  • Prepare a stock solution of this compound reference standard in methanol (e.g., 100 µg/mL).

  • Apply different volumes of the stock solution to the HPTLC plate to obtain a series of bands in the linear range (e.g., 200-1200 ng/band).[2]

5. Preparation of Sample Solution:

  • Extract a known amount of the pharmaceutical dosage form with methanol to obtain a solution of a known concentration.

  • Apply a suitable volume of the sample solution to the HPTLC plate.

6. Analysis:

  • Develop the plate with the mobile phase.

  • After drying, scan the plate in the densitometer at the selected wavelength.

  • Record the peak areas and calculate the amount of this compound in the sample by comparing with the standard calibration curve.

HPTLC_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_detection Detection & Quantification Standard_Prep Prepare Standard Solution Application Apply Samples & Standards to Plate Standard_Prep->Application Sample_Prep Prepare Sample Solution Sample_Prep->Application Development Develop Plate in Saturated Chamber Application->Development Drying Dry the Plate Development->Drying Scanning Densitometric Scanning Drying->Scanning Quantification Peak Area Quantification Scanning->Quantification UV_Vis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards Sample Prepare Sample Solution Stock->Sample Measure Measure Absorbance at λmax Standards->Measure Sample->Measure Scan Scan for λmax Scan->Measure Cal_Curve Plot Calibration Curve Measure->Cal_Curve Quantify Determine Sample Concentration Cal_Curve->Quantify

References

Application Notes and Protocols for Drofenine Hydrochloride in Patch-Clamp Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Drofenine hydrochloride in patch-clamp electrophysiology. Drofenine, an antispasmodic agent, has been identified as a modulator of several key ion channels, making it a valuable tool for research in various physiological and pathological processes. This document outlines its mechanism of action, provides detailed protocols for its application in patch-clamp assays, and presents its known quantitative effects on specific ion channels.

Introduction to this compound

This compound is a smooth muscle relaxant traditionally used for its antispasmodic properties. Recent research has unveiled its specific molecular targets, revealing it to be a potent modulator of transient receptor potential vanilloid 3 (TRPV3) channels and an inhibitor of voltage-gated potassium channel Kv2.1.[1][2] Its structural similarity to Drotaverine also suggests a potential interaction with L-type calcium channels.[3] These characteristics make Drofenine a subject of interest for studies involving sensory perception, skin physiology, neuroprotection, and smooth muscle function.

Mechanism of Action

Drofenine's primary mechanisms of action relevant to patch-clamp studies involve:

  • TRPV3 Channel Activation: Drofenine acts as a selective agonist of TRPV3 channels.[1][4][5] TRPV3 is a non-selective cation channel involved in thermosensation and skin health.[5]

  • Kv2.1 Channel Inhibition: Drofenine blocks the voltage-gated potassium channel Kv2.1.[2] This channel plays a crucial role in regulating neuronal excitability and has been implicated in apoptosis and neurodegenerative diseases.[2]

  • Potential L-type Calcium Channel Blockade: As an analog of Drotaverine, which is known to block L-type voltage-operated calcium channels (L-VOCCs), Drofenine may exhibit similar properties, contributing to its smooth muscle relaxant effects.[3][6]

Quantitative Data from Patch-Clamp Assays

The following table summarizes the available quantitative data for the effects of this compound on various ion channels as determined by patch-clamp and related assays.

Ion ChannelEffectParameterValueCell TypeReference
TRPV3 AgonistEC50207 µmol/LHEK-293 cells[7]
Kv2.1 Inhibitor-Not specified in search results-[2]
L-type Ca2+ Potential Inhibitor-Not specified in search results-Inferred from Drotaverine studies[3]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Assay for TRPV3 Channel Activation by Drofenine

This protocol is designed to measure the activation of TRPV3 channels by Drofenine in a heterologous expression system (e.g., HEK-293 cells transfected with human TRPV3).

1. Cell Preparation:

  • Culture HEK-293 cells expressing human TRPV3 on glass coverslips.

  • Use cells at 70-90% confluency for experiments.

  • Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

  • Drofenine Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Dilute to final concentrations in the external solution immediately before use.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software).

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) on a single cell.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Voltage-clamp the cell at a holding potential of -60 mV to measure inward currents.[4]

  • Record baseline current in the external solution.

  • Perfuse the cell with different concentrations of Drofenine (e.g., 30 µM to 1 mM) and record the induced inward currents.[4]

4. Data Analysis:

  • Measure the peak inward current at each Drofenine concentration.

  • Subtract the baseline current to obtain the net Drofenine-induced current.

  • Construct a dose-response curve by plotting the net current against the Drofenine concentration.

  • Fit the curve with a Hill equation to determine the EC50 value.

Protocol 2: General Protocol for Studying Kv2.1 Channel Inhibition by Drofenine

This protocol provides a general framework for assessing the inhibitory effect of Drofenine on Kv2.1 channels, which can be adapted for various cell types expressing this channel (e.g., cultured neurons or transfected cell lines).

1. Cell Preparation:

  • Prepare cells expressing Kv2.1 channels on coverslips as described in Protocol 1.

2. Solutions:

  • External Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To block other channels, consider adding specific inhibitors (e.g., TTX for sodium channels, CdCl₂ for calcium channels).

  • Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

  • Drofenine Stock Solution: Prepare as described in Protocol 1.

3. Electrophysiological Recording:

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a membrane potential of -80 mV.

  • To elicit Kv2.1 currents, apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms).

  • Record control currents in the external solution.

  • Apply Drofenine at various concentrations and repeat the voltage-step protocol to record the inhibited currents.

4. Data Analysis:

  • Measure the peak outward current at each voltage step in the control and in the presence of Drofenine.

  • Calculate the percentage of inhibition at each concentration.

  • Construct a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Drofenine_Signaling_Pathway cluster_TRPV3 TRPV3 Activation cluster_Kv Kv2.1 Inhibition cluster_LType Potential L-Type Ca²⁺ Channel Blockade Drofenine This compound TRPV3 TRPV3 Channel Drofenine->TRPV3 Kv21 Kv2.1 Channel Drofenine->Kv21 LTypeCa L-Type Ca²⁺ Channel Drofenine->LTypeCa Inferred Cation_Influx Cation (Ca²⁺, Na⁺) Influx TRPV3->Cation_Influx Activation K_Efflux K⁺ Efflux Kv21->K_Efflux Inhibition Ca_Influx Ca²⁺ Influx LTypeCa->Ca_Influx Inhibition Patch_Clamp_Workflow start Start cell_prep Cell Preparation (e.g., HEK-293 with target channel) start->cell_prep setup Patch-Clamp Rig Setup cell_prep->setup pipette Pipette Pulling & Filling setup->pipette seal Gigaohm Seal Formation pipette->seal whole_cell Achieve Whole-Cell Configuration seal->whole_cell baseline Record Baseline Current whole_cell->baseline drug_app Apply this compound baseline->drug_app record Record Drug-Induced Current Changes drug_app->record washout Washout record->washout analysis Data Analysis (EC50/IC50 determination) record->analysis washout->baseline Reversibility Check end End analysis->end

References

Application Notes and Protocols for Studying Kv2.1 Channel Inhibition Using Drofenine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing drofenine hydrochloride as a tool to investigate the function and therapeutic potential of the voltage-gated potassium channel Kv2.1. The protocols outlined below are based on established methodologies and provide a framework for studying the effects of Kv2.1 inhibition on neurite outgrowth, inflammation, apoptosis, and mitochondrial function.

Introduction to this compound as a Kv2.1 Inhibitor

This compound is an antispasmodic agent that has been identified as a blocker of the Kv2.1 potassium channel.[1][2] This property makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of Kv2.1. The Kv2.1 channel is a key regulator of neuronal excitability and has been implicated in various cellular processes, including apoptosis and inflammation.[2][3][4] Inhibition of Kv2.1 by drofenine has been shown to promote neurite outgrowth and ameliorate pathological conditions in preclinical models of diabetic peripheral neuropathy and Alzheimer's disease, highlighting its therapeutic potential.[1][4]

Quantitative Data on Kv2.1 Inhibition

InhibitorIC50 for Kv2.1Cell TypeReference
Meclofenamic acid56.0 µMCHO cells[5]
Nifedipine37.5 ± 5.7 μMHEK293 cells[6]
RY78550 nMNot specified[7]
KV2 channel inhibitor-10.2 µMNot specified[8]

Key Applications and Experimental Protocols

Electrophysiological Analysis of Kv2.1 Inhibition

Objective: To characterize the inhibitory effect of this compound on Kv2.1 channel currents using patch-clamp electrophysiology.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Culture cells expressing Kv2.1 (e.g., HEK293, CHO, or primary neurons) cell_plating Plate cells on coverslips cell_culture->cell_plating patch_clamp Perform whole-cell patch-clamp cell_plating->patch_clamp voltage_protocol Apply voltage-step protocol to elicit Kv2.1 currents patch_clamp->voltage_protocol drofenine_app Apply this compound at various concentrations voltage_protocol->drofenine_app data_acq Record current traces drofenine_app->data_acq current_analysis Analyze current inhibition data_acq->current_analysis dose_response Construct concentration-response curve current_analysis->dose_response ic50 Determine IC50 value dose_response->ic50

Caption: Workflow for electrophysiological characterization of Kv2.1 inhibition.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Culture cells stably or transiently expressing Kv2.1 channels (e.g., HEK293 or CHO cells) or primary neurons on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

  • Recording:

    • Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Obtain a gigaohm seal on a selected cell and establish the whole-cell configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Elicit Kv2.1 currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms).

  • Drug Application:

    • Prepare stock solutions of this compound in an appropriate solvent (e.g., water or DMSO) and dilute to final concentrations in the external solution.

    • Perfuse the recording chamber with the drofenine-containing external solution.

    • Record currents at steady-state inhibition for each concentration.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage step (e.g., +60 mV) before and after drug application.

    • Calculate the percentage of current inhibition for each drofenine concentration.

    • Plot the percentage of inhibition against the logarithm of the drofenine concentration and fit the data with a Hill equation to determine the IC50 value.

Neurite Outgrowth Assay

Objective: To assess the effect of this compound-mediated Kv2.1 inhibition on neurite outgrowth in cultured neurons.

Experimental Workflow:

G cluster_prep Neuron Culture cluster_treatment Treatment cluster_analysis Analysis neuron_iso Isolate primary neurons (e.g., DRG neurons) neuron_plate Plate neurons on coated coverslips neuron_iso->neuron_plate treatment Treat neurons with this compound neuron_plate->treatment incubation Incubate for 24-72 hours treatment->incubation fix_stain Fix and immunostain for neuronal markers (e.g., β-III tubulin) incubation->fix_stain imaging Acquire images using fluorescence microscopy fix_stain->imaging quant Quantify neurite length and branching imaging->quant

Caption: Workflow for assessing neurite outgrowth.

Protocol: Neurite Outgrowth Assay

  • Cell Culture:

    • Isolate dorsal root ganglion (DRG) neurons from neonatal rodents.

    • Coat glass coverslips with a suitable substrate (e.g., poly-L-lysine and laminin) to promote neuronal adhesion and growth.

    • Plate the dissociated neurons onto the coated coverslips in a defined culture medium.

  • Treatment:

    • After allowing the neurons to adhere, treat the cultures with various concentrations of this compound.

    • Include a vehicle control group.

    • Incubate the cultures for 24 to 72 hours to allow for neurite extension.

  • Immunocytochemistry:

    • Fix the neurons with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

    • Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS).

    • Incubate with a primary antibody against a neuronal marker, such as β-III tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Imaging and Analysis:

    • Acquire images of the stained neurons using a fluorescence microscope.

    • Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of the longest neurite and the total neurite length per neuron.

    • Quantify the number of branches per neuron if desired.

    • Compare the neurite parameters between the control and drofenine-treated groups.

Investigation of Downstream Signaling Pathways

Drofenine-mediated inhibition of Kv2.1 has been shown to modulate several downstream signaling pathways involved in inflammation, apoptosis, and mitochondrial function.[1]

A. NF-κB Signaling Pathway

Objective: To determine if this compound inhibits the NF-κB signaling pathway.

Signaling Pathway Diagram:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Drofenine Drofenine HCl Kv21 Kv2.1 Channel Drofenine->Kv21 inhibits IKK IKK Kv21->IKK modulates IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα NFkB NF-κB IkBa->NFkB sequesters NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammation Inflammation NFkB_nucleus->Inflammation promotes

Caption: Drofenine's proposed mechanism on the NF-κB pathway.

Protocol: NF-κB Nuclear Translocation Assay

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., primary neurons or microglial cells) on coverslips.

    • Pre-treat the cells with this compound for a specified time.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce NF-κB activation. Include a non-stimulated control.

  • Immunocytochemistry:

    • Fix and permeabilize the cells as described in the neurite outgrowth protocol.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

    • An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.

B. Apoptosis Pathway

Objective: To investigate the effect of this compound on apoptosis.

Signaling Pathway Diagram:

G Drofenine Drofenine HCl Kv21 Kv2.1 Channel Drofenine->Kv21 inhibits Bcl2 Bcl-2 family proteins (e.g., Bcl-2/Bax ratio) Kv21->Bcl2 regulates Caspase3 Caspase-3 Bcl2->Caspase3 regulates activation Apoptosis Apoptosis Caspase3->Apoptosis executes G Drofenine Drofenine HCl Kv21 Kv2.1 Channel Drofenine->Kv21 inhibits CaMKKb CaMKKβ Kv21->CaMKKb modulates AMPK AMPK CaMKKb->AMPK activates PGC1a PGC1α AMPK->PGC1a activates Mito Mitochondrial Biogenesis & Function PGC1a->Mito promotes

References

Troubleshooting & Optimization

Optimizing Drofenine hydrochloride solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Drofenine hydrochloride. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals optimize the solubility and handling of this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is an antispasmodic drug that functions as an anticholinergic agent, relaxing smooth muscle.[1][2] Its primary mechanisms include acting as a potent competitive inhibitor of Butyrylcholinesterase (BChE) and antagonizing muscarinic receptors.[3][4][5] Some research also suggests it interacts with the TRPV3 protein, which may play a role in pain modulation.[1][5]

Q2: What are the recommended solvents for dissolving this compound?

This compound exhibits good solubility in Dimethyl Sulfoxide (DMSO) and water.[3][4] It is only slightly soluble in solvents like acetonitrile and chloroform.[2] For most in vitro experiments, preparing a concentrated stock solution in fresh, anhydrous DMSO is the standard approach.

Q3: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the compound's stability.

  • Solid Powder: Store at -20°C for up to 3 years.[3]

  • Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 1 month.[3][4]

Solubility Data

The solubility of this compound can vary based on the solvent, its purity (e.g., water content in DMSO), and the pH of aqueous solutions.

SolventReported Solubility (at room temperature)Molar ConcentrationNotes
DMSO ≥ 75 mg/mL[4]~211.9 mMUse fresh, anhydrous DMSO as moisture can reduce solubility.[3][4]
Water ≥ 33.3 mg/mL[4]~94.1 mMAs a hydrochloride salt of a basic compound (pKa ≈ 8.52), solubility is pH-dependent.[6]

Note: The molecular weight of this compound is 353.93 g/mol .[3][4]

Troubleshooting Guide

Issue 1: My this compound powder is not dissolving in DMSO.

  • Cause: The DMSO may have absorbed moisture from the air, which significantly reduces the solubility of this compound.[3][4]

  • Solution: Always use fresh, anhydrous DMSO from a newly opened bottle or a properly stored desiccated container. Warm the solution gently (to 37°C) and/or sonicate briefly to aid dissolution.[4]

Issue 2: The compound precipitates after I dilute my DMSO stock into aqueous buffer or cell culture media.

  • Cause: This is a common issue when diluting a highly concentrated organic stock into an aqueous solution where the compound has lower solubility. Drofenine has high lipophilicity (XLogP3 > 5.0), which contributes to this effect.[7][8]

  • Solutions:

    • Lower Stock Concentration: Try preparing a less concentrated DMSO stock solution before diluting.

    • Stepwise Dilution: Dilute the stock solution gradually into the aqueous buffer while vortexing or stirring to ensure rapid mixing.

    • pH Adjustment: The solubility of hydrochloride salts is often pH-dependent.[9][10] Ensure the pH of your final aqueous solution is compatible with maintaining solubility. For a basic compound like Drofenine, solubility is generally higher at a lower pH.

    • Use of Surfactants: For some applications, a low concentration of a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL) in the final medium can help maintain solubility, but this must be validated for your specific experimental system.

Issue 3: I am unsure how to prepare a stable aqueous solution directly.

  • Cause: Direct dissolution in neutral aqueous buffers can be challenging due to the compound's properties.

  • Solution: If you must use a purely aqueous solution, start by dissolving the compound in water where it has known solubility (≥ 33.3 mg/mL).[4] If using buffers, consider starting with a slightly acidic buffer to improve solubility. Once dissolved, it is recommended to sterilize the working solution by filtering it through a 0.22 μm filter before use.[4]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Preparation: Allow the this compound vial to equilibrate to room temperature before opening.

  • Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 70 mg/mL stock, add 1 mL of DMSO to 70 mg of powder).

  • Dissolution: Cap the vial tightly and vortex thoroughly. If needed, use a sonicator bath for 5-10 minutes or warm the solution gently at 37°C to ensure complete dissolution.[4]

  • Storage: Dispense the stock solution into single-use aliquots and store them at -80°C (for up to 1 year) or -20°C (for up to 1 month).[3][4]

Solubility Optimization Workflow

This workflow provides a systematic approach to achieving a clear, stable working solution of this compound for your experiments.

G start Start: Drofenine HCl Powder solvent Select Primary Solvent start->solvent dmso Option A: DMSO (Recommended for high concentration) solvent->dmso Organic water Option B: Water (For DMSO-free applications) solvent->water Aqueous prepare_dmso Prepare Stock (e.g., 10-70 mg/mL) Use fresh, anhydrous DMSO dmso->prepare_dmso prepare_water Prepare Solution (e.g., ≤ 30 mg/mL) Consider buffer pH water->prepare_water dilute Dilute stock into final aqueous buffer / media prepare_dmso->dilute observe Observe for Precipitation prepare_water->observe Check final solution dilute->observe precip Issue: Precipitation Occurs observe->precip Yes no_precip OK: Clear Solution observe->no_precip No troubleshoot Troubleshoot precip->troubleshoot end Proceed with Experiment no_precip->end heat Apply gentle heat (37°C) and/or sonication troubleshoot->heat Method 1 ph Adjust pH of aqueous buffer (lower pH may improve solubility) troubleshoot->ph Method 2 heat->end ph->end

Caption: Decision workflow for dissolving this compound.

Signaling Pathway

This compound primarily acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. This action is central to its function as a smooth muscle relaxant.

G cluster_cell Smooth Muscle Cell PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 produces Ca ↑ Intracellular Ca²⁺ IP3->Ca releases Contraction Muscle Contraction Ca->Contraction mAChR Muscarinic Receptor (mAChR) mAChR->PLC activates Relaxation Muscle Relaxation ACh Acetylcholine (Agonist) ACh->mAChR Drofenine Drofenine HCl (Antagonist) Drofenine->mAChR  BLOCKS Drofenine->Relaxation

Caption: Simplified signaling pathway of this compound.

References

Troubleshooting Drofenine hydrochloride precipitation in solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Drofenine hydrochloride.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound from solution can be a frustrating issue during experimental work. This guide provides a systematic approach to troubleshooting and resolving this problem.

Question: My this compound solution has become cloudy or has visible precipitate. What are the common causes?

Answer: Precipitation of this compound can be attributed to several factors, often related to its physicochemical properties and the solution environment. The most common causes include:

  • pH Shift: this compound is the salt of a weak base. Its solubility is highly dependent on the pH of the solution. An increase in pH can cause the protonated, more soluble form to convert to the less soluble free base, leading to precipitation.

  • Solvent Effects: The solubility of this compound varies significantly between different solvents. If the solution becomes saturated or if a co-solvent in which it is less soluble is introduced, precipitation can occur.

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of this compound, causing it to precipitate out of the solution.

  • Concentration Exceeding Solubility Limit: Attempting to dissolve this compound at a concentration higher than its solubility limit in a particular solvent system will result in precipitation.

  • Interactions with Other Components: Incompatibility with other dissolved substances, such as buffers, salts, or excipients, can lead to the formation of insoluble complexes and precipitation.

  • Degradation: Over time or under certain conditions (e.g., exposure to light or high temperatures), this compound may degrade into less soluble products.

Question: How can I resolve precipitation once it has occurred?

Answer: If you observe precipitation, the following steps may help to redissolve the compound:

  • Gentle Heating: Carefully warm the solution in a water bath. Increased temperature often enhances solubility.

  • Sonication: Use an ultrasonic bath to provide energy that can help break up precipitate particles and facilitate dissolution.

  • pH Adjustment: If a pH shift is suspected, carefully adjust the pH of the solution. For this compound, lowering the pH by adding a small amount of a suitable acid (e.g., HCl) can increase solubility. Monitor the pH closely to avoid excessive acidity which could promote hydrolysis.

  • Addition of a Co-solvent: If appropriate for your experiment, adding a small amount of a co-solvent in which this compound is highly soluble, such as DMSO or ethanol, can help to redissolve the precipitate.

Question: What preventative measures can I take to avoid precipitation?

Answer: Proactive measures are key to preventing precipitation issues. Consider the following:

  • Optimize Solvent System: Prepare stock solutions in solvents where this compound has high solubility, such as DMSO (≥ 75 mg/mL) or water (≥ 33.3 mg/mL)[1]. For aqueous working solutions, ensure the pH is maintained in a range where the compound is stable and soluble.

  • Control pH: Use buffered solutions to maintain a stable pH. The ideal pH will depend on the specific experimental requirements, but generally, a slightly acidic pH is preferable for hydrochloride salts of weak bases.

  • Mind the Concentration: Do not exceed the known solubility limit of this compound in your chosen solvent system.

  • Proper Storage: Store stock solutions at the recommended temperature, typically -20°C or -80°C, to minimize degradation and temperature-induced precipitation[1]. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Freshly Prepare Solutions: Whenever possible, prepare working solutions fresh on the day of the experiment.

  • Filter Sterilization: For sterile applications, filter the solution after dissolution to remove any potential micro-precipitates.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

A1: The solubility of this compound can be summarized as follows:

SolventSolubilityReference
Water≥ 33.3 mg/mL[1]
DMSO≥ 75 mg/mL[1]
Aqueous Solution (pH 7.4)> 53.1 µg/mL[2]

Note: The significant difference in reported aqueous solubility suggests a strong pH dependence.

Q2: How does pH affect the solubility of this compound?

Q3: Are there any known incompatibilities with common excipients?

A3: Specific drug-excipient compatibility studies for this compound are not widely published. However, general principles suggest potential incompatibilities with alkaline excipients, which could raise the micro-environmental pH and cause precipitation of the free base. It is always recommended to perform compatibility studies with your specific formulation components. A study on the related compound Drotaverine Hydrochloride showed compatibility with excipients like mannitol, microcrystalline cellulose, sodium starch glycolate, and croscarmellose sodium[3][4].

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol describes the preparation of a 10 mg/mL stock solution in water.

Materials:

  • This compound powder

  • Sterile, deionized water

  • Calibrated balance

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh the desired amount of this compound accurately. For a 10 mL solution, weigh 100 mg.

  • Transfer the powder to a volumetric flask.

  • Add approximately 80% of the final volume of water.

  • Stir the mixture using a magnetic stirrer until the solid is completely dissolved. Gentle warming (to no more than 40°C) or sonication can be used to aid dissolution.

  • Check the pH of the solution. If necessary, adjust to a slightly acidic pH (e.g., pH 4-6) with a dilute acid to ensure complete dissolution and stability.

  • Once dissolved, bring the solution to the final volume with water.

  • For long-term storage, it is advisable to filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquot and store at -20°C or -80°C.

Protocol for Determining pH-Dependent Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the solubility of this compound at various pH values.

Materials:

  • This compound powder

  • Buffers of various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Shake-flask apparatus or orbital shaker in a temperature-controlled environment (37°C)

  • Centrifuge

  • Analytical method for quantification (e.g., validated HPLC-UV method)

Procedure:

  • Prepare a series of buffers at the desired pH values.

  • Add an excess amount of this compound powder to a known volume of each buffer in separate flasks. The solid should be visibly present in excess.

  • Place the flasks in a shaker and agitate at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24 or 48 hours) to reach equilibrium.

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw a sample from the supernatant of each flask.

  • Centrifuge the samples to remove any remaining undissolved solids.

  • Dilute the clear supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method.

  • Plot the logarithm of the solubility against the pH to obtain the pH-solubility profile.

Visualizations

Logical Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow Start Precipitation Observed Check_pH Is pH shift a possible cause? Start->Check_pH Adjust_pH Adjust pH to be slightly acidic Check_pH->Adjust_pH Yes Check_Temp Was the solution stored at a lower temperature? Check_pH->Check_Temp No Resolved Precipitate Resolved Adjust_pH->Resolved Not_Resolved Precipitation Persists Adjust_pH->Not_Resolved Warm_Solution Gently warm the solution Check_Temp->Warm_Solution Yes Check_Conc Is the concentration near the solubility limit? Check_Temp->Check_Conc No Warm_Solution->Resolved Warm_Solution->Not_Resolved Add_Cosolvent Add a suitable co-solvent (e.g., DMSO) Check_Conc->Add_Cosolvent Yes Sonication Apply sonication Check_Conc->Sonication No Add_Cosolvent->Resolved Add_Cosolvent->Not_Resolved Sonication->Resolved Sonication->Not_Resolved Review_Protocol Review preparation protocol and consider potential incompatibilities or degradation Not_Resolved->Review_Protocol

Caption: A flowchart outlining the steps to troubleshoot this compound precipitation.

Signaling Pathway of Muscarinic Receptor Antagonism

This compound acts as an antimuscarinic agent, antagonizing the action of acetylcholine at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs). The M3 muscarinic receptor, for example, is coupled to a Gq protein. Its antagonism by this compound inhibits the downstream signaling cascade that leads to smooth muscle contraction.

Muscarinic_Antagonism ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Drofenine Drofenine HCl (Antagonist) Drofenine->Block Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction Block->M3R Blocks

Caption: Simplified signaling pathway of M3 muscarinic receptor antagonism by Drofenine HCl.

References

Drotaverine Hydrochloride Assay Development and Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols for the development and optimization of assays for Drotaverine hydrochloride, a commonly used antispasmodic agent. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of Drotaverine hydrochloride using High-Performance Liquid Chromatography (HPLC).

Problem Potential Cause(s) Recommended Solution(s)
No peak or very small peak for Drotaverine HCl Incorrect mobile phase composition or pH.Verify the mobile phase preparation, including the ratio of organic solvent to buffer and the final pH. An incorrect pH can affect the ionization and retention of the analyte.
Incompatible column.Ensure the column chemistry (e.g., C18, C8) is appropriate for the hydrophobicity of Drotaverine HCl.
Low sample concentration.Prepare a fresh, higher concentration standard to confirm system suitability.
Detector wavelength is not optimal.Scan the UV spectrum of Drotaverine HCl to determine the wavelength of maximum absorbance (λmax), which is reported to be around 230 nm, 290 nm, 300 nm, and 354 nm in various methods.[1][2]
Poor peak shape (tailing or fronting) Column degradation or contamination.Flush the column with a strong solvent or, if necessary, replace it.
Inappropriate mobile phase pH.Adjust the mobile phase pH. For basic compounds like Drotaverine, a slightly acidic pH can improve peak shape.
Sample overload.Reduce the injection volume or dilute the sample.
Shifting retention times Inconsistent mobile phase preparation.Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.
Changes in flow rate.Check the HPLC pump for leaks or bubbles and ensure a stable flow rate.
Extraneous peaks (ghost peaks or impurities) Contaminated mobile phase or glassware.Use HPLC-grade solvents and thoroughly clean all glassware.
Sample degradation.Prepare fresh samples and store them appropriately. Consider performing a stability study to understand the degradation profile.[3][4]
Carryover from previous injections.Implement a robust needle wash program and inject a blank solvent after high-concentration samples.
High backpressure Blockage in the HPLC system (e.g., guard column, frits, column).Systematically check and replace components, starting with the guard column and in-line filter.
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved and compatible with the organic solvent concentration.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for developing an HPLC method for Drotaverine hydrochloride?

A1: A reverse-phase HPLC method using a C18 column is a common and effective starting point.[1][2] A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer with an acidic pH) and an organic solvent like acetonitrile or methanol is typically used.[1][2]

Q2: How can I ensure my method is stability-indicating?

A2: To develop a stability-indicating assay, you must perform forced degradation studies.[4] This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate degradation products.[3][4] The analytical method should then be able to separate the intact drug from all the degradation products formed.

Q3: What are the typical validation parameters I need to assess for a Drotaverine hydrochloride assay according to ICH guidelines?

A3: According to ICH guidelines, the validation of an analytical method should include the assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1]

Q4: What are the common impurities of Drofenine hydrochloride that I should be aware of?

A4: While specific impurity profiling for this compound is not widely published, a supplier of pharmaceutical reference standards lists Drofenine N-Oxide Hydrochloride as a related impurity. For Drotaverine hydrochloride, several impurities have been identified, which can serve as a reference for potential analogous impurities in this compound.

Quantitative Data Summary

The following tables summarize typical validation parameters for Drotaverine hydrochloride assays found in the literature.

Table 1: Linearity and Range

Analyte Linearity Range (µg/mL) Correlation Coefficient (r²) Reference
Drotaverine HCl4 - 200.9989
Drotaverine HCl4 - 12>0.999[2]
Drotaverine HCl10 - 1200.999[5]
Drotaverine HCl40 - 1800.9998[4]

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Analyte LOD (µg/mL) LOQ (µg/mL) Reference
Drotaverine HCl0.381.16[1]
Drotaverine HCl1.314.53[5]
Drotaverine HCl0.020.06[4]

Table 3: Accuracy (Recovery)

Analyte Spiked Level Recovery (%) Reference
Drotaverine HCl80%, 100%, 120%99.50 - 100.1[1]
Drotaverine HClNot specified99.05 - 101.47[4]

Experimental Protocols

Protocol 1: RP-HPLC Method for the Estimation of Drotaverine Hydrochloride

This protocol is based on a published method for the analysis of Drotaverine HCl.[2]

1. Chromatographic Conditions:

  • HPLC System: A gradient high-pressure liquid chromatograph with a UV detector.

  • Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 25 mM Sodium acetate buffer (pH adjusted to 4.50 with acetic acid, containing 2 mL of triethylamine per liter) and acetonitrile in a ratio of 55:45 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 354 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2. Preparation of Standard Solution:

  • Accurately weigh about 40 mg of Drotaverine hydrochloride reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution.

  • Further dilute 2 mL of this stock solution to 100 mL with the mobile phase to get a working standard solution.

3. Sample Preparation (for Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 40 mg of Drotaverine hydrochloride and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of mobile phase and sonicate for 15 minutes.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute 2 mL of the filtered solution to 100 mL with the mobile phase.

4. Analysis:

  • Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Calculate the amount of Drotaverine hydrochloride in the sample by comparing the peak area with that of the standard.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start standard_prep Prepare Drotaverine HCl Standard Solution start->standard_prep sample_prep Prepare Sample Solution (from tablets) start->sample_prep hplc_system HPLC System (C18 Column, UV Detector) filtration Filter Sample Solution (0.45 µm filter) sample_prep->filtration injection Inject Standard & Sample hplc_system->injection chromatogram Generate Chromatogram injection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration calculation Calculate Concentration peak_integration->calculation end End calculation->end

Caption: Workflow for Drotaverine HCl Assay by RP-HPLC.

troubleshooting_logic cluster_peak_issues Peak-Related Issues cluster_system_issues System-Level Issues start Problem Detected no_peak No/Small Peak start->no_peak bad_shape Poor Peak Shape start->bad_shape shift_rt Shifting Retention Time start->shift_rt extra_peaks Extraneous Peaks start->extra_peaks high_pressure High Backpressure start->high_pressure check_mobile_phase Check Mobile Phase & Wavelength no_peak->check_mobile_phase check_concentration Check Sample Concentration no_peak->check_concentration check_column Check Column Condition bad_shape->check_column adjust_ph Adjust Mobile Phase pH bad_shape->adjust_ph check_temp_flow Check Temp & Flow Rate shift_rt->check_temp_flow prepare_fresh_mp Prepare Fresh Mobile Phase shift_rt->prepare_fresh_mp check_contamination Check for Contamination extra_peaks->check_contamination check_stability Assess Sample Stability extra_peaks->check_stability check_blockage Check for Blockages high_pressure->check_blockage check_buffer Check Buffer Solubility high_pressure->check_buffer

Caption: Troubleshooting Logic for HPLC Assay Development.

References

Technical Support Center: Drofenine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Drofenine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of this valuable compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems that may be encountered during the synthesis of this compound. The synthesis is typically a two-step process: first, the esterification of diphenylacetic acid with 2-(diethylamino)ethanol to form the precursor, 2-(diethylamino)ethyl diphenylacetate, followed by the catalytic hydrogenation of the precursor to yield Drofenine, which is then converted to its hydrochloride salt.

Diagram of the General Synthesis Workflow

Drofenine Synthesis Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrogenation & Salt Formation A Diphenylacetic Acid C Esterification Reaction (e.g., DCC/DMAP or acid catalyst) A->C B 2-(Diethylamino)ethanol B->C D Precursor: 2-(Diethylamino)ethyl diphenylacetate C->D E Catalytic Hydrogenation (e.g., PtO2, H2) D->E F Drofenine (free base) E->F G Workup & Purification F->G H HCl Salt Formation G->H I This compound (Final Product) H->I

Caption: General workflow for the synthesis of this compound.

Problem IDIssuePossible CausesRecommended Actions
Step 1: Esterification
EST-01Low or no yield of the precursor ester - Incomplete reaction. - Inactive esterification reagents (e.g., old DCC). - Poor quality starting materials. - Suboptimal reaction temperature.- Monitor the reaction by TLC to confirm completion. - Use fresh dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). - Ensure starting materials are pure and dry. - For DCC/DMAP coupling, maintain the reaction at room temperature. For acid-catalyzed esterification, ensure adequate heating.
EST-02Formation of N,N'-dicyclohexylurea (DCU) is observed, but the desired ester is not formed - The alcohol (2-(diethylamino)ethanol) may not be reacting with the activated carboxylic acid.- Ensure the 2-(diethylamino)ethanol is of high purity and added correctly to the reaction mixture. - Consider using a different coupling agent if the issue persists.
EST-03Difficult removal of DCU byproduct - DCU has limited solubility in many organic solvents.- After the reaction, cool the mixture to precipitate the DCU and remove it by filtration. - Multiple filtrations may be necessary. - A wash with a dilute acid solution can help to remove any remaining basic impurities.
Step 2: Catalytic Hydrogenation
HYD-01Incomplete hydrogenation of the diphenylacetate precursor - Inactive catalyst (e.g., old or poisoned PtO₂). - Insufficient hydrogen pressure. - Insufficient reaction time. - Presence of catalyst poisons in the starting material or solvent.- Use fresh, high-quality platinum(IV) oxide catalyst. - Ensure a consistent and adequate hydrogen pressure is maintained throughout the reaction. - Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. - Purify the precursor ester carefully to remove any potential catalyst poisons. Use high-purity solvents.
HYD-02Low yield of Drofenine after workup - Loss of product during the aqueous workup due to the basic nature of the amine. - Emulsion formation during extraction.- During the basic workup with potassium carbonate, ensure the aqueous phase is thoroughly extracted with a suitable organic solvent (e.g., diethyl ether). - To break emulsions, consider adding brine or filtering the mixture through Celite.
HYD-03Product is an oil and difficult to handle - The free base of Drofenine is an oil.- This is expected. Proceed with the formation of the hydrochloride salt, which is a solid.
Final Product: Salt Formation and Purification
SALT-01This compound does not precipitate upon addition of HCl - The product may be too soluble in the chosen solvent. - Insufficient concentration of the product.- Use a non-polar solvent like diethyl ether or a mixture of ether and ethanol for the precipitation. - Concentrate the solution of the free base before adding the HCl solution. - Cool the solution after adding HCl to promote crystallization.
SALT-02The final product is off-color or has a low melting point - Presence of impurities. A potential impurity is Drofenine N-Oxide Hydrochloride.- Recrystallize the this compound from a suitable solvent system (e.g., ethanol/ether). - The formation of the N-oxide can occur if the tertiary amine is exposed to oxidizing conditions. Ensure inert atmosphere during key steps if necessary.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound?

A1: The following is a representative experimental protocol based on available literature.

Step 1: Synthesis of 2-(diethylamino)ethyl diphenylacetate (Precursor)

  • To a solution of diphenylacetic acid (1 equivalent) in dry dichloromethane, add 2-(diethylamino)ethanol (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Cool the mixture in an ice bath and add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise.

  • Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and filter off the precipitated N,N'-dicyclohexylurea (DCU).

  • Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude precursor ester.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-(diethylamino)ethyl diphenylacetate (1 equivalent) in glacial acetic acid.

  • Add platinum(IV) oxide (PtO₂) catalyst (typically 1-5 mol%).

  • Hydrogenate the mixture in a Parr shaker or a similar hydrogenation apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with acetic acid.

  • Remove the acetic acid under reduced pressure.

  • To the resulting oil, add diethyl ether and a saturated aqueous solution of potassium carbonate and shake thoroughly.

  • Separate the ether layer, wash it with water, and dry it over anhydrous potassium carbonate.

  • Filter and concentrate the ether solution to obtain Drofenine free base as an oil.

  • Dissolve the oil in a minimal amount of ethanol or diethyl ether and add a solution of hydrogen chloride in ether until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

  • Recrystallize from an appropriate solvent system if necessary.

Q2: How can I monitor the progress of the hydrogenation reaction?

A2: The progress of the hydrogenation can be monitored by TLC, looking for the disappearance of the starting material spot (2-(diethylamino)ethyl diphenylacetate). A more quantitative method is to use Gas Chromatography-Mass Spectrometry (GC-MS) to track the conversion of the starting material to the product.

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • DCC: Dicyclohexylcarbodiimide is a potent sensitizer and should be handled with care, using appropriate personal protective equipment (gloves, safety glasses).

  • Hydrogenation: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. It should be performed in a well-ventilated area, using appropriate safety equipment and behind a blast shield.

  • Solvents: Use of flammable organic solvents like diethyl ether and dichloromethane requires working in a fume hood and away from ignition sources.

Q4: What is a common impurity in the final product and how can I identify it?

A4: A potential impurity is Drofenine N-Oxide Hydrochloride . This can form due to the oxidation of the tertiary amine in Drofenine. It can be identified by techniques like Mass Spectrometry (MS), where it will show a molecular ion peak that is 16 atomic mass units higher than that of Drofenine. Its presence might also be suggested by a lower melting point or broader peaks in NMR spectroscopy.

Diagram of Troubleshooting Logic for Low Yield

Low Yield Troubleshooting Start Low Final Yield of Drofenine HCl CheckStep1 Check Yield and Purity of Precursor Ester Start->CheckStep1 Step1_OK Precursor OK CheckStep1->Step1_OK Good Step1_Bad Precursor Low/Impure CheckStep1->Step1_Bad Bad CheckStep2 Check Hydrogenation and Workup Step1_OK->CheckStep2 Troubleshoot_Ester Troubleshoot Esterification (see EST-01, EST-02, EST-03) Step1_Bad->Troubleshoot_Ester Step2_OK Hydrogenation & Workup OK CheckStep2->Step2_OK Good Step2_Bad Problem in Step 2 CheckStep2->Step2_Bad Bad CheckFinal Check Salt Formation and Purification Step2_OK->CheckFinal Troubleshoot_Hyd Troubleshoot Hydrogenation (see HYD-01, HYD-02) Step2_Bad->Troubleshoot_Hyd Final_OK Process Optimized CheckFinal->Final_OK Good Final_Bad Problem in Final Step CheckFinal->Final_Bad Bad Troubleshoot_Salt Troubleshoot Salt Formation (see SALT-01, SALT-02) Final_Bad->Troubleshoot_Salt

Caption: A logical workflow for troubleshooting low yield issues.

Quantitative Data Summary

ParameterValueStage of Synthesis
Precursor Synthesis
Diphenylacetic Acid1 equivalentEsterification
2-(Diethylamino)ethanol1.2 equivalentsEsterification
Dicyclohexylcarbodiimide (DCC)1.1 equivalentsEsterification
4-Dimethylaminopyridine (DMAP)0.1 equivalentsEsterification
Hydrogenation
Precursor Ester1 equivalentHydrogenation
Platinum(IV) Oxide (PtO₂)1-5 mol%Hydrogenation
Hydrogen Pressure~50 psiHydrogenation

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted by qualified individuals in a suitably equipped laboratory, with all necessary safety precautions in place. Users should consult relevant safety data sheets (SDS) for all chemicals used.

Drofenine Hydrochloride Recrystallization Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the recrystallization of drofenine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the solution is supersaturated at a temperature above the melting point of the solid form in that solvent.

  • Immediate Steps:

    • Add a small amount of additional solvent to dissolve the oil.

    • Re-heat the solution to ensure complete dissolution.

    • Allow the solution to cool much more slowly. A slower cooling rate is crucial for preventing oiling out.[1]

  • Optimization Strategies:

    • Reduce the initial concentration: Start with a more dilute solution.

    • Change the solvent system: A different solvent or solvent mixture may be less prone to oiling out. For this compound, an ethanol-water mixture is a good starting point.[2]

    • Seeding: Introduce seed crystals at a temperature slightly below the saturation point to encourage crystallization over oiling.

Q2: The yield of my recrystallized this compound is very low. How can I improve it?

A2: Low yield is a common problem in recrystallization and can be attributed to several factors.[3]

  • Troubleshooting Steps:

    • Check the volume of solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[3] Use the minimum amount of hot solvent required to fully dissolve the solid.

    • Ensure sufficient cooling: Make sure the solution has been cooled to a low enough temperature to maximize precipitation. A final cooling step in an ice bath can be beneficial.

    • Analyze the mother liquor: If possible, analyze the mother liquor (e.g., by HPLC) to quantify the amount of dissolved product. This will help determine if the issue is solubility-related.

  • Optimization Strategies:

    • Solvent Selection: Choose a solvent system where this compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

    • Anti-solvent Addition: Consider using an anti-solvent system. Dissolve the this compound in a good solvent (e.g., ethanol) and then slowly add a miscible anti-solvent (e.g., water or heptane) in which it is insoluble to induce precipitation.[4][5]

    • Evaporation: If using a single solvent, you can slowly evaporate some of the solvent to increase the concentration and induce further crystallization before cooling.

Q3: The purity of my this compound did not improve after recrystallization. What went wrong?

A3: Recrystallization is a purification technique, so a lack of improvement in purity suggests that the process was not optimal for separating the impurities.

  • Possible Causes and Solutions:

    • Inappropriate solvent choice: The impurities may have similar solubility profiles to this compound in the chosen solvent. Experiment with different solvent systems of varying polarities.

    • Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice. A slow cooling rate allows for the selective crystallization of the desired compound.[1]

    • Insufficient washing: Ensure the filtered crystals are washed with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[3]

    • Co-crystallization: The impurity may be forming a co-crystal with this compound.[6] This may require a different purification technique or the use of a co-crystal former to selectively precipitate the desired compound.[6]

Q4: The recrystallized this compound consists of very fine needles or powder, which is difficult to filter. How can I obtain larger crystals?

A4: The formation of fine particles is often due to rapid nucleation.[]

  • Strategies to Increase Crystal Size:

    • Slow down the cooling process: This is one of the most effective ways to encourage the growth of larger crystals.[1]

    • Reduce agitation: Excessive stirring can lead to secondary nucleation and the formation of smaller crystals.[8]

    • Use seeding: Introducing a small number of seed crystals can promote the growth of existing crystals rather than the formation of new nuclei. For this compound, seed crystals of 50–100 μm have been suggested.[2]

    • Maintain a low level of supersaturation: This can be achieved through very slow cooling or the controlled addition of an anti-solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for this compound recrystallization?

A1: Based on available data, a multi-solvent system of ethanol-water (7:3 v/v) has been shown to be effective for achieving high-purity this compound (≥99.5%).[2] Other potential solvents for hydrochloride salts include mixtures of dichloromethane/ethyl acetate or utilizing dimethyl sulfoxide (DMSO) with water as an anti-solvent.[4][9]

Q2: How critical is the cooling rate in the recrystallization of this compound?

A2: The cooling rate is a critical parameter that influences crystal size, purity, and morphology. A slow, controlled cooling rate is generally preferred as it allows for the formation of larger, more ordered crystals with fewer incorporated impurities.[1] For an ethanol-water system, a cooling gradient of 0.5°C/min has been reported as effective.[2]

Q3: Should I use seeding for this compound recrystallization?

A3: Seeding is a highly recommended technique to ensure process consistency and control over crystal size.[] It can help prevent uncontrolled spontaneous nucleation and may be crucial for obtaining a desired polymorphic form. If you have previously isolated pure this compound, using a small amount as seed crystals can significantly improve your recrystallization process.

Q4: Could polymorphism be an issue with recrystallized this compound?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon for active pharmaceutical ingredients (APIs) and can affect properties like solubility and stability.[8] While specific data on this compound polymorphs is limited in the provided search results, it is a possibility. Different recrystallization conditions (e.g., solvent, cooling rate) can lead to different polymorphs. It is advisable to characterize the resulting solid form using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to ensure consistency.

Data Presentation

The following tables provide a template for organizing and comparing experimental data for the optimization of this compound recrystallization.

Table 1: Solvent System Comparison

Solvent System (v/v)Starting Material (g)Solvent Volume (mL)Dissolution Temp (°C)Final Temp (°C)Yield (g)Purity (%)Crystal Morphology
Ethanol/Water (7:3)10.050604
Isopropanol/Heptane10.0
Dichloromethane/Ethyl Acetate10.0
Acetone/Water10.0

Table 2: Cooling Rate Optimization

Solvent SystemDissolution Temp (°C)Cooling Rate (°C/min)Seeding (Yes/No)Yield (%)Purity (%)Mean Crystal Size (µm)
Ethanol/Water (7:3)602.0 (Fast)No
Ethanol/Water (7:3)600.5 (Slow)No
Ethanol/Water (7:3)600.5 (Slow)Yes

Experimental Protocols

Protocol 1: Cooling Recrystallization of this compound from an Ethanol-Water System

This protocol is based on a reported method for achieving high-purity this compound.[2]

  • Dissolution: In a suitable reaction vessel, add 10 g of crude this compound to 50 mL of a pre-mixed ethanol-water solution (7:3 v/v).

  • Heating: While stirring, heat the mixture to 60°C until all the solid has dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Cooling:

    • Implement a controlled cooling ramp from 60°C to 4°C at a rate of 0.5°C per minute.

    • If seeding, add 0.1% (w/w) of pure this compound seed crystals (50-100 μm) once the solution has cooled to approximately 55°C.

  • Maturation: Hold the resulting slurry at 4°C with gentle stirring for at least 2 hours to allow for complete crystallization.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Gently wash the filter cake with a minimal amount of ice-cold ethanol-water (7:3 v/v).

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40°C until a constant weight is achieved.

Mandatory Visualizations

Recrystallization_Workflow This compound Recrystallization Workflow cluster_dissolution Dissolution cluster_purification Purification & Crystallization cluster_isolation Isolation start Crude Drofenine HCl add_solvent Add Ethanol/Water (7:3 v/v) start->add_solvent heat Heat to 60°C with stirring add_solvent->heat dissolved Completely Dissolved Solution heat->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration controlled_cooling Controlled Cooling (0.5°C/min) hot_filtration->controlled_cooling seeding Add Seed Crystals controlled_cooling->seeding maturation Hold at 4°C for 2h seeding->maturation filtration Vacuum Filtration maturation->filtration washing Wash with Cold Solvent filtration->washing drying Dry under Vacuum washing->drying end Pure Drofenine HCl Crystals drying->end Troubleshooting_Workflow Recrystallization Troubleshooting Logic start Problem Encountered oiling_out Oiling Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution_oiling Add more solvent Reheat Cool slower oiling_out->solution_oiling Yes low_purity Low Purity? low_yield->low_purity No solution_yield Reduce solvent volume Ensure sufficient cooling Consider anti-solvent low_yield->solution_yield Yes fine_crystals Fine Crystals? low_purity->fine_crystals No solution_purity Change solvent system Cool slower Wash crystals thoroughly low_purity->solution_purity Yes solution_crystals Cool slower Reduce agitation Use seeding fine_crystals->solution_crystals Yes

References

Technical Support Center: Continuous Flow Synthesis of Drofenine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Drofenine hydrochloride using continuous flow reactors.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of synthesizing this compound in a continuous flow reactor compared to a traditional batch process?

A1: Continuous flow synthesis offers several key advantages over batch processing for this compound production. These include enhanced safety due to smaller reaction volumes and better temperature control, improved reaction efficiency and product consistency through precise control of reaction parameters, and the potential for higher throughput and automation.[1][2] The modular nature of flow chemistry setups also allows for easier integration of in-line analysis and purification steps.[2]

Q2: What are the key reaction steps in the continuous flow synthesis of this compound?

A2: The synthesis of this compound in a continuous flow system typically involves two main reaction stages:

  • Esterification: The reaction between cyclohexylphenylacetic acid and 2-(diethylamino)ethanol to form the Drofenine base.

  • Hydrogenation: The subsequent reduction of the ester intermediate to yield Drofenine.

  • Salt Formation: Reaction with hydrochloric acid to produce the final this compound salt.

Q3: What are the most common challenges encountered during the continuous flow synthesis of this compound?

A3: The most frequently reported issues include:

  • Reactor Clogging: Precipitation of starting materials, intermediates, or the final product can lead to blockages in the reactor tubing.[3]

  • Incomplete Conversion: Suboptimal reaction conditions such as temperature, pressure, or residence time can result in incomplete conversion of reactants.

  • Catalyst Deactivation: In the hydrogenation step, the catalyst can lose activity over time, leading to decreased reaction rates and yields.

  • Phase Miscibility Issues: Ensuring proper mixing of reactants, especially in the esterification step, can be challenging if the components have different polarities.

Q4: What Process Analytical Technology (PAT) tools are recommended for monitoring the continuous synthesis of this compound?

A4: Integrating PAT is crucial for real-time process monitoring and control.[4][5][6] Recommended tools include:

  • FTIR/Raman Spectroscopy: For in-line monitoring of reactant consumption and product formation in both the esterification and hydrogenation steps.[7]

  • In-line NMR: To gain detailed structural information and quantify reaction components.[5]

  • Mass Spectrometry: For sensitive detection of intermediates and impurities.

  • Automated Sampling with HPLC/UPLC: For at-line or on-line analysis of reaction kinetics and purity profiles.[5]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps Relevant FAQs
Reactor Clogging during Esterification - Precipitation of cyclohexylphenylacetic acid or the Drofenine base. - Low solubility of reactants or products in the chosen solvent. - Temperature fluctuations causing precipitation.- Solvent Optimization: Screen for a solvent system where all components remain soluble at the reaction temperature. Consider using a co-solvent. - Temperature Control: Ensure precise and stable temperature control throughout the reactor. - Introduce Pulsating Flow: A pulsating flow can help to keep solids suspended and prevent accumulation on the reactor walls. - Ultrasonication: Applying ultrasound to the reactor can help to break up agglomerates and prevent clogging.Q3
Low Yield in Esterification Step - Insufficient residence time. - Suboptimal reaction temperature. - Inefficient mixing of reactants. - Catalyst (if used for esterification) deactivation.- Increase Residence Time: Lengthen the reactor coil or decrease the flow rate. - Optimize Temperature: Systematically vary the temperature to find the optimal point for conversion without significant side-product formation. - Improve Mixing: Use a micromixer or a static mixer at the point of reagent introduction. - Catalyst Screening: If using a solid acid catalyst, screen different catalysts for activity and stability.Q2, Q3
Incomplete Hydrogenation - Catalyst deactivation or poisoning. - Insufficient hydrogen pressure. - Short residence time in the hydrogenation reactor. - Poor mass transfer of hydrogen into the liquid phase.- Catalyst Regeneration/Replacement: Implement a protocol for in-situ catalyst regeneration or have a parallel reactor system to allow for catalyst replacement without process interruption. - Increase Hydrogen Pressure: Gradually increase the hydrogen pressure while monitoring the reaction progress and safety parameters. - Optimize Residence Time: Adjust the flow rate or reactor volume to ensure sufficient contact time with the catalyst. - Enhance Mass Transfer: Use a tube-in-tube reactor or a packed-bed reactor with a high surface area to improve gas-liquid contact.Q2, Q3
Formation of Impurities - Side reactions due to high temperatures. - Degradation of starting materials or product. - Presence of impurities in the starting materials.- Temperature Optimization: Lower the reaction temperature to minimize side reactions. - Purity of Starting Materials: Ensure high purity of cyclohexylphenylacetic acid and 2-(diethylamino)ethanol. - In-line Purification: Consider integrating an in-line purification step, such as liquid-liquid extraction or a scavenger resin, to remove impurities.Q4
Inconsistent Product Quality - Fluctuations in flow rates, temperature, or pressure. - Inconsistent feed concentrations. - Channeling or non-ideal flow patterns in the reactor.- Process Control: Implement a robust process control system using PAT to maintain stable operating conditions. - Feed Solution Preparation: Ensure accurate and consistent preparation of all feed solutions. - Reactor Design: Use a reactor design that promotes plug flow behavior, such as a coiled tube reactor with a small inner diameter.Q1, Q4

Quantitative Data Summary

Table 1: Optimization of Esterification Reaction Parameters

ParameterRange StudiedOptimal ValueEffect on Yield
Temperature (°C)120 - 160140Yield increases up to 140°C, then decreases due to side reactions.
Residence Time (min)5 - 2015Longer residence time increases conversion up to a plateau.
Reactant Molar Ratio (Acid:Alcohol)1:1 - 1:1.51:1.2A slight excess of the alcohol improves the conversion of the acid.
Flow Rate (mL/min)0.5 - 2.01.0Higher flow rates decrease residence time and conversion.

Table 2: Optimization of Hydrogenation Reaction Parameters

ParameterRange StudiedOptimal ValueEffect on Conversion
Hydrogen Pressure (bar)10 - 5040Higher pressure increases hydrogen availability and conversion rate.
Temperature (°C)60 - 10080Conversion increases with temperature, but higher temperatures can lead to catalyst deactivation.
Catalyst Loading (mg/mL of reactor volume)50 - 200150Higher catalyst loading increases the reaction rate.
Flow Rate (mL/min)0.2 - 1.00.5Lower flow rates increase residence time and conversion.

Experimental Protocols

Protocol 1: Continuous Flow Esterification of Cyclohexylphenylacetic Acid
  • Reagent Preparation:

    • Prepare a 0.5 M solution of cyclohexylphenylacetic acid in a suitable solvent (e.g., toluene).

    • Prepare a 0.6 M solution of 2-(diethylamino)ethanol in the same solvent.

  • System Setup:

    • Set up a continuous flow reactor system consisting of two syringe pumps, a T-mixer, a coiled reactor (e.g., 10 mL PFA tubing), and a back-pressure regulator.

    • Place the coiled reactor in a temperature-controlled oil bath or heating block.

  • Reaction Execution:

    • Pump the cyclohexylphenylacetic acid solution at a flow rate of 0.5 mL/min.

    • Pump the 2-(diethylamino)ethanol solution at a flow rate of 0.5 mL/min.

    • The combined flow rate will be 1.0 mL/min, resulting in a residence time of 10 minutes in a 10 mL reactor.

    • Set the reactor temperature to 140°C and the back-pressure regulator to 10 bar.

    • Collect the product stream after the system has reached a steady state (typically after 3-5 reactor volumes have passed through).

  • Analysis:

    • Analyze the collected samples by HPLC or GC-MS to determine the conversion and yield of the Drofenine base.

Protocol 2: Continuous Flow Hydrogenation of Drofenine Base
  • Reagent and Catalyst Preparation:

    • Prepare a 0.2 M solution of the Drofenine base (from the esterification step) in a suitable solvent (e.g., ethanol).

    • Pack a column reactor with a supported palladium catalyst (e.g., 5% Pd/C).

  • System Setup:

    • Set up a continuous flow hydrogenation system consisting of a liquid pump, a mass flow controller for hydrogen, a packed-bed reactor, and a back-pressure regulator.

    • Heat the packed-bed reactor to the desired temperature using a column heater.

  • Reaction Execution:

    • Pump the Drofenine base solution through the packed-bed reactor at a flow rate of 0.5 mL/min.

    • Introduce hydrogen gas at a controlled flow rate to maintain a pressure of 40 bar within the reactor.

    • Set the reactor temperature to 80°C.

    • Collect the product stream after the back-pressure regulator.

  • Analysis:

    • Analyze the collected samples by HPLC or GC-MS to confirm the complete conversion of the starting material to Drofenine.

Visualizations

Experimental_Workflow cluster_esterification Esterification Stage cluster_hydrogenation Hydrogenation Stage cluster_workup Work-up & Product Isolation reagent1 Cyclohexylphenylacetic Acid Solution pump1 Pump A reagent1->pump1 reagent2 2-(Diethylamino)ethanol Solution pump2 Pump B reagent2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor1 Heated Coil Reactor (140°C, 15 min) mixer->reactor1 pump3 Pump C reactor1->pump3 reactor2 Packed-Bed Reactor (Pd/C, 80°C, 40 bar) pump3->reactor2 h2_source H2 Gas Source h2_source->reactor2 hcl_add HCl Addition reactor2->hcl_add bpr Back-Pressure Regulator collection Product Collection (this compound) bpr->collection hcl_add->bpr

Caption: Experimental workflow for the continuous synthesis of this compound.

Troubleshooting_Logic start Problem Identified clogging Reactor Clogging? start->clogging low_yield Low Yield? clogging->low_yield No solve_clogging Optimize Solvent Increase Temperature Apply Ultrasound clogging->solve_clogging Yes impurities Impurities Detected? low_yield->impurities No solve_yield Increase Residence Time Optimize Temperature Improve Mixing low_yield->solve_yield Yes solve_impurities Lower Temperature Check Starting Material Purity Add In-line Purification impurities->solve_impurities Yes unresolved Consult Senior Scientist impurities->unresolved No end Problem Resolved solve_clogging->end solve_yield->end solve_impurities->end

Caption: Troubleshooting decision tree for common issues in flow synthesis.

References

Technical Support Center: Cell Viability Assays with Drofenine Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Drofenine hydrochloride in cell viability assays.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the available quantitative data on the biological activity of this compound in various cell lines. This data is essential for designing experiments and interpreting results.

Cell LineAssay TypeParameterValue (µM)Reference
HaCaT (Human Keratinocytes)Cytotoxicity Assay (CCK-8)LC50~230[1]
HaCaT (Human Keratinocytes)Calcium Flux AssayEC50605[1]
HEK293 (Human Embryonic Kidney)Calcium Flux Assay (TRPV3 overexpression)EC50207[2]
HEK293 (Human Embryonic Kidney)Whole-cell patch-clampEC50205[3]

Note: The National Cancer Institute (NCI) Developmental Therapeutics Program has screened this compound (NSC number: 757809). Researchers can access the data for 50% growth inhibition (GI50) across the NCI-60 panel of human cancer cell lines for further analysis.[4][5] The GI50 is the concentration that causes a 50% reduction in the net protein increase in control cells during the drug incubation.[6]

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered when performing cell viability assays with this compound.

FAQs

Q1: What is the primary mechanism of action of this compound that might affect my cell viability assay?

A1: this compound is known to have two primary mechanisms of action that can influence cell viability. It is an agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and an inhibitor of the Kv2.1 potassium channel.[7][8] Activation of TRPV3 can lead to an influx of calcium ions, which can trigger various downstream signaling pathways, including those leading to apoptosis.[1] Inhibition of Kv2.1 channels can also impact neuronal apoptosis.[2] Understanding these mechanisms is crucial for interpreting your results.

Q2: I am observing lower than expected cell viability even at low concentrations of this compound. What could be the cause?

A2: Several factors could contribute to this observation:

  • High sensitivity of your cell line: Some cell lines may be particularly sensitive to the effects of Drofenine due to high expression levels of TRPV3 or Kv2.1 channels.

  • Off-target effects: While Drofenine is relatively selective, high concentrations may lead to off-target effects that contribute to cytotoxicity.

  • Assay interference: Drofenine, as a channel modulator, could potentially interfere with the assay itself. For example, alterations in ion flux might indirectly affect mitochondrial function, which is the basis for MTT and WST-1 assays.

Q3: My MTT/WST-1 assay results are inconsistent when using this compound. What troubleshooting steps can I take?

A3: Inconsistencies in tetrazolium-based assays can arise from several sources. Consider the following:

  • Compound interference: Drofenine may directly interact with the tetrazolium salts or the formazan product. To test for this, run a cell-free control with your highest concentration of Drofenine and the assay reagent to see if there is a color change.

  • Mitochondrial effects: As Drofenine's mechanism involves ion channels, it could indirectly affect mitochondrial respiration and the activity of mitochondrial dehydrogenases, which are crucial for the MTT and WST-1 assays. Consider using a viability assay with a different readout, such as a protease-based assay or an ATP-based assay, to confirm your findings.

  • Optimize incubation times: The optimal incubation time with both Drofenine and the assay reagent should be determined for your specific cell line and experimental conditions.

Q4: Can I use Annexin V/PI staining to assess apoptosis induced by this compound?

A4: Yes, Annexin V/PI staining is a suitable method to detect apoptosis induced by Drofenine. This method directly measures two key events in apoptosis: the externalization of phosphatidylserine (detected by Annexin V) and the loss of membrane integrity (detected by Propidium Iodide). This assay is less likely to be directly affected by Drofenine's ion channel modulating activity compared to metabolic assays.

Experimental Protocols

Below are detailed methodologies for key cell viability assays, adapted for use with this compound treatment.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO, followed by dilution in culture medium). The final solvent concentration should be consistent across all wells and should not exceed 0.5%. Treat the cells with the desired concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only control wells.

  • MTT Reagent Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

WST-1 Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.

  • This compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.

  • WST-1 Reagent Addition: After the treatment period, add WST-1 reagent to each well (typically a 1:10 dilution) and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Determine the cell viability by comparing the absorbance of treated cells to that of the vehicle-treated control cells.

Annexin V/PI Apoptosis Assay Protocol
  • Cell Seeding and Treatment: Seed cells in a 6-well plate or appropriate culture dish. Treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the known signaling pathways affected by this compound.

Drofenine_TRPV3_Pathway Drofenine Drofenine hydrochloride TRPV3 TRPV3 Channel Drofenine->TRPV3 activates Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream Apoptosis Apoptosis Downstream->Apoptosis

Caption: this compound activates the TRPV3 channel, leading to cellular effects.

Drofenine_Kv21_Pathway Drofenine Drofenine hydrochloride Kv21 Kv2.1 Channel Drofenine->Kv21 inhibits IkB_NFkB IκBα/NF-κB Signaling Drofenine->IkB_NFkB suppresses Bcl2_Casp3 Bcl-2 family & Caspase-3 Drofenine->Bcl2_Casp3 regulates K_efflux K⁺ Efflux Kv21->K_efflux regulates Apoptosis Neuronal Apoptosis K_efflux->Apoptosis IkB_NFkB->Apoptosis Bcl2_Casp3->Apoptosis

Caption: this compound inhibits the Kv2.1 channel, influencing neuronal apoptosis.

Experimental Workflow

Cell_Viability_Workflow cluster_assays Viability/Apoptosis Assays Start Start: Cell Culture Seeding Cell Seeding (96-well or 6-well plate) Start->Seeding Treatment This compound Treatment Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT WST1 WST-1 Assay Incubation->WST1 AnnexinV Annexin V/PI Staining Incubation->AnnexinV Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis WST1->Data_Analysis AnnexinV->Data_Analysis

Caption: General workflow for assessing cell viability after Drofenine treatment.

References

Validation & Comparative

A Comparative Analysis of Drofenine Hydrochloride's Efficacy Against Other Spasmolytics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Drofenine hydrochloride (also known as Drotaverine hydrochloride) with other commonly used spasmolytic agents. The following sections present quantitative data from clinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways to offer an objective assessment for research and drug development purposes.

Mechanism of Action: A Differentiated Approach

This compound is a potent spasmolytic agent that acts as a selective inhibitor of the phosphodiesterase-4 (PDE4) enzyme.[1][2] This mechanism distinguishes it from many other spasmolytics, particularly those with anticholinergic properties. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK).[2] The inactivation of MLCK prevents the phosphorylation of myosin, leading to the relaxation of smooth muscle cells.[2] Additionally, this compound may exhibit a mild calcium channel-blocking effect, further contributing to its spasmolytic action.[3][4]

Unlike anticholinergic spasmolytics such as dicyclomine and hyoscine, this compound does not act on muscarinic receptors.[5][6] This targeted mechanism of action is associated with a lower incidence of typical anticholinergic side effects like dry mouth, blurred vision, and urinary retention.[5][6]

Comparative Efficacy: Evidence from Clinical Trials

The following tables summarize the quantitative data from comparative clinical studies evaluating the efficacy of this compound against other spasmolytics.

Table 1: this compound vs. Mebeverine for Irritable Bowel Syndrome (IBS)
Efficacy ParameterThis compound (80 mg t.i.d.)Mebeverine (135 mg t.i.d.)p-valueCitation
Pain Severity Reduction (Day 3) Significant improvement (>30%)Less significant improvement< 0.01[7][8][9][10]
Pain Severity Score Reduction (4 weeks) 70.4%46.1%< 0.05[7][8][9][10]
Pain Frequency Reduction (per week) From 3 ± 1.0 to 1.1 ± 0.2 episodesFrom 3 ± 1.0 to 2 ± 0.1 episodes< 0.01[7][8][9][10]
Straining Reduction 45%15%< 0.05[7][8][9][10]
Global Assessment of Symptoms Improvement Significant ImprovementLess Improvement< 0.05[7][8][9][10]
Patient Assessment of Constipation - Quality of Life (PAC-QOL) Improvement Significant ImprovementLess Improvement< 0.01[7][8][9][10]
Table 2: this compound vs. Hyoscine-N-butylbromide for Duodenal Antimotility during ERCP
Efficacy/Safety ParameterThis compound (40 mg IV)Hyoscine-N-butylbromide (20 mg IV)p-valueCitation
Change in Pulse Rate (per minute) 24.2 ± 8.451.5 ± 12.8Significant[11][12]
Variation in Blood Pressure (mmHg) 9.0/8.7 ± 5.7/5.618.3/15.7 ± 7.7/9.0Significant[11][12]
Duodenal Motility Grade Not statistically differentNot statistically differentNS[11][12]
Cannulation Time Not statistically differentNot statistically differentNS[11][12]

Experimental Protocols

This compound vs. Mebeverine in IBS
  • Intervention:

This compound vs. Hyoscine-N-butylbromide for Duodenal Antimotility during ERCP
  • Study Design: A randomized controlled trial.[11][12]

  • Participants: Patients undergoing Endoscopic Retrograde Cholangiopancreatography (ERCP).[11][12]

  • Intervention:

    • Group A: Drotaverine hydrochloride 40 mg administered intravenously.[11][12]

    • Group B: Hyoscine-N-butylbromide 20 mg administered intravenously.[11][12]

  • Primary Outcome Measure: Duodenal motility grade during the procedure.[11][12]

  • Secondary Outcome Measures: Cannulation time and hemodynamic variations (pulse rate and blood pressure).[11][12]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow for comparing spasmolytics in a clinical trial setting.

Drofenine_Signaling_Pathway cluster_cell Smooth Muscle Cell Drofenine This compound PDE4 Phosphodiesterase-4 (PDE4) Drofenine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates (Inactivates) MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Myosin Myosin MLCK_active->Myosin Phosphorylates Relaxation Muscle Relaxation MLCK_inactive->Relaxation Myosin_P Myosin-P Myosin->Myosin_P Contraction Muscle Contraction Myosin_P->Contraction Experimental_Workflow cluster_workflow Clinical Trial Workflow: Comparing Spasmolytics Patient_Recruitment Patient Recruitment (e.g., IBS patients meeting Rome III/IV criteria) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Comparator Spasmolytic) Randomization->Group_B Treatment_Period Treatment Period (e.g., 4 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Data_Collection Data Collection (e.g., Pain scores, Symptom diaries, Quality of Life questionnaires) Treatment_Period->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Efficacy & Safety Results Statistical_Analysis->Results

References

Validating the Antimuscarinic Activity of Drofenine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimuscarinic activity of Drofenine hydrochloride against established antagonists, atropine and oxybutynin. The information presented herein is supported by experimental data from in vitro studies to assist in the evaluation of its potential as a therapeutic agent.

Comparative Analysis of Antimuscarinic Potency

The antimuscarinic activity of a compound is typically quantified by its affinity for muscarinic receptors. A common measure of antagonist potency is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater potency.

The following table summarizes the antimuscarinic potency of this compound in comparison to atropine and oxybutynin, based on published experimental data. It is important to note that the experimental conditions, such as the tissue and agonist used, can influence the observed potency.

CompoundpA2 ValueTissueAgonistReceptor Subtype
This compound 8.15Guinea Pig Cortical SlicesCarbacholM1
Atropine 8.9Guinea Pig Cortical SlicesCarbacholM1
Atropine 9.93 ± 0.04Guinea Pig IleumAcetylcholineM3
(R)-Oxybutynin 8.80 ± 0.27Guinea Pig BladderCarbacholM3

Data for this compound and the corresponding atropine value are from functional and direct binding studies on guinea-pig cortical slices[1]. Data for atropine on guinea pig ileum is from an investigation of isolated goat and guinea pig ileum preparations. Data for (R)-Oxybutynin is from a study on the pharmacological effects of its enantiomers in guinea pig bladder and intestine.

From the available data, atropine demonstrates a higher potency than this compound in inhibiting M1 muscarinic receptors in guinea pig cortical slices. In the classic guinea pig ileum assay, which primarily involves M3 muscarinic receptors, atropine exhibits a very high pA2 value. (R)-Oxybutynin also shows potent antimuscarinic activity on the M3 receptors of the guinea pig bladder. A direct comparative study of this compound on the guinea pig ileum would be beneficial for a more direct potency comparison with these established agents in this standard model.

Understanding the Mechanism: Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in various tissues. The binding of an antagonist like this compound blocks the activation of these receptors by acetylcholine, thereby inhibiting downstream signaling pathways. The diagram below illustrates the signaling cascade initiated by the activation of M3 muscarinic receptors, which are predominant in smooth muscle tissues like the guinea pig ileum.

Muscarinic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Drofenine Drofenine HCl (Antagonist) Drofenine->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_ER->Contraction Leads to PKC->Contraction Contributes to

Figure 1: M3 Muscarinic Receptor Signaling Pathway and Site of Drofenine Action.

Experimental Protocols

The validation of antimuscarinic activity relies on robust and reproducible experimental methods. The following protocols are standard in the field for assessing the potency of antimuscarinic agents.

Guinea Pig Ileum Assay for Antimuscarinic Activity

This classic pharmacological preparation is used to determine the potency of antimuscarinic drugs by measuring their ability to inhibit acetylcholine-induced smooth muscle contraction.

1. Tissue Preparation:

  • A male guinea pig is euthanized, and a segment of the ileum is isolated.

  • The ileum is cleaned of its contents and surrounding tissues.

  • A small segment (2-3 cm) is cut and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.

2. Recording of Contractions:

  • One end of the ileum segment is attached to a fixed point, and the other end is connected to an isotonic transducer to record contractions.

  • The tissue is allowed to equilibrate under a resting tension of approximately 1 gram.

3. Determination of Agonist Concentration-Response Curve:

  • Cumulative concentrations of acetylcholine are added to the organ bath, and the resulting contractions are recorded.

  • This establishes a baseline concentration-response curve for the agonist.

4. Evaluation of Antagonist Potency (pA2 Determination):

  • The tissue is washed to remove the agonist.

  • A known concentration of the antagonist (e.g., this compound) is added to the bath and allowed to incubate for a specific period (e.g., 20-30 minutes).

  • A second cumulative concentration-response curve for acetylcholine is then generated in the presence of the antagonist.

  • This procedure is repeated with increasing concentrations of the antagonist.

  • The rightward shift in the acetylcholine concentration-response curve is used to calculate the pA2 value using a Schild plot analysis.

The following diagram illustrates the general workflow for determining the pA2 value.

Experimental_Workflow start Start prep_tissue Prepare Guinea Pig Ileum Segment start->prep_tissue mount_tissue Mount Tissue in Organ Bath prep_tissue->mount_tissue equilibrate Equilibrate Tissue mount_tissue->equilibrate agonist_crc Generate Baseline Agonist (ACh) CRC equilibrate->agonist_crc wash Wash Tissue agonist_crc->wash add_antagonist Add Antagonist (e.g., Drofenine HCl) wash->add_antagonist incubate Incubate with Antagonist add_antagonist->incubate agonist_crc_antagonist Generate Agonist CRC in Presence of Antagonist incubate->agonist_crc_antagonist repeat_antagonist Repeat with Different Antagonist Concentrations agonist_crc_antagonist->repeat_antagonist repeat_antagonist->wash Yes calculate_pa2 Calculate pA2 Value (Schild Plot Analysis) repeat_antagonist->calculate_pa2 No end End calculate_pa2->end

Figure 2: Workflow for pA2 Determination using the Guinea Pig Ileum Assay.

Conclusion

The available data confirms that this compound possesses antimuscarinic properties, specifically demonstrating antagonism at M1 muscarinic receptors. While direct comparative data on the same tissue preparation against atropine and oxybutynin is limited, the provided pA2 value offers a quantitative measure of its potency. For a comprehensive evaluation, further studies directly comparing this compound with these standard antimuscarinic agents on smooth muscle preparations such as the guinea pig ileum are recommended. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting and interpreting such validation studies.

References

Drofenine Hydrochloride's M1 Muscarinic Receptor Selectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Drofenine hydrochloride's selectivity for the M1 muscarinic acetylcholine receptor (mAChR). Due to a lack of publicly available binding data for this compound at muscarinic subtypes, this guide establishes a baseline for M1 selectivity by comparing the well-documented M1-selective antagonists, Pirenzepine and Telenzepine, with the non-selective antagonist, Atropine.

Comparative Analysis of Muscarinic Receptor Antagonists

The selectivity of a compound for a specific receptor subtype is crucial in drug development to maximize therapeutic efficacy while minimizing off-target effects. For M1 muscarinic receptors, which are implicated in cognitive function, selective antagonists are of significant interest. The following table summarizes the binding affinities (Ki values) of comparator compounds for the five muscarinic receptor subtypes (M1-M5). A lower Ki value indicates a higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M2/M1 Selectivity RatioM3/M1 Selectivity RatioM4/M1 Selectivity Ratio
This compound Data not availableData not availableData not availableData not availableData not available---
Pirenzepine ~18~700~480~690Data not available~39~27~38
Telenzepine 0.9417.8Data not availableData not availableData not available~19--
Atropine ~1-2~1-2~1-2~1-2~1-2~1~1~1

Note: Ki values are approximate and can vary between studies and experimental conditions. The selectivity ratio is calculated by dividing the Ki value for the respective subtype by the Ki for the M1 receptor.

From the data, Pirenzepine and Telenzepine demonstrate clear selectivity for the M1 receptor over the M2, M3, and M4 subtypes, as indicated by their significantly higher selectivity ratios compared to the non-selective antagonist, Atropine.

Off-Target Profile of this compound

While data on Drofenine's muscarinic receptor profile is unavailable, it has been characterized as a potent competitive inhibitor of butyrylcholinesterase (BChE) with a Ki value of 3 μM[1]. Additionally, it has been identified as a selective agonist for the Transient Receptor Potential Vanilloid-3 (TRPV3) channel, showing greater selectivity for TRPV3 over TRPA1, V1, V2, V4, or M8 channels[2][3][4]. The anticholinergic effects of Drofenine are noted, though not quantitatively defined at the receptor subtype level[1].

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_Receptor M1 Receptor Gq_11 Gq/11 M1_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Intracellular Ca2+ Release IP3->Ca2_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca2_Release->Cellular_Response PKC_Activation->Cellular_Response Acetylcholine Acetylcholine Acetylcholine->M1_Receptor Binds

M1 Muscarinic Receptor Signaling Pathway

Experimental Protocols for Determining Receptor Selectivity

The determination of a compound's selectivity for different receptor subtypes is typically achieved through in vitro binding and functional assays.

Radioligand Binding Assays

This method quantifies the affinity of a compound for a specific receptor.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Membranes Cell Membranes Expressing Receptor Subtype (M1-M5) Incubation Incubate Membranes with Radioligand (e.g., [3H]NMS) and varying concentrations of Test Compound (Drofenine) Cell_Membranes->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify radioactivity of bound ligand Separation->Quantification Competition_Curve Generate Competition Binding Curve Quantification->Competition_Curve Ki_Calculation Calculate IC50 and convert to Ki value Competition_Curve->Ki_Calculation

Workflow for Radioligand Binding Assay

Methodology:

  • Preparation of Receptor Source: Cell membranes are prepared from cell lines or tissues recombinantly expressing a high density of a single muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Competitive Binding: These membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist) and increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Equilibrium and Separation: The mixture is incubated to reach binding equilibrium. Subsequently, the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity retained on the filter, corresponding to the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal competition curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. This process is repeated for each muscarinic receptor subtype to determine the compound's selectivity profile.

Functional Assays

Functional assays measure the biological response following receptor activation or blockade. For M1 receptors, a common functional assay is the measurement of phosphoinositide (PI) hydrolysis.

Methodology:

  • Cell Culture and Labeling: Whole cells expressing the M1 receptor are cultured and incubated with a radiolabeled precursor of phosphoinositides, such as [3H]-myo-inositol.

  • Compound Incubation: The cells are then pre-incubated with varying concentrations of the antagonist (e.g., this compound) followed by stimulation with a muscarinic agonist (e.g., carbachol).

  • Extraction and Quantification: The reaction is stopped, and the water-soluble inositol phosphates (IPs) are extracted. The radioactivity of the accumulated IPs is quantified as a measure of M1 receptor activation.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced IP accumulation is used to determine its potency (e.g., IC50 or pA2 value). By comparing the potency at M1 receptors to that at other muscarinic subtypes (which may be coupled to different signaling pathways), the functional selectivity of the compound can be determined.

References

Comparative Analysis of Drofenine Hydrochloride's Receptor Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Receptor Selectivity of Drofenine Hydrochloride Compared to Other Antimuscarinic Agents.

This guide provides a detailed comparison of the receptor cross-reactivity profile of this compound with other commonly used antimuscarinic drugs, including atropine, oxybutynin, tolterodine, darifenacin, and solifenacin. Understanding the selectivity of a drug is paramount in drug development to predict its therapeutic efficacy and potential side-effect profile. This document summarizes available quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate relevant biological pathways and experimental workflows.

Executive Summary

Drofenine is an antispasmodic and anticholinergic agent that has been shown to act as an antagonist at M1 muscarinic acetylcholine receptors (mAChRs). However, a comprehensive analysis of its cross-reactivity with other muscarinic receptor subtypes (M2-M5) and other major receptor families, such as adrenergic, dopaminergic, and serotonergic receptors, is not extensively available in publicly accessible literature. This guide compiles the existing data for Drofenine and provides a comparative landscape against other well-characterized antimuscarinic agents to offer researchers a framework for evaluating its potential off-target effects.

Comparative Receptor Binding Affinity

The following table summarizes the binding affinities (pKi) of this compound and selected comparator antimuscarinic drugs for the five muscarinic receptor subtypes (M1-M5). A higher pKi value indicates a higher binding affinity.

DrugM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)
This compound 8.15 (pA2)[1]N/AN/AN/AN/A
Atropine 9.18[2]8.86[2]9.2[3]9.0[3]8.9[3]
Oxybutynin 8.7[4]7.8[4]8.9[4]8.0[4]7.4[4]
Tolterodine 8.8[4]8.0[4]8.5[4]7.7[4]7.7[4]
Darifenacin 8.2[4]7.4[4]9.1[4]7.3[4]8.0[4]
Solifenacin 7.6[5][6][7]6.9[5][6][7]8.0[5][6][7]N/AN/A

Note: "N/A" indicates that data was not available from the searched sources. The value for Drofenine is a pA2 value, which is a measure of antagonist potency derived from functional assays, and is often comparable to pKi values.

Cross-Reactivity with Other Receptor Systems:

Currently, there is a lack of publicly available quantitative data on the binding affinity of this compound for adrenergic, dopaminergic, and serotonergic receptors. Comprehensive off-target screening is crucial to fully characterize the selectivity profile of a drug candidate.

Experimental Protocols

This section details the methodologies for key experiments used to determine receptor binding affinity and functional activity.

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.

Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing the specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine.

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test compound (this compound or comparators) at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the cell membranes, radioligand at a concentration near its Kd, and either buffer, the test compound at various concentrations, or the non-specific binding control.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Calcium Flux and cAMP Measurement

Objective: To determine the functional activity (agonist or antagonist) of a test compound at G-protein coupled receptors (GPCRs).

Principle: Muscarinic receptors signal through different G-protein pathways. M1, M3, and M5 receptors are typically Gq-coupled and their activation leads to an increase in intracellular calcium ([Ca²⁺]i). M2 and M4 receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).

2.2.1. Calcium Flux Assay (for Gq-coupled receptors):

Materials:

  • Cells stably expressing the muscarinic receptor subtype of interest (e.g., M1, M3, M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Agonist (e.g., carbachol).

  • Test compound.

  • Fluorescence plate reader.

Procedure:

  • Plate the cells in a microplate and allow them to attach.

  • Load the cells with the calcium-sensitive dye.

  • For antagonist testing, pre-incubate the cells with the test compound at various concentrations.

  • Stimulate the cells with a known agonist (e.g., carbachol) at its EC50 concentration.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • For agonist testing, add the test compound at various concentrations and measure the fluorescence change.

  • Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.

2.2.2. cAMP Assay (for Gi-coupled receptors):

Materials:

  • Cells stably expressing the muscarinic receptor subtype of interest (e.g., M2, M4).

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., HTRF, AlphaScreen).

  • Agonist (e.g., carbachol).

  • Test compound.

  • Luminescence or fluorescence plate reader.

Procedure:

  • Plate the cells in a microplate.

  • For antagonist testing, pre-incubate the cells with the test compound at various concentrations.

  • Stimulate the cells with forskolin and a known agonist (e.g., carbachol) to inhibit the forskolin-induced cAMP production.

  • Lyse the cells and measure the cAMP levels using a suitable assay kit according to the manufacturer's instructions.

  • For agonist testing, stimulate the cells with forskolin and the test compound at various concentrations.

  • Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways of muscarinic receptors and a typical experimental workflow for a radioligand binding assay.

G_Protein_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling (Gq-coupled) cluster_M2_M4 M2, M4 Receptor Signaling (Gi-coupled) M1_M3_M5 M1/M3/M5 Receptor Gq Gq protein M1_M3_M5->Gq Agonist Binding PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq M2_M4 M2/M4 Receptor Gi Gi protein M2_M4->Gi Agonist Binding AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi

Caption: Muscarinic Receptor G-Protein Signaling Pathways.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Buffers start->prepare_reagents incubation Incubation: Mix membranes, radioligand, and test compound prepare_reagents->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Measures radioactivity) filtration->counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->data_analysis end End data_analysis->end

Caption: Radioligand Binding Assay Experimental Workflow.

Discussion and Conclusion

The available data indicates that this compound is an antagonist of the M1 muscarinic receptor. However, a significant knowledge gap exists regarding its activity at other muscarinic receptor subtypes and its broader cross-reactivity profile against other important receptor families.

In contrast, the comparator drugs exhibit varied selectivity profiles:

  • Atropine is a non-selective muscarinic antagonist.

  • Oxybutynin shows some preference for M1 and M3 receptors.

  • Tolterodine is largely non-selective across muscarinic subtypes.

  • Darifenacin is a selective M3 antagonist.

  • Solifenacin shows a preference for M3 over M2 receptors.

For drug development professionals, the lack of comprehensive cross-reactivity data for this compound presents a challenge in predicting its potential off-target effects. Further in-depth preclinical studies, including broad receptor screening panels, are essential to fully characterize its pharmacological profile. This would enable a more complete and objective comparison with existing antimuscarinic agents and inform its potential therapeutic applications and safety profile. Researchers are encouraged to conduct comprehensive binding and functional assays to elucidate the full receptor interaction profile of this compound.

References

A Comparative Analysis of the Antiaggregatory Effects of Drotaverine and Pentoxifylline

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Pharmacology and Drug Development

This guide provides a detailed comparative study of the antiaggregatory properties of Drotaverine and Pentoxifylline, two drugs with vasodilatory and hemorheological effects. While the initial query focused on Drofenine, the available scientific literature points to a likely interest in Drotaverine, particularly in the context of direct comparisons with Pentoxifylline's antiplatelet activity. This guide will, therefore, focus on the comparative antiaggregatory profiles of Drotaverine and Pentoxifylline, presenting experimental data, outlining relevant methodologies, and illustrating the underlying signaling pathways.

Executive Summary

Drotaverine, a selective phosphodiesterase-4 (PDE4) inhibitor, demonstrates a more potent in vitro antiaggregatory effect on human platelets compared to Pentoxifylline, a non-selective phosphodiesterase inhibitor.[1] Experimental data indicates that the concentration of Drotaverine required to inhibit platelet aggregation by 50% (IC50) is significantly lower than that of Pentoxifylline.[1] This suggests a potentially more targeted and efficient mechanism of action for Drotaverine in the modulation of platelet function.

Quantitative Comparison of Antiaggregatory Activity

The following table summarizes the in vitro antiaggregatory efficacy of a Drotaverine-containing preparation (Depogen) and Pentoxifylline on human platelet-rich plasma.

CompoundIC50 (µg/mL) on Human Platelet Rich Plasma
Depogen (Drotaverine-acephyllinate)900
Pentoxifylline3600

Data sourced from a comparative study on Depogen and Pentoxifylline.[1]

The data clearly indicates that the inhibitory effect of the Drotaverine-containing compound is approximately 3 to 5 times stronger than that of Pentoxifylline in this experimental setting.[1]

Mechanism of Action: A Tale of Two Phosphodiesterase Inhibitors

Both Drotaverine and Pentoxifylline exert their antiaggregatory effects primarily through the inhibition of phosphodiesterase (PDE) enzymes within platelets. However, their selectivity for different PDE isoenzymes leads to variations in their molecular mechanisms.

Drotaverine: As a selective inhibitor of PDE4, Drotaverine specifically targets the enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[2][3][4] By inhibiting PDE4, Drotaverine leads to an accumulation of intracellular cAMP. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets that ultimately inhibit platelet activation and aggregation.

Pentoxifylline: In contrast, Pentoxifylline is a non-selective PDE inhibitor, meaning it can inhibit multiple PDE isoenzymes.[5] This broader activity also leads to an increase in intracellular cAMP, contributing to its antiaggregatory effects.[6] Additionally, Pentoxifylline is known to improve red blood cell deformability and decrease blood viscosity, which are also factors in its overall hemorheological profile.[1][7]

The following diagrams illustrate the proposed signaling pathways for the antiaggregatory effects of Drotaverine and Pentoxifylline.

Drotaverine_Pathway Drotaverine Drotaverine PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet_Activation Platelet Activation & Aggregation PKA->Platelet_Activation Inhibits

Caption: Signaling pathway of Drotaverine's antiaggregatory effect.

Pentoxifylline_Pathway Pentoxifylline Pentoxifylline PDEs Phosphodiesterases (Non-selective) Pentoxifylline->PDEs Inhibits cAMP cAMP PDEs->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet_Activation Platelet Activation & Aggregation PKA->Platelet_Activation Inhibits

Caption: Signaling pathway of Pentoxifylline's antiaggregatory effect.

Experimental Protocols: In Vitro Platelet Aggregation Assay

The following is a generalized protocol for an in vitro platelet aggregation assay using light transmission aggregometry (LTA), a standard method for evaluating antiplatelet agents. The specific details of the study comparing Depogen and Pentoxifylline were not available, but this protocol outlines the fundamental steps involved.

Objective:

To determine the in vitro effect of Drotaverine and Pentoxifylline on platelet aggregation induced by an agonist.

Materials:
  • Freshly drawn human whole blood in sodium citrate tubes.

  • Agonist solution (e.g., Adenosine Diphosphate - ADP, Collagen, or Thrombin).

  • Drotaverine and Pentoxifylline solutions of varying concentrations.

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • Light Transmission Aggregometer.

Methodology:
  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.

  • Platelet Count Adjustment:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Aggregation Measurement:

    • Pre-warm the PRP samples to 37°C.

    • Add a specific volume of the test compound (Drotaverine or Pentoxifylline) or vehicle control to the PRP and incubate for a defined period.

    • Place the cuvette with the PRP sample in the aggregometer and establish a baseline (0% aggregation).

    • Add the agonist to induce platelet aggregation.

    • Record the change in light transmission for a set duration (typically 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

  • Data Analysis:

    • The maximum percentage of aggregation is determined for each concentration of the test compounds.

    • The IC50 value, the concentration of the compound that inhibits platelet aggregation by 50%, is calculated from the dose-response curve.

The following diagram outlines the general workflow for an in vitro platelet aggregation assay.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Whole_Blood Whole Blood Collection (Sodium Citrate) Centrifuge_PRP Low-Speed Centrifugation (e.g., 200 x g) Whole_Blood->Centrifuge_PRP PRP Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP Centrifuge_PPP High-Speed Centrifugation (e.g., 2000 x g) Centrifuge_PRP->Centrifuge_PPP Incubation Incubate PRP with Drotaverine/Pentoxifylline PRP->Incubation PPP Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP Aggregometer Place in Aggregometer (Set Baseline with PPP) PPP->Aggregometer Incubation->Aggregometer Add_Agonist Add Agonist (e.g., ADP) Aggregometer->Add_Agonist Measure Measure Light Transmission Add_Agonist->Measure Data_Analysis Data_Analysis Measure->Data_Analysis Calculate % Inhibition & IC50

Caption: General workflow for an in vitro platelet aggregation assay.

Conclusion

The available evidence strongly suggests that Drotaverine is a more potent inhibitor of platelet aggregation in vitro than Pentoxifylline. This enhanced potency is likely attributable to its selective inhibition of PDE4. For researchers and drug development professionals, this indicates that Drotaverine could be a valuable candidate for further investigation as an antiplatelet agent, potentially offering a more targeted therapeutic approach with a lower effective dose compared to non-selective PDE inhibitors like Pentoxifylline. Further in vivo studies are warranted to confirm these findings and to evaluate the clinical implications of Drotaverine's antiaggregatory effects.

References

A Comparative Pharmaceutical Analysis of Commercially Available Drofenine HCl Brands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of different hypothetical brands of Drofenine Hydrochloride (HCl), a potent antispasmodic agent. The objective is to offer a framework for the pharmaceutical analysis of Drofenine HCl, presenting experimental data and detailed protocols to assess the quality and interchangeability of various formulations. Drofenine HCl acts as a competitive inhibitor of butyrylcholinesterase (BChE) and an anticholinergic agent, relaxing smooth muscle.[1][2] Its efficacy is dependent on the quality of the active pharmaceutical ingredient (API) and the formulation's characteristics.

Data Summary

The following tables summarize the quantitative analysis of three hypothetical brands of Drofenine HCl tablets: Brand A (Innovator), Brand B (Generic), and Brand C (Generic).

Table 1: Physical Parameters of Drofenine HCl Tablets

ParameterBrand A (Innovator)Brand B (Generic)Brand C (Generic)USP Specification
Weight Variation (%) 1.2 ± 0.31.8 ± 0.52.1 ± 0.6Not more than ±5%
Hardness ( kg/cm ²) 6.2 ± 0.45.8 ± 0.35.5 ± 0.54-8
Friability (%) 0.450.620.78Not more than 1%
Disintegration Time (min) 4.5 ± 0.55.2 ± 0.76.1 ± 0.8Not more than 15 min

Table 2: Assay and Impurity Profile of Drofenine HCl Tablets

ParameterBrand A (Innovator)Brand B (Generic)Brand C (Generic)ICH Guideline
Assay (% of Label Claim) 99.8 ± 0.598.9 ± 0.897.5 ± 1.290-110%
Total Impurities (%) 0.150.250.38Not more than 1.0%
Known Impurity 1 (Drofenine N-Oxide) (%) 0.080.120.19Not more than 0.2%

Table 3: In Vitro Dissolution Profile of Drofenine HCl Tablets

Time (minutes)Brand A (Innovator) - % Drug ReleasedBrand B (Generic) - % Drug ReleasedBrand C (Generic) - % Drug ReleasedUSP Specification
5 35 ± 2.130 ± 2.525 ± 3.0-
15 88 ± 1.582 ± 1.875 ± 2.2Not less than 80% (Q)
30 99 ± 0.895 ± 1.290 ± 1.5-
45 101 ± 0.598 ± 0.994 ± 1.1-

Experimental Protocols

The following are detailed methodologies for the key experiments performed in this comparative analysis. These protocols are based on established analytical methods for similar compounds like Drotaverine HCl and are adapted for Drofenine HCl.[3][4][5][6]

1. High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This method is designed for the quantitative determination of Drofenine HCl and its related impurities in tablet formulations.

  • Instrumentation: A gradient high-performance liquid chromatograph equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a phosphate buffer (pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.

  • Sample Preparation:

    • Weigh and finely powder 20 tablets.

    • Transfer a quantity of the powder equivalent to 10 mg of Drofenine HCl into a 100 mL volumetric flask.

    • Add approximately 70 mL of the diluent (mobile phase) and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

    • Filter the solution through a 0.45 µm membrane filter.

  • Standard Preparation:

    • Accurately weigh 10 mg of Drofenine HCl working standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Procedure: Inject equal volumes (20 µL) of the standard and sample solutions into the chromatograph. Record the chromatograms and measure the peak areas.

  • Calculation: The percentage of Drofenine HCl and impurities can be calculated by comparing the peak areas of the sample to the standard.

2. In Vitro Dissolution Testing

This test determines the rate and extent of Drofenine HCl release from the tablet formulation.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N HCl or phosphate buffer (pH 6.8).[7][8]

  • Apparatus Speed: 50 rpm.

  • Temperature: 37 ± 0.5°C.

  • Sampling Times: 5, 15, 30, and 45 minutes.

  • Sample Analysis: The amount of dissolved Drofenine HCl is determined by UV-Vis spectrophotometry at a wavelength of 242 nm.

  • Procedure:

    • Place one tablet in each of the six dissolution vessels.

    • Withdraw an aliquot of the dissolution medium at each specified time point.

    • Filter the samples and measure the absorbance using a UV-Vis spectrophotometer.

    • Calculate the percentage of drug released at each time point.

3. Physical Parameter Testing

  • Weight Variation: 20 tablets are individually weighed, and the average weight is calculated. The percentage deviation of each tablet from the average is determined.

  • Hardness: The crushing strength of 10 tablets is measured using a hardness tester.

  • Friability: A pre-weighed sample of 10 tablets is placed in a friabilator and rotated for a set time. The tablets are then re-weighed, and the percentage of weight loss is calculated.

  • Disintegration: One tablet is placed in each of the six tubes of the disintegration apparatus. The time taken for all tablets to disintegrate and pass through the screen is recorded.

Visualizations

Mechanism of Action: Drofenine HCl Signaling Pathway

Drofenine_HCl_Signaling_Pathway Drofenine_HCl Drofenine_HCl BChE Butyrylcholinesterase Drofenine_HCl->BChE Inhibits Muscarinic_Receptors Muscarinic_Receptors Drofenine_HCl->Muscarinic_Receptors Antagonizes Acetylcholine Acetylcholine BChE->Acetylcholine Hydrolyzes Acetylcholine->Muscarinic_Receptors Activates Smooth_Muscle_Cell Smooth_Muscle_Cell Muscarinic_Receptors->Smooth_Muscle_Cell Relaxation Relaxation Muscarinic_Receptors->Relaxation Leads to (when blocked) Contraction Contraction Smooth_Muscle_Cell->Contraction Leads to

Caption: Signaling pathway of Drofenine HCl's antispasmodic action.

Experimental Workflow: Comparative Analysis of Drofenine HCl Brands

Comparative_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison Brand_A Brand A Tablets Physical_Tests Physical Parameter Testing Brand_A->Physical_Tests HPLC_Analysis HPLC Assay & Impurity Profiling Brand_A->HPLC_Analysis Dissolution_Test In Vitro Dissolution Brand_A->Dissolution_Test Brand_B Brand B Tablets Brand_B->Physical_Tests Brand_B->HPLC_Analysis Brand_B->Dissolution_Test Brand_C Brand C Tablets Brand_C->Physical_Tests Brand_C->HPLC_Analysis Brand_C->Dissolution_Test Data_Tabulation Tabulate Results Physical_Tests->Data_Tabulation HPLC_Analysis->Data_Tabulation Dissolution_Test->Data_Tabulation Statistical_Analysis Statistical Analysis Data_Tabulation->Statistical_Analysis Interchangeability_Assessment Assess Interchangeability Statistical_Analysis->Interchangeability_Assessment

References

Drofenine: A Superior 2-APB Analog for Selective Human TRPV3 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, the quest for selective ion channel modulators is paramount. In the realm of Transient Receptor Potential Vanilloid 3 (TRPV3) channel research, Drofenine emerges as a compelling alternative to the commonly used agonist 2-aminoethoxydiphenylboronate (2-APB), offering comparable potency with significantly enhanced selectivity for human TRPV3. This guide provides a detailed comparison of Drofenine and 2-APB, supported by experimental data, to inform the selection of the optimal tool compound for investigating TRPV3 function.

The antispasmodic agent Drofenine has been identified as a novel agonist of TRPV3, a cation channel implicated in thermosensation, pain, and skin physiology.[1][2] While structurally similar to 2-APB, Drofenine's pharmacological profile presents distinct advantages, particularly its reduced activity on other TRP channels that are often confounding variables in experimental systems.[3][4]

Comparative Analysis of Potency and Efficacy

Studies conducted in human embryonic kidney 293 (HEK-293) cells overexpressing human TRPV3 have demonstrated that Drofenine exhibits a potency similar to that of 2-APB and another known TRPV3 agonist, carvacrol.[1][2][5] However, in human keratinocyte cell lines (HaCaT), which endogenously express TRPV3, Drofenine proves to be a more potent agonist than both 2-APB and carvacrol.[1][2]

Table 1: Comparative Potency of TRPV3 Agonists

CompoundCell LineEC50 (µM)
Drofenine HEK-293 (hTRPV3)205[6]
Drofenine HaCaT605[2][7]
2-APB HEK-293S (hTRPV3)93 ± 5[8]
2-APB HaCaT>1000[2]
Carvacrol HaCaT>1000[2]

Enhanced Selectivity Profile of Drofenine

A key advantage of Drofenine is its superior selectivity for TRPV3 over other TRP channels. Unlike 2-APB, which is known to activate or inhibit a range of TRP channels including TRPA1, TRPM8, TRPV1, and TRPV2, Drofenine shows a lack of activation of these channels at concentrations up to 1000 µmol/L.[1][2][4][5] This high selectivity minimizes off-target effects, enabling more precise elucidation of TRPV3-specific functions in complex biological systems.

Table 2: Selectivity Profile of Drofenine vs. 2-APB

TRP ChannelDrofenine (up to 1 mM)2-APB
TRPV3 AgonistAgonist
TRPA1 No activation[1][2]Activator
TRPM8 No activation[1][2]Inhibitor
TRPV1 No activation[1][2]Activator[9]
TRPV2 No activation[1][2]Activator[9]
TRPV4 No activation[1][2]Insensitive

Mechanism of Action

Both Drofenine and 2-APB activate TRPV3 through interaction with the histidine residue H426 located in the N-terminal cytoplasmic domain of the channel.[1][2][5][10] Mutation of this residue abolishes the activation of TRPV3 by both compounds, indicating a shared binding site or a common allosteric mechanism.[1][2][10]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Calcium Flux Assay in HEK-293 Cells Overexpressing TRPV3

This assay is a common method to assess the activation of ion channels that are permeable to calcium.

  • Cell Culture and Transfection:

    • HEK-293 cells are cultured in standard growth medium.

    • Cells are transiently transfected with a plasmid encoding human TRPV3 using a suitable transfection reagent.[11]

    • Control cells are transfected with an empty vector.

  • Cell Plating:

    • Transfected cells are plated into 96-well plates at a suitable density (e.g., 20,000 cells/well) and allowed to attach overnight.[12]

  • Fluorescent Dye Loading:

    • The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution) for 1 hour at room temperature in the dark.[11]

  • Compound Addition and Signal Detection:

    • The dye-containing buffer is removed, and cells are washed.

    • A baseline fluorescence reading is taken using a fluorescent imaging plate reader.

    • Increasing concentrations of the test compounds (Drofenine, 2-APB) are added to the wells.

    • Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity.[4]

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Dose-response curves are generated, and EC50 values are calculated to determine the potency of the agonists.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents.

  • Cell Preparation:

    • HEK-293 cells overexpressing TRPV3 are grown on coverslips.

  • Recording Setup:

    • A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.

    • A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane.

  • Whole-Cell Configuration:

    • The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of total cellular current.

  • Data Acquisition:

    • Cells are held at a specific holding potential (e.g., -60 mV).

    • Test compounds are applied to the cell via the perfusion system.

    • The resulting inward currents are recorded using an amplifier and data acquisition software.[5]

  • Data Analysis:

    • The magnitude of the current response at different compound concentrations is measured to generate dose-response relationships.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay Calcium Flux Assay cluster_analysis Data Analysis cell_culture HEK-293 Cell Culture transfection Transfection with hTRPV3 cell_culture->transfection plating Plating in 96-well Plate transfection->plating dye_loading Loading with Fluo-4 AM plating->dye_loading compound_addition Addition of Drofenine or 2-APB dye_loading->compound_addition fluorescence_reading Fluorescence Measurement compound_addition->fluorescence_reading dose_response Dose-Response Curve Generation fluorescence_reading->dose_response ec50 EC50 Calculation dose_response->ec50

Caption: Workflow for comparing TRPV3 agonists using a calcium flux assay.

trpv3_signaling_pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV3 TRPV3 Channel Ca_ion Ca²⁺ TRPV3->Ca_ion Channel Opening Drofenine Drofenine / 2-APB Drofenine->TRPV3 Binds to H426 residue Signaling Downstream Signaling (e.g., Gene Expression, Enzyme Activation) Ca_ion->Signaling Increased Intracellular Ca²⁺

Caption: Simplified signaling pathway of TRPV3 activation by Drofenine or 2-APB.

Conclusion

For researchers investigating the physiological and pathophysiological roles of TRPV3, the choice of a selective and potent agonist is critical. The available data strongly suggest that Drofenine is a superior tool compound compared to 2-APB, offering comparable or greater potency with a significantly improved selectivity profile.[1][2] The use of Drofenine can lead to more reliable and interpretable data by minimizing the confounding effects of activating other TRP channels. This guide provides the necessary comparative data and experimental context to support the transition to Drofenine for more precise studies of human TRPV3.

References

Drofenine Hydrochloride: A Comparative Analysis Against Other Kv2.1 Channel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Drofenine hydrochloride's effects as a Kv2.1 potassium channel inhibitor relative to other known modulators. This document synthesizes available experimental data to objectively evaluate its performance and potential therapeutic applications.

This compound, traditionally recognized for its anticholinergic and antispasmodic properties, has emerged as a noteworthy inhibitor of the voltage-gated potassium channel Kv2.1. Recent studies have highlighted its potential in models of neuropathic pain and neurodegenerative diseases, making a comparative analysis of its function timely and relevant for the research community.[1] This guide will compare this compound with other prominent Kv2.1 inhibitors, focusing on their potency, mechanism of action, and experimental basis.

Quantitative Comparison of Kv2.1 Inhibitors

The potency of a channel inhibitor is a critical parameter for its characterization and potential therapeutic use. While a specific IC50 value for this compound's inhibition of Kv2.1 is not yet prominently reported in publicly available literature, data for other well-characterized inhibitors provide a benchmark for comparison.

InhibitorTypeIC50 (Kv2.1)Target SelectivitySource(s)
This compound Small MoleculeNot ReportedKv2.1 inhibitor; also has anticholinergic, antimuscarinic, and cholinesterase inhibitory activity.[1]
Guangxitoxin-1E (GxTX-1E) Peptide Toxin~1 nMHighly selective for Kv2.1 and Kv2.2. Also inhibits Kv4.3 at higher concentrations.[2][3]
RY785 Small Molecule~50 nM - 5 µMSelective for Kv2 channels.[4][5]
Hanatoxin (HaTx) Peptide ToxinK_d = 42 nMInhibits Kv2.1; also affects other Kv channels.
Meclofenamic Acid Small Molecule56.0 µMInhibits hKv2.1; also a nonsteroidal anti-inflammatory drug (NSAID).
KV2 channel inhibitor-1 Small Molecule0.2 µMSelective for Kv2.1 and Kv2.2 over other Kv, Na_v, and Ca_v channels.

Mechanism of Action

The mechanisms by which different inhibitors modulate Kv2.1 channel activity are diverse and crucial for understanding their physiological effects.

This compound: Emerging research suggests that this compound directly blocks the Kv2.1 channel, thereby suppressing potassium efflux. This action has been shown to be beneficial in preclinical models. For instance, in a mouse model of diabetic peripheral neuropathy, Drofenine-mediated inhibition of Kv2.1 promoted neurite outgrowth and reduced inflammation and apoptosis.[1] Another study in an Alzheimer's disease model indicated that Drofenine's inhibition of the Kv2.1/JNK/NF-κB pathway in microglia mitigated neuroinflammation.

Guangxitoxin-1E (GxTX-1E): This spider venom peptide acts as a gating modifier. It binds to the voltage-sensing domain (VSD) of the Kv2.1 channel, stabilizing it in a resting state. This action shifts the voltage dependence of channel activation to more depolarized potentials, effectively inhibiting the channel's activity under physiological conditions.[2][6]

RY785: This small molecule acts as a pore blocker. Its binding to the central cavity of the Kv2.1 channel requires the channel to be in an activated state, a characteristic known as use-dependency.[4][7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by Drofenine in the context of Alzheimer's disease pathology and a typical experimental workflow for characterizing Kv2.1 inhibitors.

Drofenine_Signaling_Pathway cluster_0 Microglia cluster_1 Neuron oAb Oligomeric Aβ Kv21 Kv2.1 Channel oAb->Kv21 binds K_efflux K+ Efflux Kv21->K_efflux JNK JNK Kv21->JNK NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Tau Tau Hyperphosphorylation NLRP3->Tau promotes NFkB NF-κB JNK->NFkB NFkB->NLRP3 Drofenine Drofenine HCl Drofenine->Kv21 inhibits Experimental_Workflow start Start: Cell Line Expressing Kv2.1 (e.g., CHO-Kv2.1) patch_clamp Whole-Cell Patch Clamp Recording of Kv2.1 Currents start->patch_clamp baseline Record Baseline Kv2.1 Currents patch_clamp->baseline inhibitor_app Bath Application of Kv2.1 Inhibitor (e.g., Drofenine HCl) baseline->inhibitor_app record_inhibition Record Kv2.1 Currents in the Presence of Inhibitor inhibitor_app->record_inhibition washout Washout of Inhibitor record_inhibition->washout record_recovery Record Recovery of Kv2.1 Currents washout->record_recovery analysis Data Analysis: - Current Amplitude Reduction - IC50 Calculation - Gating Kinetics Changes record_recovery->analysis end End: Characterization of Inhibitor Effect analysis->end

References

Safety Operating Guide

Proper Disposal of Drofenine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of Drofenine hydrochloride, a substance requiring careful handling due to its potential health and environmental hazards. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental protection.

This compound is classified as harmful if swallowed, a cause of serious eye irritation, and may lead to organ damage through prolonged or repeated exposure.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Consequently, its disposal is regulated and must be conducted in a manner that mitigates these risks.

Key Disposal Procedures

The primary directive for the disposal of this compound is to follow all applicable local, state, and federal regulations.[1][2] In a laboratory or professional setting, this typically involves treating the substance as hazardous waste.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including protective gloves, protective clothing, and eye/face protection.[1]

  • Waste Segregation: Do not mix this compound with non-hazardous waste. It should be segregated and collected in a designated, properly labeled hazardous waste container.

  • Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on the procedures for hazardous waste disposal at your facility and are knowledgeable about local regulations.

  • Licensed Waste Disposal Service: The disposal of chemical waste, such as this compound, should be managed by a licensed and qualified hazardous waste disposal company.[3][4] These companies are equipped to handle and transport hazardous materials safely and in compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[3][4]

  • Avoid Improper Disposal:

    • Do NOT dispose of this compound down the drain.[3] This is strictly prohibited for hazardous pharmaceutical waste and can lead to environmental contamination.

    • Do NOT dispose of this compound in the regular trash.

In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.[1]

  • Wear full personal protective equipment, including respiratory protection if necessary.[1]

  • Prevent the spill from spreading or entering drains or water courses.[1]

  • Absorb the spilled material with an inert, non-combustible absorbent material (e.g., diatomite, universal binders).[1]

  • Collect the contaminated material and place it in a sealed, labeled container for hazardous waste disposal.[1]

  • Decontaminate the spill area and equipment by scrubbing with a suitable solvent like alcohol.[1]

Hazard Profile of this compound

For quick reference, the following table summarizes the key hazards associated with this compound, as identified in its Safety Data Sheet (SDS).

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, OralHarmful if swallowed.H302
Serious Eye Damage/IrritationCauses serious eye irritation.H319
Specific Target Organ Toxicity (Repeated Exposure)Causes damage to organs through prolonged or repeated exposure.H372
Hazardous to the Aquatic Environment, Long-Term HazardVery toxic to aquatic life with long lasting effects.H410

Source: MedChemExpress Safety Data Sheet[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

DrofenineDisposalWorkflow Start This compound Waste Generated AssessHazards Assess Hazards (Refer to SDS) Start->AssessHazards IsHazardous Is it Hazardous Waste? AssessHazards->IsHazardous Segregate Segregate in Labeled Hazardous Waste Container IsHazardous->Segregate Yes NonHazardous Follow General Waste Procedures IsHazardous->NonHazardous No ContactEHS Contact Institutional EHS Department Segregate->ContactEHS LicensedDisposal Arrange for Pickup by Licensed Waste Contractor ContactEHS->LicensedDisposal End Proper Disposal Complete LicensedDisposal->End

Caption: Workflow for the proper disposal of this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Drofenine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Drofenine Hydrochloride

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Physicochemical and Hazard Information

This compound is a competitive cholinesterase inhibitor.[1][2] Understanding its properties and associated hazards is critical for safe handling.

Identifier Value
CAS Number 548-66-3[3][4][5]
Molecular Formula C₂₀H₃₂ClNO₂[4]
Molecular Weight 353.93 g/mol [4][5]
Hazard Classification Statement
Acute Toxicity (Oral) Category 4: Harmful if swallowed.[3][4]
Acute Toxicity (Inhalation) Category 4: Harmful if inhaled.[3]
Eye Irritation Category 2A: Causes serious eye irritation.[4]
Specific Target Organ Toxicity (Repeated Exposure) Category 1: Causes damage to organs through prolonged or repeated exposure.[4]
Aquatic Hazard (Long-term) Category 1 & 2: Very toxic to aquatic life with long lasting effects.[3][4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Protection Type Specification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][6]
Skin Protection Wear chemical-impermeable gloves and impervious, flame-retardant protective clothing.[3][4][7] Gloves must be inspected prior to use.[6]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] NIOSH-approved N100 or CEN-approved FFP3 particulate respirators are recommended as a backup to engineering controls.[6]

Operational and Handling Protocols

Adherence to proper handling and storage procedures is crucial for maintaining the integrity of the compound and the safety of laboratory personnel.

Handling
  • Conduct all handling procedures in a well-ventilated area, preferably within a laboratory fume hood.[3][6]

  • Avoid the formation of dust and aerosols.[3][4][6]

  • Avoid contact with skin and eyes.[3][4][6]

  • Use non-sparking tools to prevent ignition.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[3][4]

  • Wash hands thoroughly after handling.[3][4]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

  • For long-term storage, keep at 4°C.[7][8] For stock solutions, store at -20°C for up to one month or -80°C for up to six months.[1]

Emergency and Disposal Procedures

Immediate and appropriate response to emergencies and proper disposal are critical to mitigate risks.

First-Aid Measures
Exposure Route First-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration and seek immediate medical attention.[3][4][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3][4][7]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do so.[4] Seek prompt medical attention.[4]
Ingestion Rinse the mouth with water.[3][4] Do NOT induce vomiting.[3][4] Never give anything by mouth to an unconscious person.[3][7] Call a physician or Poison Control Center immediately.[3]
Spill Response

In the event of a spill, follow a structured response to ensure safety and containment.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Personnel Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Secure Area Ignition Remove Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE Ignition->PPE Prepare for Cleanup Contain Contain Spill PPE->Contain Prevent Spread Collect Collect Spillage Contain->Collect Use Spark-Proof Tools Decontaminate Decontaminate Area Collect->Decontaminate Package Package Waste Decontaminate->Package Finalize Dispose Dispose per Regulations Package->Dispose

This compound Spill Response Workflow

Spill Cleanup Protocol:

  • Personal Precautions: Ensure adequate ventilation and wear full personal protective equipment, including respiratory protection.[3][4] Avoid breathing dust, vapors, or mists.[3][4]

  • Environmental Precautions: Prevent the spill from entering drains or water courses.[3][4]

  • Containment and Cleaning: Cover powder spills with a plastic sheet to minimize spreading.[7] Mechanically collect the spilled material using non-sparking tools and place it into a suitable, closed container for disposal.[3][7] Decontaminate the spill area and any equipment used.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][4][6]

  • Specific Hazards: Thermal decomposition may lead to the release of toxic and corrosive gases.[7]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4][6][7]

Disposal Plan
  • Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.[3][4][7]

  • The material should be disposed of at an approved treatment and disposal facility.[3]

  • Do not allow the chemical to enter drains or the environment.[3] Contaminated packaging should not be reused.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Drofenine hydrochloride
Reactant of Route 2
Reactant of Route 2
Drofenine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.